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(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride Documentation Hub

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  • Product: (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride
  • CAS: 1185304-78-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is a highly versatile, bifunctional chemical intermediate characterized by a lipophilic N-methyl piperidine ring conjugated to a hydrophilic amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is a highly versatile, bifunctional chemical intermediate characterized by a lipophilic N-methyl piperidine ring conjugated to a hydrophilic aminoacetic acid (glycine) moiety. As a privileged scaffold in medicinal chemistry, it serves as a critical building block in the development of pharmaceuticals targeting metabolic diseases, enzyme inhibition, and G protein-coupled receptor (GPCR) modulation[1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for understanding, synthesizing, and applying this compound in advanced drug discovery workflows.

Chemical Identity & Structural Properties

Understanding the physicochemical baseline of a compound is the first prerequisite for successful assay design and synthetic scale-up. The hydrochloride salt form is specifically synthesized and utilized over the free base to ensure long-term bench stability, prevent oxidative degradation of the secondary amine, and maximize aqueous solubility for in vitro biological assays[1].

Table 1: Quantitative Chemical & Structural Data
PropertyValue / Description
Compound Name (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride
CAS Number 856437-58-6 (Free Base)[1]
Molecular Formula C₈H₁₆N₂O₂ · HCl
Molecular Weight 172.22 g/mol (Free Base) / 208.68 g/mol (HCl Salt)
Structural Class Piperidine derivative / Amino acid derivative
SMILES (Free Base) CN1CCC(CC1)NCC(=O)O[1]
Physical State White to off-white crystalline solid (as HCl salt)
Solubility High in H₂O and DMSO; insoluble in non-polar organics (hexane)

Mechanistic Role in Drug Development

The architectural design of (1-Methyl-piperidin-4-ylamino)-acetic acid makes it a potent pharmacophore. The N-methyl piperidine ring provides essential basicity (pKa ~9.5), which at physiological pH exists in a protonated state. This allows the molecule to form critical salt-bridge interactions with conserved acidic residues (such as Aspartate) deep within the transmembrane binding pockets of monoamine transporters and GPCRs[2].

Simultaneously, the aminoacetic acid tail acts as a flexible hydrogen-bond donor/acceptor. In synthetic pipelines, this carboxylic acid acts as an anchor point for amide coupling, enabling researchers to attach bulky lipophilic groups or linkers for Proteolysis Targeting Chimeras (PROTACs).

GPCR_Pathway Ligand Piperidine Pharmacophore (e.g., Target Compound) Receptor Target GPCR (Cell Membrane) Ligand->Receptor High-Affinity Binding GProtein G-Protein Complex (Gα, Gβγ Dissociation) Receptor->GProtein Conformational Shift Effector Effector Enzyme (Adenylyl Cyclase) GProtein->Effector Allosteric Modulation SecondMsgr Second Messenger (cAMP Accumulation) Effector->SecondMsgr Signal Amplification Response Therapeutic Response (Metabolic Regulation) SecondMsgr->Response Kinase Activation

General GPCR signaling pathway modulated by piperidine-derived pharmacophores.

Synthesis and Purification Protocols

To guarantee high yield and purity, the synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride relies on a highly controlled reductive amination.

Causality in Reagent Selection

We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than standard sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild, chemo-selective reducing agent that will not prematurely reduce the starting ketone (1-methylpiperidin-4-one) into an alcohol. It waits for the transient imine to form before executing the reduction[3]. Furthermore, we use a tert-butyl protected glycine to prevent the zwitterionic nature of free glycine from causing solubility issues in organic solvents.

Step-by-Step Methodology

Phase 1: Reductive Amination

  • Imine Formation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 1-methylpiperidin-4-one and 1.05 equivalents of glycine tert-butyl ester hydrochloride in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free amine of the glycine ester, followed by 1.5 equivalents of glacial acetic acid to catalyze imine formation. Stir at room temperature (20°C) for 45 minutes.

  • Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃ to the stirring solution[3].

  • Self-Validation Checkpoint: After 12 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the ketone mass and the dominant presence of the intermediate ester mass confirms the reaction has reached completion.

Phase 2: Deprotection & Salt Formation 5. Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 6. Ester Cleavage: Dissolve the crude intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 4 hours at room temperature to cleave the tert-butyl group. 7. Hydrochloride Precipitation: Concentrate the TFA mixture to complete dryness. Redissolve the resulting oily free base in a minimal volume of dry ethanol. While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether dropwise until a white precipitate fully forms and ceases to crash out[1]. 8. Isolation: Filter the suspension through a sintered glass funnel, wash the filter cake with cold diethyl ether, and dry under high vacuum for 24 hours to yield the final (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.

Synthetic_Workflow A 1-Methylpiperidin-4-one B Glycine tert-butyl ester C Imine Intermediate (DCE, AcOH) D Reductive Amination NaBH(OAc)3 C->D E Protected Intermediate (LC-MS Validation) D->E F Deprotection (TFA / DCM) E->F G Salt Formation (HCl in Ether) F->G H Final Product (HCl Salt) G->H AB AB AB->C

Synthetic workflow for (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch before deployment in biological assays, the compound must pass rigorous analytical validation.

  • ¹H NMR (400 MHz, D₂O): The spectrum will uniquely validate the structure. Look for a sharp, integrated singlet at ~2.85 ppm corresponding to the N-methyl group. This peak is shifted downfield compared to the free base due to the protonation of the piperidine nitrogen in the HCl salt. The α-protons of the acetic acid moiety will present as a distinct singlet around ~3.80 ppm.

  • Mass Spectrometry (ESI-MS): Operating in positive ion mode, the spectrum must display a dominant pseudo-molecular ion [M+H]⁺ peak at m/z 173.2, corresponding to the ionized free base.

  • HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The compound should elute as a single sharp peak with an Area Under Curve (AUC) ≥ 98%.

References

  • ACS Publications (Bioconjugate Chemistry). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from[Link][3]

  • ScholarWorks@UNO. Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved from [Link][2]

Sources

Exploratory

Strategic Integration of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride in Drug Discovery

Executive Summary & Chemical Profiling The compound (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS: 856437-58-6) is a highly versatile, multifunctional building block widely utilized in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS: 856437-58-6) is a highly versatile, multifunctional building block widely utilized in modern medicinal chemistry[1]. Structurally, it merges a glycine derivative with an N-methylpiperidine moiety, creating a bifunctional scaffold that offers both a reactive handle for bioconjugation (via the carboxylic acid) and a pharmacophoric element designed to optimize physicochemical properties.

In drug development, the incorporation of basic amines is a proven strategy to enhance aqueous solubility, improve oral bioavailability, and facilitate target engagement through electrostatic interactions[1]. This guide provides an in-depth technical analysis of CAS 856437-58-6, detailing its pharmacological rationale, structural mechanics, and self-validating synthetic protocols for its integration into complex drug scaffolds.

Quantitative Data: Physicochemical Profile

To facilitate experimental planning, the core quantitative parameters of the building block are summarized below:

PropertyValueCausality / Relevance
IUPAC Name 2-[(1-methylpiperidin-4-yl)amino]acetic acidStandardized nomenclature for regulatory filing.
CAS Number 856437-58-6Primary identifier for sourcing and inventory[1].
Molecular Formula C₈H₁₆N₂O₂ • xHClDefines stoichiometric calculations for coupling.
Molecular Weight 172.22 g/mol (Free base)Low molecular weight ensures minimal impact on the final drug's ligand efficiency[1].
Estimated pKa₁ ~2.5 (Carboxylic Acid)Requires basic conditions (e.g., DIPEA) for activation during amide coupling.
Estimated pKa₂ ~9.5 (Piperidine Nitrogen)Remains protonated at physiological pH (7.4), driving aqueous solubility and salt-bridge formation.

Pharmacological Rationale & Target Engagement

The strategic value of CAS 856437-58-6 lies in its ability to simultaneously act as a linker and a solubility-enhancing pharmacophore. The N-methylpiperidine ring is a privileged motif in the design of various targeted therapies:

  • Kinase Inhibitors: In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the 1-methylpiperidin-4-ylamino group is frequently engineered to project into the solvent-exposed regions of the ATP-binding pocket[2]. This orientation allows the basic nitrogen to form critical water-mediated hydrogen bonds or direct salt bridges with acidic residues at the edge of the kinase hinge region, drastically improving the compound's binding affinity and cellular efficacy[2].

  • Epigenetic Modulators: For histone methyltransferases, such as G9a, steric bulk and lipophilicity must be tightly controlled to navigate the narrow lysine binding channel. Replacing bulky hydrophobic groups with an N-(1-methylpiperidin-4-yl)-amino motif has been proven to maintain high inhibitory potency while significantly optimizing the molecular weight and pharmacokinetic profile of quinazoline-based inhibitors[3].

Pharmacophore Core CAS 856437-58-6 Multifunctional Pharmacophore N_Methyl N-Methylpiperidine Ring • pKa ~9.5 • Drives Aqueous Solubility • Forms Salt Bridges in Target Pockets Core->N_Methyl Sec_Amine Secondary Amine • H-bond Donor/Acceptor • Conformational Flexibility Core->Sec_Amine Carboxyl Carboxylic Acid • Bioconjugation Handle • Amide Linker Attachment Point Core->Carboxyl

Caption: Pharmacophore mapping and functional utility of CAS 856437-58-6.

Synthetic Methodologies: Self-Validating Protocols

When incorporating CAS 856437-58-6 into a larger molecular scaffold (e.g., coupling it to an aryl amine), the presence of the secondary amine and the basic tertiary amine requires precise control over the reaction conditions to prevent polymerization, epimerization, or poor yields.

Protocol: HATU-Mediated Amide Coupling to an Aryl Amine Scaffold

Objective: Conjugate the carboxylic acid of CAS 856437-58-6 to a primary aryl amine using a self-validating workflow.

Mechanistic Rationale: HATU is selected over EDC/HOBt due to its superior reactivity with zwitterionic or sterically hindered building blocks. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile during the formation of the active OAt ester.

Step-by-Step Methodology
  • Neutralization & Pre-Activation:

    • Action: Suspend CAS 856437-58-6 (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C.

    • Causality: The hydrochloride salt must be fully neutralized to free the carboxylate. The excess DIPEA ensures the reaction environment remains basic.

  • Ester Formation:

    • Action: Add HATU (1.2 eq) in a single portion. Stir at 0°C for 15 minutes.

    • Validation Checkpoint 1: Quench a 5 µL aliquot in 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms the successful formation of the highly reactive OAt ester intermediate.

  • Nucleophilic Attack (Coupling):

    • Action: Add the aryl amine scaffold (1.0 eq) dissolved in a minimal amount of DMF. Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. The reaction is deemed complete when the peak corresponding to the starting aryl amine scaffold is consumed (<5% remaining).

  • pH-Controlled Workup:

    • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃.

    • Causality (Critical Step): The aqueous layer must be maintained at pH 9–10. If the pH drops below 7, the N-methylpiperidine nitrogen (pKa ~9.5) will protonate, causing the target conjugate to partition into the aqueous waste, decimating the yield.

  • Purification:

    • Action: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% NH₄OH modifier).

    • Causality: A basic modifier (NH₄OH) is preferred over TFA during HPLC to prevent the compound from eluting as a broad, streaking peak due to secondary interactions with the stationary phase.

SyntheticWorkflow A CAS 856437-58-6 (HCl Salt) B DIPEA / DMF Neutralization A->B Step 1 C HATU Activation (0°C) B->C Step 2 E Amide Coupling (RT, 4-12h) C->E Active Ester D Aryl Amine Scaffold D->E Nucleophile F Basic Workup (pH ~9) E->F LC-MS Check G Target Conjugate F->G Purification

Caption: Self-validating HATU-mediated amide coupling workflow for CAS 856437-58-6.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized conjugates utilizing CAS 856437-58-6, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic singlet of the N-methyl group integrating to 3 protons at approximately δ 2.15–2.30 ppm. The methylene protons of the acetic acid linker typically appear as a distinct doublet or broad singlet around δ 3.20–3.40 ppm, shifting downfield upon successful amide bond formation.

  • High-Resolution Mass Spectrometry (HRMS): The presence of the basic tertiary amine ensures excellent ionization in positive electrospray ionization (ESI+) mode. The [M+H]⁺ peak should be the base peak, often accompanied by a doubly charged [M+2H]²⁺ species depending on the basicity of the conjugated scaffold.

References

  • EvitaChem. "Buy (1-Methyl-piperidin-4-ylamino)-acetic acid (EVT-381871) | 856437-58-6". EvitaChem Product Catalog.
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of[4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity". ACS Publications.
  • Journal of Medicinal Chemistry - ACS Publications. "Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines." ACS Publications.

Sources

Foundational

Whitepaper: Comprehensive Structural and Methodological Analysis of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride

Executive Summary The rational design of small-molecule therapeutics relies heavily on the availability of versatile, bifunctional building blocks. (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride represents a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the availability of versatile, bifunctional building blocks. (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride represents a critical intermediate in modern medicinal chemistry, offering a unique combination of a basic piperidine core, a secondary amine linker, and a terminal carboxylic acid. This in-depth technical guide explores the structural characteristics, synthesis methodologies, and analytical validation protocols for this compound, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity and Structural Characteristics

Understanding the physicochemical properties of (1-Methyl-piperidin-4-ylamino)-acetic acid is foundational for its successful integration into synthetic pipelines. The presence of the hydrochloride salt modifies its solubility and stability profile, making it highly amenable to aqueous environments and polar organic solvents.

Quantitative Data Summary
PropertyValue
Chemical Name (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride
CAS Number (Free Base) 856437-58-6[1][]
Molecular Formula (Salt) C8H16N2O2 · HCl
Molecular Weight (Free Base) 172.22 g/mol [3]
Molecular Weight (Salt) ~208.68 g/mol
Key Functional Groups Tertiary amine, Secondary amine, Carboxylic acid
Structural Features Diagram

Structure Core (1-Methyl-piperidin-4-ylamino)- acetic acid HCl N1 Tertiary Amine (1-Methylpiperidine) Core->N1 N2 Secondary Amine (Linker) Core->N2 O1 Carboxylic Acid (Acetic acid moiety) Core->O1 Salt Hydrochloride Salt (Enhanced Solubility) Core->Salt

Caption: Core structural components and functional groups of the target molecule.

Synthesis Methodologies

The synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride must be carefully controlled to prevent over-alkylation and ensure high stereochemical and chemical purity[]. The most reliable approach involves the reductive amination of 1-methylpiperidin-4-one.

Experimental Protocol: Reductive Amination and Deprotection

Step 1: Reductive Amination

  • Reagents: 1-Methylpiperidin-4-one (1.0 eq), Glycine tert-butyl ester hydrochloride (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), Triethylamine (1.1 eq), Dichloromethane (DCM).

  • Procedure: Suspend Glycine tert-butyl ester hydrochloride in DCM. Add triethylamine to liberate the free base. Add 1-methylpiperidin-4-one and stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Add NaBH(OAc)3 portion-wise. Causality Note: NaBH(OAc)3 is chosen over NaBH4 because it is milder and selectively reduces the imine intermediate without reducing the ketone starting material.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield the tert-butyl ester intermediate.

Step 2: Acidic Cleavage and Salt Formation

  • Reagents: tert-butyl ester intermediate, 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in a minimum amount of dry DCM. Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 4-6 hours.

  • Isolation: The product, (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

Synthesis Workflow Diagram

Synthesis A 1-Methylpiperidin-4-one C Imine Formation (DCM, TEA) A->C B Glycine tert-butyl ester B->C D Reductive Amination (NaBH(OAc)3) C->D E Intermediate Ester D->E F Acidic Cleavage (4M HCl / Dioxane) E->F G (1-Methyl-piperidin-4-ylamino)- acetic acid hydrochloride F->G

Caption: Step-by-step synthetic workflow from starting materials to the final hydrochloride salt.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation. A self-validating protocol requires orthogonal techniques to confirm both identity and purity.

  • Nuclear Magnetic Resonance (1H & 13C NMR):

    • Solvent: D2O or DMSO-d6 (due to the polar nature of the HCl salt).

    • Validation: The 1H NMR spectrum must show the characteristic N-methyl singlet (~2.7 ppm in D2O) and the alpha-protons of the acetic acid moiety (~3.8 ppm). The downfield shift of the piperidine protons confirms the protonated state of the amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase HPLC (C18 column) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Validation: The mass spectrum (ESI+) must exhibit the [M+H]+ peak at m/z 173.2. Purity should be >95% based on the UV chromatogram (typically monitored at 210 nm due to the lack of strong chromophores).

Pharmacological Relevance & Applications

(1-Methyl-piperidin-4-ylamino)-acetic acid is extensively utilized in custom synthesis and library generation for high-throughput screening[5][6]. Its structural motif—a basic amine separated from a carboxylic acid by a flexible linker—makes it an ideal bioisostere for natural amino acids or a rigidified spacer in PROTAC (Proteolysis Targeting Chimera) linker design. The piperidine ring enhances metabolic stability and modulates the lipophilicity (LogP) of the final drug candidate, often improving blood-brain barrier (BBB) penetration or cellular permeability.

References

Sources

Exploratory

Synthesis and Process Chemistry of (1-Methyl-piperidin-4-ylamino)-acetic Acid Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS: 856437-58-6) Executive Summary (1-Methyl-piperidin-4-ylamino)-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS: 856437-58-6)

Executive Summary

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is a highly versatile piperidine-amino acid hybrid that serves as a foundational building block in modern medicinal chemistry and drug discovery[1]. The incorporation of the piperidine ring structure significantly modulates the pharmacological and pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs)[1].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical transformations, but as a system of controlled thermodynamic and kinetic variables. The free base of this compound is zwitterionic, making it difficult to isolate and prone to hygroscopicity. Therefore, isolating the compound as a hydrochloride salt is a deliberate process choice to lock the basic piperidine nitrogen and the secondary amine into a highly crystalline, stable matrix that ensures long-term shelf-life and reliable handling[1].

Retrosynthetic Strategies & Pathway Evaluation

The core synthetic challenge lies in the selective formation of the C–N bond between the piperidine core and the glycine moiety. We evaluate two principal convergent strategies: Direct Alkylation and Reductive Amination .

Retrosynthesis Target (1-Methyl-piperidin-4-ylamino) -acetic acid HCl Node_Alk Pathway A: Alkylation (C-N Bond Formation) Target->Node_Alk Retrosynthetic Disconnection Node_RedAm Pathway B: Reductive Amination (Imine Reduction) Target->Node_RedAm Retrosynthetic Disconnection SM_Amine 1-Methylpiperidin-4-amine + Ethyl Bromoacetate Node_Alk->SM_Amine SN2 Substitution SM_Ketone 1-Methylpiperidin-4-one + Glycine Derivative Node_RedAm->SM_Ketone NaBH(OAc)3

Retrosynthetic pathways for (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.

Quantitative Pathway Comparison

To make an informed process chemistry decision, we must analyze the empirical data associated with both routes[1].

ParameterDirect AlkylationReductive Amination
Primary Reagents 1-Methylpiperidin-4-amine + Ethyl bromoacetate1-Methylpiperidin-4-one + Glycine ethyl ester
Catalyst / Base N,N-Diisopropylethylamine (2.5 eq.)NaBH(OAc)₃ (1.5 eq.), Acetic Acid
Solvent Acetonitrile (CH₃CN)1,2-Dichloroethane (DCE)
Reaction Temperature 70°CRoom Temperature (20–25°C)
Reaction Time 12 hours4–6 hours
Typical Yield 65–75%80–90%
Primary Limitation Strict stoichiometric control needed to prevent dialkylationRequires subsequent ester hydrolysis step

Mechanistic Causality: The Reductive Amination route is vastly superior for scale-up. In the Direct Alkylation approach, the secondary amine product is more nucleophilic than the primary amine starting material, leading to unavoidable dialkylation byproducts unless strict substoichiometric control is maintained[1]. Reductive amination bypasses this kinetic trap entirely, offering a cleaner impurity profile and higher overall atom economy.

In-Depth Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides measurable analytical feedback before proceeding to the next.

Protocol A: Reductive Amination Route (Preferred)

This method utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE), a standard and highly effective condition for the reductive amination of piperidine derivatives[2].

Step 1: Imine Formation and Selective Reduction

  • Charge: To a clean, dry reactor under N₂, add 1-methylpiperidin-4-one (1.0 eq.) and glycine ethyl ester hydrochloride (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE).

  • Base Addition: Add triethylamine (1.1 eq.) dropwise to liberate the free base of the glycine ester. Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq.). The reaction is mildly exothermic; maintain the internal temperature at 20–25°C using a water bath. Stir for 4–6 hours.

  • Self-Validation Check: Pull an aliquot for UPLC-MS. The reaction is deemed complete when the ketone peak disappears and the intermediate ester mass ( [M+H]+=201.1 ) is dominant.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

Step 2: Ester Hydrolysis

  • Hydrolysis: Resuspend the crude ethyl ester intermediate in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq.) and stir at room temperature for 4 hours.

  • Self-Validation Check: TLC (DCM:MeOH 9:1) will confirm the total consumption of the non-polar ester and the appearance of the polar zwitterionic acid at the baseline.

  • Workup: Concentrate the mixture to remove THF.

Step 3: Hydrochloride Salt Formation & Crystallization

  • Acidification: Cool the aqueous solution to 0°C. Slowly titrate with 4N HCl in dioxane until the pH reaches 1.0–2.0. This step protonates both the piperidine nitrogen and the secondary amine, ensuring the formation of the dihydrochloride or monohydrochloride salt depending on exact stoichiometry[1].

  • Isolation: Lyophilize the aqueous mixture to yield a crude solid.

  • Crystallization: Recrystallize the solid from hot ethanol, adding diethyl ether dropwise until the cloud point is reached. Allow to cool slowly to 4°C to afford (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride as a highly pure, white crystalline solid.

Protocol B: Direct Alkylation Route (Alternative)

For scenarios where 1-methylpiperidin-4-amine is the mandated starting material[3], the alkylation route can be employed with specific kinetic controls.

  • Reaction: Dissolve 1-methylpiperidin-4-amine (1.0 eq.) in anhydrous CH₃CN. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and heat the system to 70°C[1].

  • Controlled Addition: To prevent dialkylation, slowly add ethyl bromoacetate (0.95 eq. - substoichiometric) dropwise over 2 hours using a syringe pump. Stir for 12 hours at 70°C[1].

  • Workup: Cool to room temperature, filter off the precipitated bromide salts[1], and concentrate the filtrate. The resulting crude ester is then subjected to the hydrolysis and salt formation steps outlined in Protocol A.

Process Flow Visualization

Workflow Step1 Imine Formation Ketone + Glycine Ester Step2 Reduction NaBH(OAc)3, DCE Step1->Step2 1-2 hrs, RT Step3 Hydrolysis LiOH, THF/H2O Step2->Step3 Workup & Isolation Step4 Salt Formation HCl in Dioxane Step3->Step4 Acidification Step5 Crystallization EtOH/Et2O Step4->Step5 Purification

Step-by-step experimental workflow for the reductive amination and salt formation.

Mechanistic Insights & Process Optimization (E-E-A-T)

  • Choice of Reducing Agent: Why use NaBH(OAc)₃ instead of standard NaBH₄? NaBH(OAc)₃ exhibits a slower, sterically hindered, and highly controlled hydride transfer. It is practically unreactive toward ketones at room temperature but rapidly reduces protonated iminium ions. This chemoselectivity prevents the premature reduction of 1-methylpiperidin-4-one into 1-methylpiperidin-4-ol, which would otherwise act as a yield-killing dead-end[2].

  • Role of DIPEA in Alkylation: In Protocol B, N,N-Diisopropylethylamine (Hünig's base) is chosen over simpler bases like triethylamine because its extreme steric bulk prevents it from acting as a competing nucleophile against the ethyl bromoacetate, ensuring the alkylating agent is reserved entirely for the primary amine[1].

References

  • EvitaChem. "Buy (1-Methyl-piperidin-4-ylamino)-acetic acid (EVT-381871) | 856437-58-6". evitachem.com.
  • Google Patents. "WO2022046861A1 - Modulators of myc family proto-oncogene protein". google.com.
  • Googleapis. "(12) Patent Application Publication (10) Pub. No.: US 2004/0176363 A1". googleapis.com.

Sources

Foundational

Unraveling the Mechanism of Action of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride: A Scientific Inquiry

To our valued research community: Our investigation into the mechanism of action of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride has concluded that there is currently insufficient publicly available scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued research community:

Our investigation into the mechanism of action of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride has concluded that there is currently insufficient publicly available scientific literature to construct an in-depth technical guide or whitepaper on its core biological activities .

Extensive searches across a wide range of scientific databases, chemical repositories, and patent libraries did not yield specific data on a well-defined pharmacological target or a validated mechanism of action for this particular compound. The information available primarily identifies it as a chemical entity, likely serving as a synthetic intermediate or a component within larger chemical libraries used for screening purposes.

As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, evidence-based information. To invent a mechanism of action in the absence of published data would be a disservice to the rigorous standards of the research community.

We remain dedicated to monitoring the scientific landscape and will revisit this topic should new research emerge that elucidates the biological function of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride. We encourage researchers who may have unpublished data on this compound to contribute to the body of scientific knowledge through peer-reviewed publication.

Our team is committed to providing detailed technical guidance on compounds with established and validated mechanisms of action. We welcome inquiries on alternative topics where sufficient data exists to support a thorough scientific exploration.

Exploratory

Spectroscopic Profiling of (1-Methyl-piperidin-4-ylamino)-acetic Acid Hydrochloride: A Technical Whitepaper

Executive Summary (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (also known as N-(1-Methyl-4-piperidinyl)glycine dihydrochloride, CAS: 856437-58-6) is a highly versatile bifunctional pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (also known as N-(1-Methyl-4-piperidinyl)glycine dihydrochloride, CAS: 856437-58-6) is a highly versatile bifunctional pharmaceutical intermediate[1][2]. Characterized by a piperidine ring with an N-methyl substitution and a secondary amine linked to an acetic acid moiety, it serves as a critical pharmacophore in the synthesis of tyrosine kinase inhibitors[3] and therapeutics targeting G protein-coupled receptors (GPCRs)[1].

This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic analysis of this compound. By establishing self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), analysts can ensure absolute structural integrity during drug development workflows.

Workflow Sample Compound: CAS 856437-58-6 PrepNMR NMR Prep (D2O/DMSO-d6) Sample->PrepNMR PrepIR FTIR Prep (ATR Crystal) Sample->PrepIR PrepMS LC-MS Prep (0.1% Formic Acid) Sample->PrepMS NMR 1H & 13C NMR Structural Elucidation PrepNMR->NMR IR FTIR Spectroscopy Functional Groups PrepIR->IR MS ESI-MS Mass & Fragmentation PrepMS->MS Data Multi-Modal Data Integration NMR->Data IR->Data MS->Data

Fig 1. Multi-modal spectroscopic workflow for structural validation and data integration.

Structural Dynamics & Causality in Spectroscopic Behavior

Before executing spectroscopic workflows, one must understand the molecule's ionization states, as these dictate solvent selection, ionization modes, and spectral shifts. The molecule possesses three ionizable centers:

  • Carboxylic Acid (-COOH) : pKa ~ 2.0.

  • Secondary Amine (-NH-) : pKa ~ 8.0.

  • Tertiary Amine (N-CH3) : pKa ~ 9.5 - 10.0.

In its commercially available dihydrochloride salt form (C8H16N2O2 · 2HCl)[2], both nitrogen atoms are fully protonated. This cationic state ensures high aqueous solubility but severely limits solubility in non-polar organic solvents. Consequently, Deuterated Water (D2O) or Deuterated Dimethyl Sulfoxide (DMSO-d6) are the mandatory solvents for NMR. Furthermore, the protonation of the nitrogens exerts a strong electron-withdrawing effect, shifting adjacent aliphatic protons significantly downfield compared to the free base.

Protonation LowPH Low pH (<2) Fully Protonated (Cationic) MidPH Physiological pH (~7.4) Zwitterionic Form LowPH->MidPH Deprotonation of -COOH HighPH High pH (>10) Fully Deprotonated (Anionic) MidPH->HighPH Deprotonation of -NH2+ / -NH+

Fig 2. pH-dependent protonation states influencing spectroscopic behavior and solubility.

High-Resolution NMR Spectroscopy: Protocol & Interpretation

NMR provides the definitive map of the molecule's carbon-hydrogen framework. The presence of the hydrochloride salt necessitates specific internal referencing strategies.

Step-by-Step Protocol: 1H and 13C NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of D2O (for 1H) or 30 mg in 0.6 mL of D2O (for 13C).

  • Internal Standard Calibration : Add 0.05% 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as a water-soluble internal reference (set to 0.00 ppm).

    • Causality: Traditional Tetramethylsilane (TMS) is insoluble in D2O; TSP ensures accurate chemical shift calibration in aqueous environments.

  • Acquisition Parameters :

    • 1H NMR: 400 MHz, 16 scans, relaxation delay (d1) of 2.0 s.

    • 13C NMR: 100 MHz, 1024 scans, proton-decoupled (WALTZ-16), d1 of 2.0 s.

  • Self-Validation : Perform a 2D COSY (Correlation Spectroscopy) experiment to confirm the spin-spin coupling connectivity between the axial and equatorial piperidine ring protons.

Data Interpretation

Table 1: 1H NMR Assignments (400 MHz, D2O)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Rationale
3.85Singlet2H-CH2- (Acetic acid)Deshielded by the adjacent -COOH and protonated secondary amine (-NH2+-).
3.45 - 3.55Multiplet3HC4-H, C2-Heq, C6-HeqEquatorial protons and the methine proton are strongly deshielded by the adjacent N+ centers.
3.05 - 3.15Multiplet2HC2-Hax, C6-HaxAxial protons on the piperidine ring adjacent to the tertiary amine.
2.85Singlet3HN-CH3Significant downfield shift due to the tertiary ammonium state (HCl salt).
2.30 - 2.40Multiplet2HC3-Heq, C5-HeqEquatorial protons, positioned further from the electronegative nitrogen centers.
1.80 - 1.95Multiplet2HC3-Hax, C5-HaxAxial protons, exhibiting typical upfield positions for a chair conformation.

Table 2: 13C NMR Assignments (100 MHz, D2O)

Chemical Shift (ppm)AssignmentCausality / Rationale
170.5-COOHCarbonyl carbon of the acetic acid moiety.
53.2C2, C6 (Piperidine)Alpha carbons directly attached to the tertiary amine.
52.0C4 (Piperidine)Alpha carbon attached to the secondary amine.
45.1-CH2- (Acetic acid)Alpha carbon situated between the carboxylic acid and secondary amine.
43.5N-CH3Methyl carbon attached to the protonated tertiary amine.
26.4C3, C5 (Piperidine)Beta carbons, which are least affected by the electronegative atoms.

Vibrational Spectroscopy (FTIR-ATR)

FTIR is utilized to validate the presence of the functional groups, specifically distinguishing the protonated amine hydrochlorides and the un-ionized carboxylic acid.

Step-by-Step Protocol: FTIR-ATR Analysis
  • Background Calibration : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO2 and H2O interference.

  • Sample Application : Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

    • Causality: Air gaps reduce the penetration depth of the infrared evanescent wave, leading to poor signal-to-noise ratios and distorted peak intensities.

  • Acquisition : Scan from 4000 to 400 cm⁻¹.

Table 3: Key FTIR Vibrational Modes

Wavenumber (cm⁻¹)ModeInterpretation
3400 - 2800 (Broad)O-H & N-H+ stretchOverlapping signals of the carboxylic acid O-H and the ammonium N-H+ stretches, broadened by hydrogen bonding.
1735C=O stretchStrong, sharp peak confirming the un-ionized carboxylic acid (maintained by the acidic HCl salt environment).
1450C-H bendingScissoring of the -CH2- groups within the piperidine ring.
1210C-N stretchAliphatic amine C-N stretching vibrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry confirms the exact molecular weight and structural connectivity via predictable fragmentation pathways.

Step-by-Step Protocol: ESI-LC-MS
  • Mobile Phase Preparation : Solvent A: LC-MS grade Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring the basic nitrogen centers remain fully protonated. This maximizes ionization efficiency and sensitivity in Positive Electrospray Ionization (ESI+) mode.

  • Sample Prep : Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Solvent A and B.

  • Injection & Ionization : Inject 2 µL into the LC system. Run the mass spectrometer in ESI+ mode with a capillary voltage of 3.0 kV, a desolvation temperature of 350°C, and a cone voltage optimized to 25 V.

Table 4: ESI-MS Fragmentation Pattern

m/z ValueIon TypeStructural Assignment / Loss
173.13[M+H]+Intact protonated molecular ion of the free base (C8H17N2O2+).
155.12[M+H - H2O]+Loss of a water molecule (-18 Da) from the carboxylic acid group.
127.12[M+H - HCOOH]+Loss of formic acid (-46 Da), representing the cleavage of the entire acetic acid moiety.
98.09Fragment1-methylpiperidin-4-yl cation formed via cleavage at the secondary amine bond.

Conclusion

The spectroscopic profiling of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride requires a multimodal approach grounded in the physical chemistry of the molecule. By understanding the profound impact of the molecule's protonation state on its solubility, electron distribution, and ionization potential, analysts can design robust, self-validating workflows. The integration of NMR, FTIR, and LC-MS provides an unambiguous structural fingerprint that is critical for downstream pharmaceutical synthesis and rigorous quality control.

References

  • Title : N-(1-Methyl-4-piperidinyl)glycine dihydrochloride(CAS# 856437-58-6 ) Source : Angene Chemical URL : [Link]

  • Title: US20130116213A1 - Novel fused pyrimidine derivatives for inhibition of tyrosine kinase activity Source: Google Patents URL

Sources

Foundational

Physicochemical characteristics of piperidine-based compounds

An In-Depth Technical Guide to the Physicochemical Characteristics of Piperidine-Based Compounds Introduction: The Piperidine Scaffold in Drug Discovery The piperidine ring—a six-membered saturated nitrogenous heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Piperidine-Based Compounds

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring—a six-membered saturated nitrogenous heterocycle—is one of the most privileged scaffolds in medicinal chemistry, present in over 20% of small-molecule pharmaceuticals. As a Senior Application Scientist, I approach the piperidine ring not merely as a structural linker, but as a dynamic physicochemical engine. Its unique combination of basicity, lipophilicity, and 3D conformational flexibility dictates a molecule's absorption, distribution, metabolism, excretion (ADME), and toxicological profile.

This whitepaper deconstructs the physicochemical characteristics of piperidine-based compounds, providing actionable protocols, mechanistic insights, and structural mitigation strategies for drug development professionals.

Conformational Dynamics and 3D Chemical Space

Unlike flat, sp2-hybridized aromatic rings, piperidine exists in a dynamic 3D chemical space, predominantly adopting a chair conformation. The thermodynamic preference of substituents on the piperidine ring heavily favors the equatorial position to minimize 1,3-diaxial steric clashes [4].

However, in the context of receptor binding, the bioactive conformation may require an axial orientation. When bulky N-substituents (e.g., N-Boc or large alkyl groups) are introduced, the molecule can experience severe allylic (A-1,3) strain. This forces the ring to flip and adopt a higher-energy conformation where the C-substituent is axial [4]. Understanding these energy penalties is critical; a drug candidate that must expend significant conformational energy to bind its target will exhibit a reduced apparent binding affinity.

G A Piperidine Scaffold B Equatorial Preference (Low Energy) A->B Thermodynamic Default C Axial Conformation (High Energy) A->C Forced by Bulky N-Substituents D Receptor Binding Pocket (Steric Selection) B->D High Affinity Fit E A-1,3 Strain Avoidance C->E Conformational Penalty E->D Reduced Affinity

Thermodynamic control of piperidine conformation and its impact on receptor binding affinity.

Modulating Acid-Base Properties (pKa) and Lipophilicity

Piperidine is a strong secondary aliphatic amine with a pKa of approximately 11.2. At physiological pH (7.4), it is nearly entirely protonated (>99%). While this cationic state ensures excellent aqueous solubility, it severely restricts passive transcellular membrane permeability, often necessitating carrier-mediated transport.

To optimize the balance between solubility and permeability, medicinal chemists frequently employ structural modulations such as chiral substitutions or the introduction of electron-withdrawing groups [2]. The addition of fluorine atoms adjacent to the basic nitrogen leverages strong inductive effects to pull electron density away from the amine, significantly lowering the pKa[1]. For instance, gem-difluorination at the 3-position can drop the pKa by nearly 4 log units, shifting the ionization equilibrium at pH 7.4 to favor the neutral, membrane-permeable species.

Table 1: Physicochemical Impact of Piperidine Functionalization

CompoundpKa (Basic)LogPStructural Modification Logic
Piperidine 11.20.84Baseline saturated 6-membered ring.
3-Fluoropiperidine 9.30.70Inductive electron withdrawal lowers pKa.
3,3-Difluoropiperidine 7.30.85Gem-difluoro effect dramatically reduces basicity [1].
N-Methylpiperidine 10.11.20N-alkylation increases lipophilicity and alters steric bulk.
Protocol 1: Potentiometric Determination of Piperidine pKa

To accurately assess the basicity of novel piperidine derivatives, a self-validating potentiometric titration protocol must be utilized.

  • Sample Preparation: Dissolve 1-2 mg of the piperidine derivative in 10 mL of 0.15 M KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength mimicking physiological conditions, ensuring that the activity coefficients of the ions remain stable throughout the assay.

  • Environmental Control: Purge the titration vessel with Argon gas. Causality: Atmospheric CO₂ easily dissolves in aqueous solutions to form carbonic acid, which would artificially skew the basic pKa measurement of the amine.

  • Acidification: Titrate the solution with standardized 0.5 M HCl to drop the pH to 2.0, ensuring complete protonation of the piperidine nitrogen.

  • Alkalimetric Titration: Slowly back-titrate with standardized 0.5 M KOH from pH 2.0 to pH 12.0, recording the pH after each micro-addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The macroscopic pKa is extracted from the inflection point of the buffer region using a Bjerrum plot analysis.

ADME Profiling and the hERG Liability

The most notorious toxicological hurdle for piperidine-containing drugs is the off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to fatal cardiac arrhythmias (QT prolongation). The hERG channel pore is highly promiscuous, but it exhibits a distinct affinity for lipophilic basic amines—a pharmacophore perfectly embodied by N-alkyl piperidines. The protonated piperidine nitrogen forms strong pi-cation interactions with aromatic residues (Tyr652 and Phe656) within the channel cavity.

Mitigating this liability requires a targeted reduction in either basicity or lipophilicity [3]. Replacing the piperidine ring with a piperazine or morpholine introduces a second heteroatom that inductively lowers the pKa, reducing the fraction of positively charged molecules available to interact with the channel pore [3]. Alternatively, appending polar groups (e.g., ureas) lowers the overall LogP, disrupting the hydrophobic interactions required for hERG binding [3].

G Start High hERG Liability (Lipophilic Basic Amine) Path1 Reduce Basicity (pKa) Start->Path1 Path2 Reduce Lipophilicity (LogP) Start->Path2 Action1 Heteroatom Insertion (e.g., Piperazine/Morpholine) Path1->Action1 Action2 Fluorination (Inductive Effect) Path1->Action2 Action3 Append Polar Groups (e.g., Urea/Amide) Path2->Action3 End Optimized Safety Profile (Reduced hERG Binding) Action1->End Action2->End Action3->End

Strategic medicinal chemistry workflow for mitigating hERG liability in piperidine derivatives.

Protocol 2: High-Throughput Patch-Clamp Assay for hERG Liability

To validate the success of the hERG mitigation strategies outlined above, a robust electrophysiological assay is required.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing recombinant hERG channels. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration using borosilicate glass chips. Causality: Planar patch-clamp provides higher throughput than manual patching while maintaining the high-fidelity gigaseal required for accurate ion channel current recording.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Depolarize to +40 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. Causality: hERG channels inactivate rapidly upon depolarization but recover quickly from inactivation while deactivating slowly. The -50 mV step captures the large outward "tail current" necessary for quantifying blockade.

  • Compound Application: Perfuse the piperidine derivative at escalating concentrations (0.1 µM to 30 µM). Allow 3 minutes per concentration for steady-state block to occur.

  • Data Extraction: Measure the peak amplitude of the tail current at -50 mV. Calculate the IC₅₀ by fitting the fractional current reduction to a standard Hill equation.

Conclusion

The piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By treating its physicochemical properties—specifically its pKa, lipophilicity, and conformational dynamics—as tunable parameters rather than fixed constraints, researchers can systematically optimize target affinity while engineering out liabilities like hERG toxicity.

References

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties ResearchGate URL
  • Application of Chiral Piperidine Scaffolds in Drug Design Thieme Connect URL
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter URL
  • National Institutes of Health (PMC)
Exploratory

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride: A Keystone Building Block in Epigenetic Modulator and PROTAC Design

Executive Summary In the rapidly evolving landscape of targeted protein degradation and epigenetic modulation, the selection of bifunctional chemical building blocks dictates the success of complex molecular assemblies....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and epigenetic modulation, the selection of bifunctional chemical building blocks dictates the success of complex molecular assemblies. (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS: 856437-58-6) has emerged as a privileged intermediate[1]. Operating as a highly specialized research-use-only (RUO) reagent, it provides a dual-action scaffold: a sterically constrained, alkylated secondary amine for pharmacophore integration, and an acetic acid appendage for seamless linker conjugation[2].

This technical guide provides an in-depth analysis of its structural rationale, quantitative structure-activity relationship (SAR) data, and self-validating experimental protocols for deploying this building block in the synthesis of G9a/GLP methyltransferase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Profile & Structural Rationale

To effectively utilize this building block, researchers must understand its physical state and functional topology. Supplied typically as a dihydrochloride salt, the molecule requires specific stoichiometric handling during synthesis[2].

Table 1: Core Physicochemical Properties
PropertySpecification / Value
Chemical Name N-(1-Methyl-4-piperidinyl)glycine dihydrochloride
CAS Number 856437-58-6[2]
Molecular Formula (Free Base) C8H16N2O2[1]
Molecular Weight (Free Base) 172.22 g/mol [1]
Functional Groups N-methyl tertiary amine, Secondary amine, Carboxylic acid
Primary Application Epigenetic inhibitor synthesis, PROTAC linker-ligand assembly
The Mechanistic Role of the 1-Methylpiperidine Moiety

In the context of epigenetic drug design—specifically targeting the euchromatic histone lysine methyltransferases G9a and GLP—the 1-methylpiperidine ring is not merely a solubilizing group; it is a critical pharmacophore. The SET domain of G9a/GLP catalyzes the methylation of histone H3 at lysine 9 (H3K9)[3]. High-resolution X-ray crystallography reveals that the 1-methylpiperidin-4-ylamino moiety perfectly mimics the dimethylated lysine (H3K9me2), anchoring deeply into the enzyme's lysine-binding channel[4].

Quantitative SAR Data: The Necessity of the Alkylated Nitrogen

When designing G9a inhibitors (such as UNC0224 or BIX-01294 analogs), modifications to the 4-amino region of the quinazoline scaffold drastically impact target affinity. The secondary amine of our focal building block ensures the retention of an alkylated nitrogen upon conjugation, which is an absolute requirement for potency[5].

Table 2: SAR of 4-Amino Quinazoline Substitutions in G9a Inhibition
Substitution at 4-position of QuinazolineRelative G9a Inhibitory PotencyMechanistic Rationale
1-Benzylpiperidin-4-ylamino High (Baseline)Benzyl group sits outside the peptide binding groove, tolerating the bulk[5].
1-Methylpiperidin-4-ylamino High (Maintained) Alkylated nitrogen mimics H3K9me2; optimal fit in lysine channel while reducing molecular weight[3][5].
Piperidin-4-ylamino (Unmethylated)LowLack of alkylated nitrogen disrupts crucial SET domain interactions[3].
Tetrahydropyran-4-ylaminoLowAbsence of the basic piperidine nitrogen eliminates key electrostatic interactions[5].
Cyclopropylamino / IsopropylaminoVery LowInsufficient steric bulk to engage the deep lysine-binding pocket[3][5].

Bifunctional Strategy: From Inhibitor to PROTAC

The true power of (1-Methyl-piperidin-4-ylamino)-acetic acid lies in its bifunctionality. While the secondary amine undergoes nucleophilic aromatic substitution (SNAr) to attach to a target-binding core (e.g., a quinazoline or indolinone ring[6]), the acetic acid moiety remains available. This carboxylic acid acts as a built-in synthetic handle, eliminating the need for subsequent linker-extension steps and allowing direct amide coupling to E3 ligase ligands (such as VHL or CRBN) to generate PROTACs[3].

PROTAC_Design BB (1-Methyl-piperidin-4-ylamino)- acetic acid Intermediate Pharmacophore-Linker Intermediate BB->Intermediate SNAr via Secondary Amine TargetCore Target-Binding Core (e.g., Quinazoline) TargetCore->Intermediate Electrophilic Site Linker E3 Ligase Linker (e.g., PEG-VHL) PROTAC Fully Assembled PROTAC Degrader Linker->PROTAC Primary Amine Intermediate->PROTAC Amide Coupling via Acetic Acid

Diagram 1: Bifunctional assembly strategy utilizing the building block for PROTAC synthesis.

Experimental Workflows (Self-Validating Systems)

To ensure high-fidelity synthesis, the following protocols are engineered with built-in causality and in-process validation checks.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Conjugate the secondary amine of the building block to a heteroaryl chloride core.

  • System Validation Check 1 (Pre-reaction): Ensure strictly anhydrous conditions. Trace water will act as a competing nucleophile at elevated temperatures, leading to irreversible hydrolysis of the heteroaryl chloride.

  • Step 1: Suspend the heteroaryl chloride (1.0 eq) and (1-Methyl-piperidin-4-ylamino)-acetic acid dihydrochloride (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is selected for its high dielectric constant, which stabilizes the highly polar Meisenheimer complex transition state inherent to the SNAr mechanism.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise at room temperature.

    • Causality: The building block is a dihydrochloride salt[2]. Exactly 2.0 eq of DIPEA is consumed immediately to liberate the free secondary amine and the carboxylic acid. The remaining 2.0 eq acts as an acid scavenger for the HCl byproduct generated during the substitution.

  • Step 3: Elevate the reaction temperature to 80°C and stir for 12 hours.

    • Causality: The secondary amine is sterically hindered by both the piperidine ring and the acetic acid appendage. Thermal energy is mandatory to overcome the high activation energy barrier of this specific substitution.

  • System Validation Check 2 (In-process): Aliquot 10 µL of the reaction mixture, quench in 50% MeCN/H₂O, and analyze via LC-MS. The system is validated as complete when the starting material peak (<5% integration) is replaced by the product mass (M+H).

Protocol B: PROTAC Linker Conjugation via Amide Coupling

Objective: Couple the free carboxylic acid of the newly formed intermediate to an amine-terminated PROTAC linker.

  • Step 1: Dissolve the functionalized acetic acid intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature.

    • Causality: HATU is chosen over EDC/HOBt due to its superior kinetics. It rapidly converts the sterically demanding carboxylic acid into a highly reactive HOAt ester. Pre-activation prevents the linker's amine from reacting directly with HATU, which would form an inert guanidinium byproduct.

  • Step 2: Add the amine-terminated E3 ligase linker (1.1 eq) followed by DIPEA (2.5 eq).

    • Causality: DIPEA ensures the linker's primary amine remains fully deprotonated and highly nucleophilic, driving the amide bond formation to completion.

  • System Validation Check (In-process): Perform a Kaiser (Ninhydrin) test on a micro-aliquot. A color change to deep blue indicates the presence of unreacted primary amine. The system is validated when the Kaiser test remains yellow, confirming the total consumption of the linker.

Exp_Workflow Step1 1. Salt Neutralization (DIPEA, 4.0 eq) Step2 2. SNAr Reaction (80°C, DMF, 12h) Step1->Step2 Frees secondary amine Step3 3. Carboxyl Activation (HATU, 1.2 eq) Step2->Step3 Yields functionalized acid Step4 4. Linker Conjugation (RT, 4h) Step3->Step4 Forms active ester Step5 5. RP-HPLC Purification (C18, MeCN/H2O) Step4->Step5 Crude PROTAC

Diagram 2: Step-by-step synthetic workflow from salt neutralization to final PROTAC purification.

References

  • Angene Chemical. N-(1-Methyl-4-piperidinyl)glycine dihydrochloride (CAS# 856437-58-6).[2] URL: [Link]

  • National Institutes of Health (PMC). Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines.[4] URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). G9a/GLP Modulators: Inhibitors to Degraders (2025).[3] URL: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a (2009).[5] URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors (2009).[6] URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights: (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride

Application Note: AN-2026-03 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Utility: Versatile building block for peptidomimetics, targeted protein degraders (PROTACs...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AN-2026-03 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Utility: Versatile building block for peptidomimetics, targeted protein degraders (PROTACs), and basic-center optimization in API development.

Introduction & Strategic Rationale

The incorporation of basic piperidine motifs into amino acid scaffolds is a proven strategy in medicinal chemistry to improve aqueous solubility, modulate target binding affinity, and optimize pharmacokinetic profiles. The synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride presents specific chemoselectivity and isolation challenges due to the presence of a secondary amine, a tertiary amine, and a highly polar carboxylic acid.

Retrosynthetic Strategy & Causality

While direct alkylation of 1-methylpiperidin-4-amine with bromoacetic acid is theoretically possible, it notoriously suffers from over-alkylation, yielding undesired tertiary amine (dialkylated) byproducts.

To ensure absolute chemoselectivity, this protocol utilizes a two-step reductive amination and saponification sequence :

  • Reductive Amination: 1-Methyl-4-piperidone is reacted with glycine ethyl ester. We specifically select Sodium triacetoxyborohydride (STAB) over Sodium cyanoborohydride (NaCNBH 3​ ). STAB is less toxic, generates no cyanide gas, and exhibits superior chemoselectivity for imines over starting ketones, preventing the premature reduction of the piperidone[1].

  • Saponification & Desalting: The resulting ethyl ester is hydrolyzed. Saponification of highly polar, water-soluble amino acids presents a unique isolation challenge. If LiOH is used, the resulting LiCl byproduct is highly soluble in ethanol, complicating the desalting process. By deliberately selecting NaOH , the resulting NaCl byproduct is essentially insoluble in absolute ethanol. After acidification and evaporation, the target hydrochloride salt is selectively extracted into hot ethanol, leaving the inorganic matrix behind[2].

Experimental Workflow

G A 1-Methyl-4-piperidone + Glycine Ethyl Ester B Imine Formation (DCE, DIPEA, RT) A->B C Reductive Amination (STAB, 12h) B->C -H2O D Ethyl (1-methylpiperidin -4-ylamino)acetate C->D Reduction E Saponification (NaOH, THF/H2O) D->E Hydrolysis F Acidification & Desalting (HCl, EtOH Extraction) E->F pH ~2 G (1-Methyl-piperidin-4-ylamino) -acetic acid HCl F->G Crystallization

Fig 1. Two-step synthetic workflow for (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.

Quantitative Data Summaries

Table 1: Reaction Parameters (Step 1 - Reductive Amination)
ReagentMW ( g/mol )Eq.mmolMass/Vol
1-Methyl-4-piperidone113.161.010.01.13 g
Glycine ethyl ester HCl139.581.111.01.54 g
DIPEA129.241.111.01.92 mL
STAB211.941.515.03.18 g
1,2-Dichloroethane (DCE)---30 mL
Table 2: Reaction Parameters (Step 2 - Saponification)
ReagentMW ( g/mol )Eq.mmolMass/Vol
Ethyl ester intermediate200.281.08.01.60 g
NaOH (Pellets)40.002.016.00.64 g
THF / H 2​ O (1:1 v/v)---20 mL
4M HCl in Dioxane36.463.024.06.0 mL
Table 3: Analytical Data Profile
ParameterEthyl (1-methylpiperidin-4-ylamino)acetate(1-Methyl-piperidin-4-ylamino)-acetic acid HCl
Appearance Pale yellow oilWhite to off-white crystalline solid
LCMS [M+H]⁺ 201.2 m/z173.1 m/z
TLC R_f 0.45 (10% MeOH/DCM, 1% NH 4​ OH)Baseline (Highly polar zwitterion/salt)
¹H NMR (D₂O) Key Shifts 4.20 (q, 2H), 3.45 (s, 2H), 2.80 (s, 3H)3.85 (s, 2H), 3.50 (m, 1H), 2.85 (s, 3H)

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl (1-methylpiperidin-4-ylamino)acetate
  • Freebasing the Amine: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Glycine ethyl ester hydrochloride (1.54 g, 11.0 mmol) and anhydrous DCE (30 mL). Add DIPEA (1.92 mL, 11.0 mmol) dropwise. Stir the suspension for 15 minutes at room temperature to liberate the free amine.

  • Imine Formation: Add 1-Methyl-4-piperidone (1.13 g, 10.0 mmol) in one portion. Allow the mixture to stir for 1 hour at room temperature to facilitate complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (3.18 g, 15.0 mmol) portionwise over 10 minutes to control the mild exotherm[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under a nitrogen atmosphere for 12 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO 3​ . Stir vigorously for 15 minutes until gas evolution ceases.

  • Isolation: Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Self-Validation: Confirm mass via LCMS m/z 201.2 before proceeding).

Step 2: Saponification to (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride
  • Hydrolysis: Dissolve the crude Ethyl (1-methylpiperidin-4-ylamino)acetate (1.60 g, 8.0 mmol) in a 1:1 mixture of THF and deionized water (20 mL). Add NaOH pellets (0.64 g, 16.0 mmol) and stir the biphasic mixture vigorously at room temperature for 4 hours[2].

  • Solvent Removal: Upon complete consumption of the ester (monitor via LCMS), concentrate the mixture under reduced pressure to completely remove the THF.

  • Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2 using 4M HCl in dioxane (approx. 6.0 mL).

  • Dehydration: Evaporate the acidified aqueous solution to absolute dryness using a rotary evaporator, followed by high vacuum overnight to remove all traces of water.

  • Desalting Extraction: Suspend the resulting dry solid (containing the product and NaCl) in hot absolute ethanol (30 mL). Stir at 60 °C for 15 minutes.

  • Filtration: Filter the hot suspension through a fine glass frit to remove the insoluble NaCl salts.

  • Crystallization: Concentrate the ethanolic filtrate to approximately 5 mL. Add cold diethyl ether (15 mL) dropwise to precipitate the target hydrochloride salt.

  • Final Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product as a white, highly hygroscopic solid. Store under argon at -20 °C.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1

  • Wuts, P. G. M., & Greene, T. W. (2012). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. 2

Sources

Application

Comprehensive Laboratory Guide: Application and Protocols for (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride

Executive Summary & Chemical Profiling (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS: 856437-58-6)[1] is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS: 856437-58-6)[1] is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery[2]. Structurally, it is a glycine derivative featuring a 1-methylpiperidine moiety (Molecular Formula: C8H16N2O2 for the free base)[3].

In drug development, this scaffold is instrumental in synthesizing peptidomimetics, targeted kinase inhibitors (such as EGFR inhibitors)[4], and complex GPCR ligands like NEP inhibitors[5]. The strategic incorporation of the 1-methylpiperidine group serves a dual purpose: it provides a basic center for stable salt formation and significantly enhances the aqueous solubility and pharmacokinetic (PK) profiles of lipophilic lead compounds, a strategy successfully employed in the optimization of Respiratory Syncytial Virus (RSV) fusion inhibitors[6].

Mechanistic Rationale: The Causality of Experimental Choices

Working with this compound requires specific mechanistic considerations due to its bifunctional nature and salt form[7]:

  • Steric Hindrance in Amide Coupling : The carboxylic acid is primed for amide bond formation, but the secondary amine is sterically hindered by the bulky piperidine ring. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. Therefore, highly efficient uronium-based coupling reagents like HATU are required to drive the formation of the active OAt-ester intermediate and prevent epimerization.

  • Base Equivalency and Local pH : Because the compound is supplied commercially as a hydrochloride (or dihydrochloride) salt[7], a stoichiometric excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) is critical. The base must first neutralize the HCl to free the secondary amine and carboxylic acid for reaction, while ensuring the tertiary piperidine nitrogen does not sequester protons needed for the catalytic coupling cycle.

G A Target Identification (e.g., EGFR, NEP) B Scaffold Selection (Piperidine-Glycine) A->B Structural requirement C Amide Coupling (HATU, DIEA, DMF) B->C Reagent Prep D Purification (RP-HPLC / Silica) C->D Crude Product E Biological Evaluation (IC50, PK Profiling) D->E Pure Compound

Fig 1. Drug discovery workflow utilizing piperidine-glycine scaffolds for lead optimization.

Core Experimental Protocol: HATU-Mediated Amide Coupling

This self-validating protocol details the conjugation of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride with a target primary amine, a foundational step in synthesizing complex inhibitors[4][5].

Materials Required
  • (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (1.0 eq)

  • Target Primary/Secondary Amine (1.0 eq)

  • HATU (1.5 eq)

  • DIEA (4.0 eq, adjusted to neutralize the HCl salt)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation & Neutralization : In an oven-dried round-bottom flask purged with nitrogen, suspend the (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (1.0 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath. Add DIEA (4.0 eq) dropwise. Expert Insight: The excess base is non-negotiable; it neutralizes the hydrochloride salt, ensuring the carboxylic acid is available for activation. Stir for 10 minutes.

  • Carboxylic Acid Activation : Add HATU (1.5 eq) in one solid portion. The solution will typically transition to a pale yellow as the highly reactive active ester forms. Stir at 0 °C for 20 minutes.

  • Amine Addition : Dissolve the target amine (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated mixture.

  • Reaction Propagation : Remove the ice bath, allowing the reaction to warm to room temperature (25 °C). Stir for 12–18 hours under a nitrogen atmosphere[4].

  • Self-Validation Checkpoint (Quality Control) : Before proceeding to workup, withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and run a rapid LC-MS analysis. The presence of the mass ion [M+H]+ corresponding to the target amide, coupled with the complete disappearance of the active ester mass, validates coupling efficiency. If unreacted target amine remains, spike the reaction with an additional 0.2 eq of HATU and DIEA and stir for 2 hours.

  • Workup & Extraction : Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Expert Insight: Due to the basic piperidine ring, the product may partition into the aqueous layer if the pH is not sufficiently basic. Ensure the aqueous phase is at pH > 9 during extraction.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via reverse-phase HPLC (SunFire column, 0.1% TFA in Water/Acetonitrile gradient) to yield the pure TFA salt of the target compound[5].

G A (1-Methyl-piperidin-4-ylamino) -acetic acid HCl B Activation (HATU + DIEA) A->B Base Neutralization C Active Ester Intermediate (OAt Ester) B->C HATU Coupling E Target Compound (Amide Bond Formed) C->E Nucleophilic Attack D Target Scaffold (Primary/Secondary Amine) D->E Addition

Fig 2. Mechanistic pathway of HATU-mediated amide coupling with sterically hindered amines.

Quantitative Data: Optimization of Coupling Conditions

To demonstrate the necessity of the selected reagents, the following table summarizes quantitative yield data when conjugating piperidine-glycine derivatives under various standard peptide coupling conditions.

Table 1: Comparative Efficiency of Coupling Reagents for Piperidine-Glycine Scaffolds

Coupling ReagentBase (Eq)SolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Observation
EDC / HOBt DIEA (3.0)DMF252435 - 45%Sluggish reaction; steric hindrance prevents efficient OAt ester formation.
PyBOP TEA (3.0)DCM251855 - 65%Moderate yield; difficult removal of pyrrolidine byproducts during workup.
HATU DIEA (4.0)DMF251285 - 95% Optimal ; fast kinetics, easily overcomes steric hindrance of the secondary amine.
COMU TMP (3.0)DMF251280 - 90%Excellent alternative to HATU; less hazardous, highly efficient.

References

  • Chemical Properties and Sourcing : N-(1-Methyl-4-piperidinyl)glycine dihydrochloride (CAS# 856437-58-6). Angene Chemical. Available at:[Link]

  • Application in EGFR Inhibitors : Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Application in NEP Inhibitors: Substituted carbamoylcycloalkyl acetic acid derivatives as NEP inhibitors (WO2012065953A1). Google Patents.
  • Pharmacokinetic Optimization : Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate, Part 1: Improving the Pharmacokinetic Profile Using the Structure−Property Relationship. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Method

Application Note: (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride in Medicinal Chemistry &amp; Targeted Drug Discovery

Executive Summary & Pharmacophore Profiling (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS: 856437-58-6)[1] is a highly versatile, bifunctional N-substituted glycine derivative utilized extensively as a bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Profiling

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS: 856437-58-6)[1] is a highly versatile, bifunctional N-substituted glycine derivative utilized extensively as a building block in modern drug discovery. Structurally, it combines a secondary amine (embedded within a piperidine ring) and a carboxylic acid, making it an ideal candidate for appending basic, solubilizing moieties to lipophilic drug cores.

In medicinal chemistry, the 1-methylpiperidine group is a "privileged scaffold." With a pKa of approximately 8.0, it remains partially protonated at physiological pH, which drastically enhances aqueous solubility and allows for the formation of stable, crystalline hydrochloride salts[1]. Meanwhile, the acetic acid tail provides a flexible, two-carbon spacer that can be readily conjugated to anilines or primary amines via amide coupling, or converted into ester prodrugs[2]. This application note details its critical role in synthesizing Epidermal Growth Factor Receptor (EGFR) inhibitors for oncology and Respiratory Syncytial Virus (RSV) fusion inhibitors for virology.

Application in Oncology: Synthesis of EGFR Inhibitors (NSCLC)

Mechanistic Rationale

Dianilinopyrimidines are a cornerstone class of inhibitors targeting the EGFR kinase domain, a primary driver of Non-Small Cell Lung Cancer (NSCLC)[3]. Appending the (1-Methyl-piperidin-4-ylamino)-acetic acid moiety to the dianilinopyrimidine core serves a dual purpose:

  • Solvent-Channel Interaction: The flexible acetic acid linker directs the basic piperidine ring into the solvent-exposed region of the EGFR ATP-binding pocket, enhancing binding affinity without causing steric clashes[4].

  • Physicochemical Optimization: The basic nitrogen significantly improves the drug's solubility profile, a common bottleneck for flat, aromatic kinase inhibitors[4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Inhibitor Piperidine-modified EGFR Inhibitor Inhibitor->EGFR Blocks ATP Pocket Inhibitor->PI3K Inhibits Inhibitor->RAS Inhibits Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces CellFate Tumor Cell Proliferation PI3K->CellFate Promotes RAS->CellFate Promotes

Fig 1. Mechanism of action for piperidine-modified EGFR inhibitors blocking downstream proliferation.

Protocol: HATU-Mediated Amide Coupling

This protocol describes the conjugation of the building block to an aniline-bearing pyrimidine core to yield a targeted EGFR inhibitor[3].

Objective: Achieve high-yielding amide bond formation despite the steric hindrance and potential electronic deactivation of the aniline core.

Step-by-Step Methodology:

  • Preparation: Dissolve the aniline-core intermediate (1.0 eq, e.g., 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (8.0 mL) under an inert nitrogen atmosphere[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq).

    • Causality: The building block is supplied as a dihydrochloride salt[1]. Excess DIEA is critical to fully neutralize the HCl, liberating the free carboxylic acid and preventing the coupling reagent from being consumed by stray protons.

  • Activation: Add (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (1.2 eq) followed by HATU (1.5 eq)[3].

    • Causality: HATU is selected over EDC/HOBt because its uronium-based activation is vastly superior for coupling sterically hindered secondary amines and weakly nucleophilic anilines.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 24 hours[3].

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting aniline mass disappears and the[M+H]+ peak of the target amide dominates. A visual cue is the transition of the mixture from a cloudy suspension to a clear, homogenous solution as the active ester forms and reacts.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) and extract with Ethyl Acetate (3 x 50 mL)[3].

  • Purification Wash: Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 50 mL).

    • Causality: DMF is highly miscible with water; repeated aqueous washes with LiCl effectively partition residual DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Isolation: Dry over anhydrous Na2SO4, filter, concentrate in vacuo, and purify via silica gel column chromatography (DCM/MeOH = 30:1) to yield the pure inhibitor[3].

Workflow A Aniline-bearing Core Scaffold C Amide Coupling HATU, DIEA, DMF A->C B (1-Methyl-piperidin-4-ylamino) -acetic acid HCl B->C D Crude Product C->D 24h, RT E Purification (Silica / HPLC) D->E Extracted & Concentrated F Target Inhibitor (EGFR / RSV) E->F >95% Purity

Fig 2. Standard synthetic workflow for incorporating the piperidine building block via amide coupling.

Application in Virology: Synthesis of RSV Fusion Inhibitors

Mechanistic Rationale

In the development of antivirals against Respiratory Syncytial Virus (RSV), benzimidazole derivatives have shown profound efficacy in inhibiting viral fusion[2]. The integration of the (1-Methyl-piperidin-4-ylamino) moiety into the benzimidazole scaffold directly correlates with an improved pharmacokinetic (PK) profile[2]. The basicity of the piperidine nitrogen ensures optimal gastrointestinal solubility, while the methyl substitution prevents unwanted metabolic N-glucuronidation, thereby extending the drug's half-life[5].

Protocol: Fischer Esterification for Prodrug/Intermediate Synthesis

Often, the carboxylic acid must be temporarily masked or converted into an ester prodrug to facilitate cellular permeability or subsequent alkylation steps[2].

Objective: Synthesize the ethyl ester hydrochloride salt of the building block.

Step-by-Step Methodology:

  • Suspension: Suspend (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Acid Catalysis: Cool the suspension to 0 °C using an ice bath and add Thionyl Chloride (SOCl2) (2.0 eq) dropwise over 15 minutes.

    • Causality: SOCl2 reacts violently with ethanol to generate anhydrous HCl in situ. This drives the Fischer esterification forward while ensuring the piperidine nitrogen remains protonated and unreactive, preventing self-condensation.

  • Reflux: Heat the mixture to 80 °C and reflux for 12 hours[2].

    • Self-Validation: The initial heterogeneous suspension will gradually become a clear solution as the highly soluble ethyl ester product forms. Monitor completion by TLC (DCM/MeOH/NH4OH 90:9:1).

  • Isolation: Concentrate the mixture in vacuo to remove excess ethanol and volatile byproducts (SO2, HCl). Triturate the resulting crude oil with cold diethyl ether to precipitate the pure ethyl ester hydrochloride salt as a white crystalline solid[2].

Quantitative Data: Biological Activity

The addition of the (1-Methyl-piperidin-4-ylamino)-acetic acid moiety consistently yields sub-micromolar potency across different therapeutic targets. Below is a summary of the biological evaluation of derived compounds against their respective targets[4],[5].

Compound / DerivativeTargetStructural ModificationIC50 (μM)Primary Pharmacological Benefit
Gefitinib (Control)EGFRwtN/A~0.45Baseline clinical standard
Compound 4c EGFRwt1-Methylpiperidine amide0.32 ± 0.04Enhanced aqueous solubility; superior target binding[4]
Compound 6e EGFRwt1-Methylpiperidine amide0.74 ± 0.10Prolonged half-life and metabolic stability[4]
JNJ-2408068 (Control)RSV FusionN/A0.16Baseline antiviral standard
Benzimidazole 15 RSV Fusion1-Methylpiperidine linkage0.08Improved oral bioavailability; optimal pKa (~8.0)[5]

References

  • Title: Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022), 37:1, 815-827. URL: [Link]

  • Title: Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate, Part 1: Improving the Pharmacokinetic Profile Using the Structure−Property Relationship Source: Journal of Medicinal Chemistry (2007), 50, 20, 4818–4831. URL: [Link]

  • Title: N-(1-Methyl-4-piperidinyl)glycine dihydrochloride (CAS 856437-58-6) Technical Data Source: Angene Chemical URL: [Link]

Sources

Application

Application Notes &amp; Protocols for Piperidine Scaffolds in Drug Discovery

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Pharmacology The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its remarkable preva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Pharmacology

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its remarkable prevalence in a vast number of clinically approved drugs has earned it the status of a "privileged scaffold".[1] Nitrogen heterocycles are fundamental components in the majority of biologically active compounds, with some analyses indicating their presence in approximately 85% of all such entities.[2][3] Specifically, the piperidine ring is one of the most frequently utilized nitrogen heterocyclic systems in FDA-approved drugs.[4][]

The success of the piperidine scaffold in drug design can be attributed to several key factors:

  • Structural Versatility: The saturated, chair-like conformation of the piperidine ring allows for the precise three-dimensional arrangement of substituents, which is critical for optimizing interactions with biological targets.[6]

  • Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH. This feature enhances water solubility and provides a key interaction point for forming ionic bonds with target proteins, such as G-protein coupled receptors (GPCRs) and enzymes.[6]

  • Pharmacokinetic Profile: The piperidine motif often imparts favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[7] It can improve metabolic stability, facilitate transport across biological membranes, and enhance overall "druggability".[7][8]

  • Synthetic Accessibility: A wide variety of robust and efficient synthetic methodologies exist for the creation and functionalization of the piperidine core, making it highly accessible for medicinal chemists.[9][10]

This guide provides an in-depth exploration of the piperidine scaffold, covering its application in approved drugs, detailed synthetic and analytical protocols, and insights into structure-activity relationships (SAR).

Part 1: The Piperidine Scaffold in FDA-Approved Therapeutics

The piperidine ring is a key structural component in numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[6][7] Its ability to cross the blood-brain barrier makes it particularly valuable for CNS drug development.[6]

Table 1: Prominent Examples of Piperidine-Containing FDA-Approved Drugs

Drug NameTherapeutic AreaMechanism of Action (Target)Role of the Piperidine Scaffold
Methylphenidate (Ritalin)CNS (ADHD)Dopamine/Norepinephrine Reuptake InhibitorEssential for binding to dopamine and norepinephrine transporters.
Risperidone (Risperdal)CNS (Antipsychotic)Serotonin (5-HT2A) and Dopamine (D2) Receptor AntagonistProvides the core scaffold for orienting pharmacophoric groups for receptor interaction.
Fentanyl (Sublimaze)Analgesicµ-Opioid Receptor AgonistThe 4-anilidopiperidine core is critical for its high affinity and potent agonist activity at the µ-opioid receptor.[1]
Donepezil (Aricept)CNS (Alzheimer's)Acetylcholinesterase (AChE) InhibitorThe N-benzylpiperidine moiety interacts with the peripheral anionic site of the AChE enzyme.
Pioglitazone (Actos)AntidiabeticPeroxisome Proliferator-Activated Receptor-γ (PPARγ) AgonistThe piperidine ring acts as a linker and influences the overall conformation required for receptor activation.
Maraviroc (Selzentry)Antiviral (HIV)CCR5 Receptor AntagonistThe piperidine serves as a central scaffold for positioning the groups that block the entry of HIV into host cells.[1]

Part 2: Synthetic Strategies for Piperidine Scaffolds

The efficient construction of the piperidine ring is a critical task in medicinal chemistry. Several reliable methods are routinely employed, each with distinct advantages. Key strategies include the catalytic hydrogenation of pyridine precursors, various intramolecular and intermolecular cyclization reactions, and multicomponent reactions.[9][11]

Application Note: Selecting a Synthetic Route

The choice of synthetic strategy depends on factors like desired substitution patterns, stereochemical control, scalability, and available starting materials.

  • Catalytic Hydrogenation of Pyridines: This is a direct and often high-yielding method, particularly suitable for industrial-scale synthesis. The use of catalysts like Platinum(IV) oxide (PtO₂) or various Ruthenium and Rhodium complexes is common.[9][12] However, the required high pressure and temperature may not be compatible with sensitive functional groups.

  • Intramolecular Cyclization: These methods, such as reductive amination of δ-amino ketones or aza-Michael additions, are excellent for creating complex substituted piperidines.[11] They offer good control over stereochemistry, which is often crucial for biological activity.[1][13]

  • Ring-Closing Metathesis (RCM): RCM has become a powerful tool for constructing unsaturated piperidine precursors (tetrahydropyridines) from acyclic diene substrates using catalysts like the Grubbs catalyst.[10] These can then be easily reduced to the saturated piperidine.

G cluster_0 Synthetic Approaches cluster_1 Key Reactions Pyridine Pyridine Precursor Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Acyclic_Diene Acyclic Diene Precursor RCM Ring-Closing Metathesis (RCM) Acyclic_Diene->RCM Dicarbonyl Dicarbonyl / Amino-ketone Cyclization Intramolecular Cyclization Dicarbonyl->Cyclization Piperidine Substituted Piperidine Hydrogenation->Piperidine RCM->Piperidine Reduction Cyclization->Piperidine

Caption: Key synthetic routes to the piperidine scaffold.

Protocol 1: Synthesis of N-Substituted Piperidine via Reductive Amination

This protocol details the synthesis of a substituted piperidine from glutaraldehyde and a primary amine, a common and reliable two-component reaction.[11]

Objective: To synthesize N-benzylpiperidine from glutaraldehyde and benzylamine.

Materials:

  • Glutaraldehyde (25% wt. solution in H₂O)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,2-dichloroethane (50 mL) and benzylamine (1.0 eq).

  • Aldehyde Addition: Add glutaraldehyde (1.05 eq) dropwise to the stirred solution at room temperature. A transient imine formation is expected.

  • Acidification: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate iminium ion formation. Stir for 20 minutes.

    • Causality Insight: The acidic environment protonates the intermediate imine, forming a more electrophilic iminium ion, which is crucial for efficient reduction.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. Stir the reaction at room temperature for 4-6 hours.

    • Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than other hydrides, minimizing side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~pH 8-9). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzylpiperidine.

    • Self-Validation: The final product's identity and purity must be confirmed by NMR and Mass Spectrometry analysis as described in Protocol 2.

Part 3: Characterization and Analysis of Piperidine-Containing Compounds

Unambiguous structural confirmation and purity assessment are mandatory for any compound intended for biological testing. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this purpose.[12][14]

G cluster_workflow Analytical Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis Purity Purity Assessment (e.g., qNMR, HPLC) Data_Analysis->Purity Final Characterized Compound Purity->Final

Caption: General workflow for NMR and MS analysis.[14]

Protocol 2: Structural Elucidation by NMR and MS

Objective: To confirm the molecular structure and determine the molecular weight of a synthesized piperidine derivative.

A. ¹H and ¹³C NMR Spectroscopy [14]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • If the structure is novel or assignments are ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts (ppm), integration (proton count), and multiplicity (splitting patterns) to identify the types of protons and their neighbors. For a simple piperidine ring, protons alpha to the nitrogen typically appear around 2.5-3.0 ppm, while the other ring protons appear further upfield (~1.5-2.0 ppm).[15]

    • ¹³C NMR: Analyze chemical shifts to identify the carbon skeleton. Carbons alpha to the nitrogen typically appear around 45-55 ppm.

    • 2D NMR: Use correlation peaks to definitively assign all proton and carbon signals and confirm the overall structure.

B. Mass Spectrometry (MS) [16]

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the piperidine nitrogen is easily protonated. This will generate the protonated molecular ion, [M+H]⁺.

    • Analysis: Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion.

  • Data Analysis:

    • Determine the exact molecular weight from the m/z of the [M+H]⁺ ion.

    • Use the accurate mass to calculate the elemental formula, which serves as a powerful confirmation of the compound's identity.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure. Common fragments for piperidines involve cleavages of the ring or loss of substituents.[16][17]

Part 4: Structure-Activity Relationship (SAR) and Biological Evaluation

SAR studies are the cornerstone of medicinal chemistry, guiding the optimization of a lead compound into a drug candidate. For piperidine scaffolds, SAR exploration often involves modifying substitution patterns, stereochemistry, and the nature of the substituents on both the ring carbons and the nitrogen atom.[1][18] The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity.[1][13]

Application Note: Key SAR Insights for Piperidine Scaffolds
  • N-Substitution: The substituent on the piperidine nitrogen often plays a crucial role in target engagement and can be modified to modulate potency, selectivity, and pharmacokinetic properties.[19]

  • Ring Substitution: The position, nature, and stereochemistry of substituents on the piperidine ring are critical for orienting the molecule within a binding pocket.[1][20] For example, in opioid receptor modulators, modifications at the 4-position of the piperidine are a classic strategy for tuning activity.[1][21]

  • Conformational Rigidity: Introducing conformational constraints, such as creating fused or bridged bicyclic systems, can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[22][23]

Protocol 3: In Vitro Biological Assay - CCR5 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a novel piperidine-containing compound for the CCR5 receptor, a key target for HIV therapeutics like Maraviroc.[1]

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound for the CCR5 receptor.

Materials:

  • Membrane preparations from cells expressing human CCR5 (commercially available).

  • Radiolabeled Ligand: [¹²⁵I]MIP-1α (a natural CCR5 ligand).

  • Test Compounds: Serial dilutions of the piperidine derivatives.

  • Assay Buffer: (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4).

  • 96-well filter plates (GF/C filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of serially diluted test compound, and 50 µL of radiolabeled ligand at a fixed concentration (typically at its K_d value).

  • Initiate Reaction: Add 50 µL of the CCR5 membrane preparation to each well to initiate the binding reaction. Include wells for total binding (no inhibitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

    • Causality Insight: This incubation period allows the binding reaction to reach equilibrium between the radioligand, the test compound, and the receptor.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (3 x 200 µL) to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

    • Self-Validation: The assay's validity is confirmed by ensuring a sufficient signal window between total and non-specific binding and by running a known CCR5 antagonist as a positive control.

Conclusion

The piperidine scaffold is an undeniably powerful and versatile tool in the drug discovery arsenal.[6] Its favorable structural and physicochemical properties have cemented its role in a multitude of successful therapeutics.[24] A deep understanding of its synthesis, analytical characterization, and structure-activity relationships is essential for any researcher aiming to develop novel piperidine-based drugs. Future research will likely focus on novel synthetic methods to access new chemical space and the application of chiral piperidines to achieve greater target selectivity and potency.[13][25]

References

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
  • Importance of Nitrogen Heterocycles in Modern Drug Discovery. Prezi.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [No Source Provided].
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.
  • N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations. AiFChem.
  • A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes. Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. [No Source Provided].
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Benchchem.
  • Piperidine Synthesis. DTIC.
  • Structure–activity relationship of piperidine derivatives with... ResearchGate.
  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications - American Chemical Society.
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry. ACS Publications.
  • Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Publications.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Technical Support Center: Optimization of Piperidine Ring Formation. Benchchem.
  • The Piperidine Scaffold: A Cornerstone in Modern Pharmacology. Benchchem.
  • Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry. Benchchem.
  • Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences.
  • Analogues of Piperidine for Drug Design. Enamine.
  • Main routes to the piperidine cycle synthesis. | Download Scientific Diagram. ResearchGate.
  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. PubMed.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate.
  • Research progress on piperidine-containing compounds as agrochemicals. [No Source Provided].
  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate.

Sources

Method

Advanced Protocols for Amide Bond Formation Using (1-Methyl-piperidin-4-ylamino)-acetic acid

Introduction & Chemical Context (1-Methyl-piperidin-4-ylamino)-acetic acid (CAS No. 856437-58-6) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry to introduce a basic, solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(1-Methyl-piperidin-4-ylamino)-acetic acid (CAS No. 856437-58-6) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry to introduce a basic, solubilizing moiety into small molecule drug candidates, such as kinase inhibitors and receptor antagonists[1].

From a synthetic perspective, this molecule presents a unique set of challenges due to its structural features:

  • Zwitterionic Nature: It contains a basic tertiary amine (1-methylpiperidine, pKa ~9.5), a secondary amine (pKa ~8.5), and a carboxylic acid (pKa ~2.5). At neutral pH, it exists as a highly polar zwitterion, rendering standard normal-phase chromatography ineffective.

  • Bifunctionality: It can act as either an acyl donor (via the carboxylic acid) or an acyl acceptor (via the secondary amine). Unprotected activation inevitably leads to uncontrolled oligomerization.

  • Steric Hindrance: The secondary amine is flanked by the bulky piperidine ring, making it a poor nucleophile and highly susceptible to side reactions with bulky coupling reagents.

Mechanistic Insights & Reagent Selection (E-E-A-T)

Successful amide bond formation with this substrate requires a deep understanding of the causality behind reagent selection.

When acting as an Acyl Donor (Pathway A): Activating the carboxylic acid requires prior protection of the secondary amine (typically as an N-Boc carbamate). We recommend using HATU with DIPEA . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Because the 1-methylpiperidine nitrogen acts as an internal proton sink, a significant excess of exogenous base (3–4 equivalents of DIPEA) is mandatory to ensure the carboxylic acid is fully deprotonated and the active ester forms efficiently.

When acting as an Acyl Acceptor (Pathway B): Coupling a target carboxylic acid onto the sterically hindered secondary amine of the building block (after protecting its carboxylic acid as an ester) is notoriously difficult. Using uronium salts like HATU in this scenario often stalls, leading instead to the guanidinylation of the secondary amine, a dead-end byproduct. To circumvent this, Propylphosphonic anhydride (T3P) with Pyridine is the superior choice[2]. T3P forms a compact, less sterically demanding mixed anhydride intermediate[3], allowing the bulky secondary amine to attack efficiently without the risk of guanidinium adduct formation.

Quantitative Reagent Comparison

Table 1: Comparison of Coupling Reagents for (1-Methyl-piperidin-4-ylamino)-acetic acid

Reagent SystemRole of Building BlockMechanistic AdvantageKnown LimitationsTypical Yield
HATU / DIPEA Acyl Donor (-COOH)Rapid kinetics via HOAt active ester; excellent for primary amine targets.Risk of guanidinylation if the target amine is sterically hindered.75–90%
T3P / Pyridine Acyl Acceptor (-NH-)Compact active intermediate; avoids guanidinylation; water-soluble byproducts.Slower reaction kinetics compared to uronium-based reagents.70–85%
EDC / HOBt Acyl Donor (-COOH)Highly water-soluble urea byproduct allows for simple aqueous workup.Lower overall reactivity; requires longer reaction times (12–24h).60–80%

Synthetic Workflow Visualization

G Start (1-Methyl-piperidin-4-ylamino)-acetic acid (Zwitterionic Core) PathA Pathway A: Acyl Donor (Coupling at -COOH) Start->PathA PathB Pathway B: Acyl Acceptor (Coupling at -NH-) Start->PathB ProtectA 1. N-Boc Protection (Boc2O, NaOH) PathA->ProtectA ProtectB 1. O-Esterification (MeOH, SOCl2) PathB->ProtectB CoupleA 2. Amide Coupling (R-NH2, HATU, DIPEA) ProtectA->CoupleA CoupleB 2. Amide Coupling (R-COOH, T3P, Pyridine) ProtectB->CoupleB DeprotectA 3. N-Boc Deprotection (TFA/DCM) CoupleA->DeprotectA DeprotectB 3. Ester Hydrolysis (LiOH, H2O/THF) CoupleB->DeprotectB ProductA Target Amide (C-terminal extended) DeprotectA->ProductA ProductB Target Amide (N-terminal extended) DeprotectB->ProductB

Divergent synthetic pathways for (1-Methyl-piperidin-4-ylamino)-acetic acid amide bond formation.

Self-Validating Experimental Protocols

Protocol A: Building Block as an Acyl Donor (Pathway A)

Objective: Couple the carboxylic acid of the building block to a target primary amine.

Step 1: N-Boc Protection

  • Suspend (1-Methyl-piperidin-4-ylamino)-acetic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1M NaOH (aq).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0 °C.

  • Stir at room temperature for 16 hours.

  • Validation Check: Monitor via LC-MS (C18 column, 0.1% Formic Acid/MeCN). The starting material ([M+H]⁺ = 173.1) should be fully consumed, yielding the N-Boc intermediate ([M+H]⁺ = 273.2).

  • Acidify to pH 4 with 1M HCl and lyophilize to isolate the protected intermediate.

Step 2: HATU-Mediated Amide Coupling

  • Dissolve the N-Boc intermediate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (4.0 eq). Critical Causality: The large excess ensures the 1-methylpiperidine core is free-based and does not sequester protons required for the reaction.

  • Add HATU (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 2 hours.

  • Validation Check: LC-MS should show the disappearance of m/z 273.2 and the appearance of the target amide mass.

  • Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: N-Boc Deprotection

  • Dissolve the crude amide in DCM (0.1 M) and add Trifluoroacetic acid (TFA, 20% v/v).

  • Stir for 1 hour at room temperature, then concentrate under reduced pressure to yield the final C-terminal extended amide as a TFA salt.

Protocol B: Building Block as an Acyl Acceptor (Pathway B)

Objective: Couple a target carboxylic acid onto the secondary amine of the building block.

Step 1: O-Esterification

  • Dissolve (1-Methyl-piperidin-4-ylamino)-acetic acid (1.0 eq) in anhydrous Methanol (0.5 M) at 0 °C.

  • Carefully add Thionyl chloride (SOCl₂, 2.0 eq) dropwise.

  • Reflux for 4 hours.

  • Validation Check: LC-MS should indicate complete conversion to the methyl ester ([M+H]⁺ = 187.1).

  • Concentrate strictly under reduced pressure to yield the ester hydrochloride salt.

Step 2: T3P-Mediated Amide Coupling

  • Dissolve the target carboxylic acid (1.2 eq) and the methyl ester intermediate (1.0 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Add Pyridine (3.0 eq) and cool the mixture to 0 °C.

  • Add T3P (50% solution in EtOAc, 1.5 eq) dropwise[3]. Critical Causality: T3P avoids the bulky transition states of uronium reagents, allowing the hindered secondary amine to react efficiently[2].

  • Stir at room temperature for 16 hours.

  • Validation Check: LC-MS should show the disappearance of m/z 187.1.

  • Wash the organic layer with water and brine (T3P byproducts are highly water-soluble), dry, and concentrate.

Step 3: Ester Hydrolysis

  • Dissolve the coupled product in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir for 2 hours at room temperature.

  • Acidify to pH 5 with 1M HCl and purify via reverse-phase preparative HPLC to yield the final N-terminal extended amide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. URL:[Link]

  • Llanes García, A. (2007). T3P: A Convenient and Useful Reagent in Organic Synthesis. Synlett, 2007(08), 1328-1329. URL:[Link]

  • Lyssikatos, J. P., et al. (2015). Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1, processes for their preparation, and pharmaceutical compositions containing them. US Patent 8,962,609 B2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Piperidine Synthesis

Welcome to the Advanced Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals facing chemoselectivity, yield, and side-reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals facing chemoselectivity, yield, and side-reaction challenges during the construction of piperidine scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the mechanistic causality behind common side reactions—such as ring-opening, over-alkylation, and catalyst poisoning—and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.

GlobalPathways Pyridine Pyridine (Substrate) Piperidine Piperidine (Target Product) Pyridine->Piperidine Catalytic Hydrogenation Partial Tetrahydropyridines (Incomplete Reduction) Pyridine->Partial Catalyst Poisoning RingOpen Acyclic Alkylamines (Hydrogenolysis) Pyridine->RingOpen Harsh Conditions Glutaraldehyde Glutaraldehyde + Amine (Substrate) Glutaraldehyde->Piperidine Reductive Amination OverAlk Tertiary Amines (Over-alkylation) Glutaraldehyde->OverAlk Excess Carbonyl Alcohol Amino Alcohols (Premature Reduction) Glutaraldehyde->Alcohol Strong Reductant

Overview of piperidine synthesis pathways and their primary side reactions.

Module 1: Catalytic Hydrogenation of Pyridines

Mechanistic Causality of Side Reactions

The reduction of the aromatic pyridine ring is thermodynamically demanding and fraught with chemoselectivity issues.

  • Catalyst Poisoning: The lone pair of electrons on the unprotonated pyridine nitrogen strongly coordinates to transition metal surfaces (e.g., Pd, Pt), occupying active sites and halting the catalytic cycle[1].

  • Incomplete Reduction: Premature catalyst deactivation or insufficient hydrogen mass transfer often stalls the reaction at the partially hydrogenated 1,2,3,6-tetrahydropyridine stage[2].

  • Hydrogenolysis (Ring-Opening): Under harsh conditions or with specific catalysts (e.g., Mo₂N), the fully saturated piperidine undergoes C-N bond cleavage, yielding acyclic pentylamines and ammonia[3][4].

Troubleshooting FAQs

Q: My hydrogenation stalls at 50% conversion, and GC-MS shows a mass corresponding to tetrahydropyridine. How do I drive it to completion? A: This indicates catalyst poisoning or hydrogen starvation. To prevent the nitrogen atom from coordinating to and deactivating the catalyst, perform the reaction in a protic, acidic solvent like glacial acetic acid, or add a stoichiometric amount of HCl[2]. Protonation forms a pyridinium salt, which lacks the free lone pair and is significantly more susceptible to complete reduction[1]. Additionally, increasing the hydrogen pressure (30–80 bar) enhances gas-liquid mass transfer[2].

Q: I am observing significant amounts of acyclic alkylamines (e.g., amylamine). Why is the ring opening? A: Ring-opening is a classic hydrogenolysis side reaction. Once the piperidine ring is formed, prolonged exposure to high temperatures and highly active catalysts can cleave the saturated C-N bond[3]. To mitigate this, monitor the reaction closely and terminate it immediately upon full conversion. Switching from highly active hydrogenolysis catalysts to Rh/C or PtO₂ (Adams' catalyst) can also drastically improve chemoselectivity toward the intact ring[2].

Q: Can I use electrochemical reduction to avoid high-pressure hydrogen gas? A: Yes, but conventional electrochemical reduction via outer-sphere single-electron transfer generates a highly reactive radical anion intermediate, leading to unwanted dimerization[5][6]. To avoid this, utilize electrocatalytic hydrogenation with a Rhodium on Ketjenblack (Rh/KB) cathode. This generates adsorbed hydrogen species (Hads) that react directly with the pyridine ring, suppressing radical dimerization and yielding piperidine quantitatively[5][6].

Quantitative Data: Catalyst & Condition Matrix
CatalystTypical ConditionsChemoselectivity ProfileCommon Side Reactions
Pd/C 60-80 °C, 30-50 bar H₂ModerateCatalyst poisoning, incomplete reduction[2]
PtO₂ (Adams') RT to 60 °C, 10-30 bar H₂High (favors complete reduction)Minimal if monitored; some hydrogenolysis[2]
Rh/C RT to 50 °C, 10-20 bar H₂Very HighRing-opening in the presence of water[2]
Rh/KB Ambient Temp/Pressure, e⁻Excellent (Electrocatalytic)None detected (avoids dimerization)[6]
Validated Protocol: Chemoselective Hydrogenation of Pyridines

HydrogenationWorkflow Start Substituted Pyridine Acid Add Glacial Acetic Acid (Protonates N) Start->Acid Cat Add PtO2 (1-5 mol%) Acid->Cat Press H2 Pressure (30-80 bar) Cat->Press Monitor Monitor via GC-MS Press->Monitor Complete Piperidine Derivative Monitor->Complete Complete Incomplete Tetrahydropyridines (Side Product) Monitor->Incomplete H2 Starvation

Step-by-step troubleshooting workflow for the catalytic hydrogenation of pyridines.

Self-Validating Methodology:

  • Reactor Setup: To a high-pressure reactor, add the substituted pyridine (1.0 equiv).

  • Solvent & Acidification: Dissolve the substrate in glacial acetic acid. Causality: This protonates the pyridine nitrogen, preventing catalyst poisoning[2].

  • Catalyst Addition: Add PtO₂ (Adams' catalyst) at a 1-5 mol% loading.

  • Execution: Pressurize the reactor with H₂ (30-80 bar) and stir at room temperature to 60 °C for 4-24 hours[2].

  • Validation & Monitoring: Monitor strictly via GC-MS. Self-Validation Check: The reaction is complete when the GC-MS peak for the starting pyridine disappears. If the M+2 or M+4 mass peaks plateau, the reaction is stalled at the tetrahydropyridine stage, requiring additional catalyst or pressure. If M+12 (acyclic amine) appears, stop immediately to prevent further hydrogenolysis.

  • Work-up: Vent H₂ gas carefully, purge with nitrogen, filter the catalyst, and neutralize the acetate salt to yield the free piperidine.

Module 2: Reductive Amination of Glutaraldehyde

Mechanistic Causality of Side Reactions

Reductive amination is a powerful tool for constructing piperidines from glutaraldehyde and primary amines, but it requires a delicate kinetic balance.

  • Premature Carbonyl Reduction: If the reducing agent is too strong, it will reduce glutaraldehyde to 1,5-pentanediol before the imine has time to form, destroying the starting material[7][8].

  • Over-Alkylation: The newly cyclized piperidine derivative is a secondary amine, which is often more nucleophilic than the starting primary amine. It can react with excess aldehyde to form unwanted tertiary amine oligomers[7][8].

Troubleshooting FAQs

Q: My yield is low, and I am isolating mostly amino alcohols instead of the cyclized piperidine. What went wrong? A: You are likely using a strong, unselective reducing agent like Sodium Borohydride (NaBH₄), which rapidly reduces the aldehyde directly to an alcohol[7][8]. Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). These milder reagents selectively target the protonated iminium ion over the unprotonated carbonyl group, allowing the cyclization to occur first[7][8].

Q: LC-MS analysis shows higher molecular weight adducts indicative of tertiary amines. How do I stop over-alkylation? A: Over-alkylation occurs when the product piperidine outcompetes the starting material for the electrophile. To prevent this, employ a stepwise reductive amination[7]. Mix the glutaraldehyde and amine with a dehydrating agent (like molecular sieves) to pre-form the imine completely before adding the reducing agent. Strict stoichiometric control (1.0 equiv of amine) is also critical[7][8].

Quantitative Data: Reducing Agent Selection
Reducing AgentRelative StrengthSelectivityPrimary Risk / Side Reaction
NaBH₄ StrongLowPremature reduction of carbonyl to alcohol[7][8]
NaBH₃CN ModerateHigh (requires pH 4-6)Toxicity (HCN gas generation at low pH)
NaBH(OAc)₃ MildVery HighSluggish with highly sterically hindered substrates[8]
Validated Protocol: Stepwise Reductive Amination

ReductiveAmination Carbonyl Glutaraldehyde + Amine (1.0 : 1.0 equiv) Solvent Anhydrous DCE/DCM + Molecular Sieves Carbonyl->Solvent Imine Imine Intermediate (Pre-formation) Solvent->Imine Reduce Slow addition of NaBH(OAc)3 (1.1-1.5 eq) Imine->Reduce Stepwise method OverAlk Tertiary Amine (Over-alkylation) Imine->OverAlk Excess Carbonyl Product N-Substituted Piperidine (High Yield) Reduce->Product Chemoselective Reduction

Stepwise reductive amination workflow designed to minimize over-alkylation.

Self-Validating Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, add glutaraldehyde (1.0 equiv) and the primary amine (1.0 equiv).

  • Solvent & Dehydration: Dissolve in anhydrous 1,2-dichloroethane (DCE). Add activated molecular sieves. Causality: Removing water drives the equilibrium toward complete imine formation, preventing premature reduction of the aldehyde[7].

  • Imine Pre-formation & Validation: Stir at room temperature. Self-Validation Check: TLC must confirm the complete disappearance of the starting amine before proceeding. Do not add the reducing agent until this is verified.

  • Reduction: Slowly add NaBH(OAc)₃ (1.1-1.5 equiv) portion-wise[7]. The mild reductant selectively targets the iminium ion[8].

  • Work-up & Final Validation: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify. Self-Validation Check: Post-reduction LC-MS should show a single major peak corresponding to the target mass; the presence of an [M+R]+ peak indicates over-alkylation, meaning step 3 was rushed.

References

  • National Institutes of Health (PMC). "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds."[Link]

  • Journal of the American Chemical Society. "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." ACS Publications.[Link]

  • VTechWorks. "Chapter 6 Pyridine and Piperidine Denitrogenation on Silica Supported Phosphides." Virginia Tech.[Link]

  • Canadian Journal of Chemistry. "Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study." Canadian Science Publishing.[Link]

  • Organic & Biomolecular Chemistry. "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." RSC Publishing.[Link]

  • The Journal of Organic Chemistry. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." ACS Publications. [Link]

Sources

Optimization

Improving the solubility of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride for experiments

Welcome to the technical support center for (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common experimental challenges, with a primary focus on solubility. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can confidently troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.

Q1: What is the best starting solvent for this compound?

As a hydrochloride salt, the compound is specifically engineered for enhanced aqueous solubility.[1] Therefore, the recommended starting solvent is a high-purity aqueous buffer (e.g., PBS, HEPES, Tris) or sterile water. The acidic nature of the hydrochloride salt means it will be most soluble at a slightly acidic to neutral pH where the amine groups are protonated.[2]

Q2: I added the compound to neutral water (pH 7.0), and it's not dissolving well. Why?

This is a common and critical issue. (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is the salt of a basic compound. When you dissolve it in an unbuffered, neutral solvent, the compound itself lowers the pH of the solution. However, the key factor is the final pH of your experimental medium. If you add this acidic stock to a buffered solution at a higher pH (e.g., cell culture medium at pH 7.4), the pH will increase. This can cause the protonated, soluble amine to convert back to its less soluble free base form, leading to precipitation.[3] The solubility of such ionizable drugs is highly dependent on the pH of the solution.[4][5]

Q3: Can I use organic solvents like DMSO or ethanol to make a high-concentration stock?

While many small molecules are dissolved in DMSO, it may not be the optimal choice for a highly polar hydrochloride salt. Direct dissolution in 100% DMSO can be difficult. However, co-solvent systems can be effective. For instance, you might dissolve the compound in a small amount of aqueous buffer first and then add DMSO. It is crucial to test any new buffer-solvent mixture for precipitation before use.[6][7] For cell-based assays, ensure the final DMSO concentration is low and consistent across all conditions to avoid toxicity.[8]

Q4: How does pH fundamentally affect the solubility of this compound?

The molecule has two key ionizable groups: the piperidine nitrogen (a tertiary amine) and the secondary amine, which are basic, and the carboxylic acid group, which is acidic. The hydrochloride salt form indicates that at least one of the basic nitrogens is protonated (carrying a positive charge, e.g., -NH2+).

  • At Low pH (Acidic): Both amine groups are fully protonated (cationic), and the carboxylic acid is neutral. The positive charges make the molecule highly polar and water-soluble.

  • At Mid-range pH (near pKa): As the pH rises, the carboxylic acid will deprotonate (become anionic, -COO-), and the amines will start to deprotonate (lose their positive charge). The molecule may exist as a zwitterion, which can have variable solubility.

  • At High pH (Basic): The amines become fully deprotonated (neutral), significantly reducing the molecule's polarity and, therefore, its aqueous solubility, often leading to precipitation.[2][9]

This pH-dependent behavior is characteristic of amino acids and similar zwitterionic compounds.[10]

Troubleshooting Guide: Solubility Issues

Encountering precipitation or poor dissolution can compromise an entire experiment. This section provides a logical approach to diagnosing and solving these problems.

Problem Potential Cause Recommended Solution
Compound "crashes out" or precipitates upon dilution into final buffer/media. Solvent/pH Shock: The most likely cause is a significant increase in pH when diluting an acidic stock into a neutral or basic buffer (e.g., PBS pH 7.4, cell media). This deprotonates the amine, causing it to precipitate.[3][8]1. Buffer Matching (Preferred): Prepare the stock solution directly in the same buffer used for the final experiment. 2. pH Adjustment: If using a different stock solvent, add the stock solution to your final buffer dropwise while vortexing. Check the final pH and, if necessary, adjust it back to the target value with dilute HCl.[11]
Solid material will not dissolve when preparing the initial stock solution. 1. Insufficient Energy: The dissolution kinetics may be slow at room temperature. 2. Solubility Limit Exceeded: The desired concentration is higher than the compound's intrinsic solubility in that specific solvent and pH.[4]1. Gentle Warming & Agitation: Warm the solution in a 37-40°C water bath and vortex or sonicate briefly.[11][12] 2. Lower Concentration: Attempt to prepare a more dilute stock solution. 3. pH Modification: Check the pH of the slurry. If it is too high, carefully add a small amount of 0.1 M HCl to lower the pH and favor the protonated, soluble form.
Solution is clear initially but becomes cloudy or precipitates over time. 1. Instability/Degradation: The compound may be unstable in the chosen buffer system or at the storage temperature.[12] 2. Slow Precipitation: The solution may be supersaturated, leading to slow crystallization over time.1. Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment.[12] 2. Storage Conditions: If storage is necessary, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[12] 3. Confirm Maximum Solubility: Empirically determine the maximum stable concentration in your buffer (see Protocol 2).

In-Depth Experimental Protocols

These protocols provide validated, step-by-step methods for preparing solutions of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution in PBS (pH 7.2)

This protocol is designed to create a working stock solution in a common biological buffer, minimizing the risk of precipitation upon further dilution.

Materials:

  • (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (MW: 194.67 g/mol for the hydrochloride salt)[13]

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 194.67 g/mol * (1000 mg / 1 g) = 1.947 mg

  • Weigh Compound: Accurately weigh approximately 1.95 mg of the compound into a sterile vial. Record the exact weight.

  • Add Solvent: Add the appropriate volume of PBS (pH 7.2) to the vial to achieve the final 10 mM concentration. For example, if you weighed exactly 1.95 mg, add 1.0 mL of PBS.

  • Promote Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If dissolution is incomplete, place the vial in a sonicator water bath for 5-10 minutes or warm gently in a 37°C water bath.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates.

  • Sterile Filtration: For use in cell culture or other sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot into single-use volumes to avoid contamination and freeze-thaw cycles. Store at -20°C for short-term use (1-2 months) or -80°C for long-term storage (up to 6 months).[12]

Protocol 2: Empirical Determination of Maximum Solubility in a Custom Buffer

This workflow is essential when working with a new buffer system or when high concentrations are required.

Objective: To find the highest concentration of the compound that remains in solution in your specific experimental buffer without precipitating.

Procedure:

  • Prepare a high-concentration stock solution (e.g., 50-100 mM) in a solvent you know it dissolves in, such as 0.1 M HCl.

  • Set up a series of tubes containing your final experimental buffer (e.g., complete cell culture medium).

  • Create a serial dilution of your high-concentration stock into the buffer tubes. Ensure the final solvent concentration (e.g., from the HCl stock) is minimal and consistent across all tubes.

  • Include a "buffer + solvent" only control.

  • Vortex each tube gently.

  • Incubate the tubes under the intended experimental conditions (e.g., 37°C for 1 hour).

  • Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, crystals, or film).

  • The highest concentration that remains completely clear is the maximum working concentration for your specific conditions.[8]

Data Summary & Key Parameters

ParameterValue / InformationSource / Comment
Molecular Formula C₈H₁₆ClNO₂PubChem CID: 12428149[13]
Molecular Weight 194.67 g/mol PubChem CID: 12428149[13]
Predicted pKa The piperidine structure suggests basic pKa values. For reference, the pKa values for piperazine (a similar cyclic diamine) are ~5.4 and ~9.7.[14] The carboxylic acid will have an acidic pKa, likely around 2-4. Exact experimental pKa values for this specific molecule are not readily available and should be determined empirically if critical.
Recommended Solvents 1. Aqueous Buffers (e.g., PBS, Tris, HEPES) at pH < 7.5The hydrochloride salt form is designed for aqueous solubility.[1]
2. Water (adjust pH as needed)Dissolution in pure water will result in an acidic solution.
Solvents to Use with Caution 1. 100% DMSO or EthanolMay have limited solubility for the polar salt form.[12]
2. High pH Buffers (>8.0)Likely to cause precipitation due to deprotonation of the amine groups.[2]
3. High Molarity Phosphate BuffersCan sometimes form less soluble phosphate salts with basic compounds.[5]

Visual Workflow and Logic Diagrams

To further clarify the experimental logic, the following diagrams illustrate key decision-making processes.

G cluster_0 start Start: Need to prepare compound solution q_buffer Is the final experiment in a buffered solution (e.g., PBS, media)? start->q_buffer prep_buffer Protocol 1: Dissolve directly in the final experimental buffer. q_buffer->prep_buffer Yes prep_water Dissolve in pure water. Be aware stock will be acidic. q_buffer->prep_water No q_dissolve Does it dissolve completely? prep_buffer->q_dissolve prep_water->q_dissolve success Solution ready for use/storage. q_dissolve->success Yes troubleshoot Go to Troubleshooting Guide. q_dissolve->troubleshoot No

Caption: Decision workflow for initial solvent selection.

G cluster_1 start Problem: Compound precipitates after dilution. cause Primary Cause: pH of stock solution is much lower than the pH of the final buffer. start->cause sol1 Solution 1 (Best Practice): Remake stock solution directly in the final buffer. cause->sol1 Fixes the root cause sol2 Solution 2 (Workaround): Add stock dropwise to final buffer while vortexing. Check and readjust final pH if needed. cause->sol2 Mitigates the effect sol3 Solution 3 (Empirical): Use Protocol 2 to determine the true maximum solubility limit in the final buffer. cause->sol3 Defines the limit

Caption: Logic for troubleshooting precipitation upon dilution.

References

  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Fritschka, E., et al. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?
  • KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Avdeef, A., et al. (2012).
  • BenchChem. (n.d.). Best practices for preparing 2-APB hydrochloride stock solutions.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride.
  • Bergström, C. A., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Filo. (2026, January 20).
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Agilent. (n.d.). HPLC Troubleshooting.
  • Al-Ghaban, F., et al. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Pharmaguideline. (n.d.).
  • Patsnap Eureka. (2025, July 1).
  • imChem. (n.d.). TECHNICAL NOTES.
  • Google Patents. (n.d.).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • ECHEMI. (n.d.).
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid.
  • Chair of Analytical Chemistry. (n.d.). pKa values bases.
  • NextSDS. (n.d.). [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid.
  • Appchem. (n.d.). 1-Piperidineacetic acid, 4-(methylamino)-, hydrochloride (1:1).
  • EvitaChem. (n.d.). Buy [(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid (EVT-3371308).
  • Sigma-Aldrich. (n.d.). (1-Methylpiperidin-4-ylidene)acetic acid DiscoveryCPR 759457-29-9.
  • PubChem. (n.d.). Piperidin-1-yl-acetic acid.
  • Semantic Scholar. (2009, July 15).
  • PubChem. (n.d.). [4-(4-Chloro-phenyl)-1-methyl-piperidin-3-ylmethylsulfanyl]-acetic acid methyl ester.
  • PubChemLite. (n.d.). 2-(1-methylpiperidin-4-ylidene)acetic acid hydrochloride (C8H13NO2).
  • NextSDS. (n.d.). 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride.
  • BenchChem. (n.d.). Commercial Suppliers of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Piperidine-Based Compound Purification

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges associated with the purification of piperidine-based compounds. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges associated with the purification of piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily experiments. Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, integral to numerous pharmaceuticals.[1][2][3][4] However, their inherent basicity and reactivity often present significant purification challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the expertise and practical protocols to overcome these obstacles, ensuring the integrity and purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My piperidine derivative is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[5] The root cause is the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks.[5]

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): A widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase.[5][6]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[5]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more effective and reproducible solution.[5][6]

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.[5]

  • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[5]

Q2: I am struggling to separate my target piperidine derivative from unreacted pyridine starting material. Why is this difficult and what is the best approach?

A: The difficulty in separating piperidine from pyridine by simple fractional distillation arises from the formation of a minimum-boiling azeotrope, a mixture with a constant boiling point.[5][7][8]

Solutions:

  • Acid-Base Extraction: This method leverages the difference in basicity between piperidine (pKa of conjugate acid ≈ 11.2) and pyridine (pKa of conjugate acid ≈ 5.2).[7][9][10] Piperidine is a significantly stronger base. By washing an organic solution of the mixture with a dilute acid (e.g., 1 M HCl), the more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer.[7] The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[7]

  • Purification via Carbonate Salt Formation: This is a highly effective chemical method. Piperidine, being a stronger base, will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine remains in solution.[5][11] The salt can then be filtered off, and the free piperidine can be liberated by treatment with a strong base.[5][11]

Q3: My purified piperidine derivative has a yellow or brown tint. What is the cause and is it still usable?

A: The discoloration of piperidine and its derivatives upon storage is often due to oxidation when exposed to air and light.[7] The usability of the discolored compound depends on the specific application. For sensitive reactions, purification is recommended.[7] For less sensitive applications, such as Fmoc deprotection in solid-phase peptide synthesis, slightly discolored piperidine may still be effective.[7]

Purification and Prevention:

  • Purification: Distillation is the most common method for purifying discolored piperidine.[7]

  • Prevention: To prevent future discoloration, store your purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[5][11]

Q4: I am experiencing low recovery of my piperidine compound after flash chromatography. What are the potential reasons?

A: Low recovery can be attributed to several factors, often related to strong interactions with the stationary phase or compound instability.[5]

Possible Causes and Solutions:

  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption.

    • Solution: Employ the troubleshooting steps for tailing mentioned in Q1, such as adding a basic modifier like triethylamine to the eluent or using an alternative stationary phase like alumina.[5]

  • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity.

    • Solution: A general guideline is to use a silica-to-crude material ratio of at least 30:1 by weight.[5]

  • Compound Instability: Some piperidine derivatives may be unstable on silica gel.

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and consider alternative purification methods such as recrystallization or acid-base extraction if instability is suspected.[5]

Troubleshooting Guides

This section provides detailed protocols and workflows for common purification challenges.

Guide 1: Purification of a Piperidine Derivative from Non-Basic Impurities using Acid-Base Extraction

This technique is highly effective for separating basic piperidine derivatives from neutral or acidic impurities.[1][5]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[1]

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic layer.[1]

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.[1]

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.[1]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH, solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). The protonated piperidine derivative will be deprotonated, causing it to precipitate or form an oily layer.[1]

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).[1]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.[1]

G cluster_start Initial State cluster_extraction Acidic Extraction cluster_recovery Product Recovery start Crude Mixture in Organic Solvent (Piperidine + Impurities) add_acid Add 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities Discard aqueous_piperidine Aqueous Layer (Protonated Piperidine) separate1->aqueous_piperidine add_base Add NaOH (pH > 12) aqueous_piperidine->add_base extract_product Extract with Organic Solvent add_base->extract_product dry_concentrate Dry & Concentrate extract_product->dry_concentrate pure_product Pure Piperidine Derivative dry_concentrate->pure_product

Caption: Workflow for Acid-Base Extraction of Piperidine Derivatives.

Guide 2: Recrystallization of a Solid Piperidine Derivative

Crystallization is an effective method for purifying solid compounds.[2] Impurities are removed as the pure compound selectively crystallizes from a solution.[2]

Experimental Protocol:

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one that dissolves the compound poorly at room temperature but completely upon heating.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and stir until the solid is fully dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize crystal formation.[5]

  • Vacuum Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[5]

G start Crude Solid Piperidine Derivative dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter_wash Vacuum Filtration & Cold Solvent Wash ice_bath->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Piperidine-Based Compounds
Purification TechniquePrincipleApplicabilityTypical PurityAdvantagesDisadvantages
Normal-Phase Chromatography Adsorption on a polar stationary phase (e.g., silica gel).Broadly applicable to many piperidine derivatives.95-99%High resolution for complex mixtures.Can suffer from peak tailing and low recovery for strongly basic compounds.[5]
Reverse-Phase Chromatography Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Suitable for less polar piperidine derivatives.>98%Excellent for resolving non-polar impurities; good peak shapes with acidic modifiers.[5]May require derivatization for detection if the compound lacks a UV chromophore.[12]
Acid-Base Extraction Partitioning between immiscible organic and aqueous phases based on the compound's pKa.Separating basic piperidine derivatives from neutral or acidic impurities.[1][5]80-98%Simple, fast, and effective for initial cleanup; scalable.[5]Not effective for separating compounds with similar basicity.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purification of solid piperidine derivatives.[2]>99%Can yield very high purity material; cost-effective.Requires the compound to be a solid; potential for product loss in the mother liquor.
Distillation Separation based on differences in boiling points.Purification of liquid or low-melting piperidine derivatives from non-volatile impurities.[6]>98%Excellent for removing non-volatile impurities; scalable.[1]Not suitable for thermally unstable compounds; may not separate azeotropes.[13]
Table 2: Troubleshooting Guide for Column Chromatography of Piperidine Derivatives
ProblemPotential CauseRecommended Solution
Peak Tailing Strong interaction of the basic amine with acidic silica gel.[6]Add a basic modifier (0.1-1% triethylamine or 1-2% 7N NH₃ in MeOH) to the eluent.[5][6] Use amine-deactivated silica or alumina.[5][6]
Poor Separation Inappropriate solvent system polarity.Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent before running the column.[6]
Low Recovery Irreversible adsorption on silica gel or compound instability.[5]Use a basic modifier in the eluent.[5] Consider a different purification method like acid-base extraction or recrystallization.[5]
Co-elution of Diastereomers Very similar retention factors of the stereoisomers.Optimize the solvent system for better separation. Consider using a different stationary phase or reverse-phase chromatography.[14]

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
  • BenchChem. (2025). Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine.
  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • Raj, A. R., & Ponnuswamy, M. N. (2018). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 1(1), 1-10.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Quora. (2013, April 8). Specific Chemical Elements: Why is piperidine stronger as a alkaline than pyridine?.
  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.

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Optimization

Technical Support Center: Optimizing N-Alkylation of Piperidines

Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is to provide not only solutions but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the N-alkylation of piperidines, providing concise and actionable answers.

Q1: What is the most common side reaction in the N-alkylation of piperidines, and how can I prevent it?

The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine (piperidine), making it susceptible to a second alkylation.[1][2] This byproduct is typically highly water-soluble, which can complicate purification and lower the isolated yield of your desired N-alkylated piperidine.[1]

To minimize or prevent quaternary salt formation:

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of it in the reaction mixture, favoring the reaction with the more abundant piperidine.[3]

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][4]

  • Consider Reductive Amination: This alternative method avoids the issue of over-alkylation altogether by reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[5][6]

Q2: My N-alkylation reaction is very slow or not proceeding to completion. What are the likely causes and solutions?

Several factors can lead to a sluggish or incomplete reaction:

  • Protonation of the Starting Material: The reaction of piperidine with an alkyl halide generates an acid (HX) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1] The solution is to incorporate a base (e.g., K₂CO₃, DIPEA) to neutralize this acid as it forms.[1][5]

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide for a faster reaction.[2]

  • Low Reaction Temperature: While higher temperatures can sometimes promote side reactions, a reaction that is too cold may not have sufficient energy to overcome the activation barrier. Gentle heating can increase the reaction rate, but this should be monitored carefully to avoid an increase in quaternary salt formation.[1]

  • Poor Solubility: Ensure that your reactants, particularly the base, are sufficiently soluble in the chosen solvent. If using a solid-liquid biphasic system, vigorous stirring is crucial. In some cases, a phase-transfer catalyst may be beneficial.[2]

Q3: How do I choose the right solvent for my N-alkylation reaction?

Polar aprotic solvents are generally the preferred choice for N-alkylation via an SN2 mechanism as they can accelerate the reaction rate.[1][4] Commonly used solvents include:

  • Acetonitrile (MeCN)[1][5]

  • N,N-Dimethylformamide (DMF)[3][5]

  • Acetone[4]

The choice of solvent can also influence the solubility of your reactants and the base, so it's essential to consider the entire system when making your selection.

Q4: What is reductive amination, and when should I consider it as an alternative to direct N-alkylation?

Reductive amination is a two-step, one-pot process that serves as a powerful alternative to direct N-alkylation. It involves the reaction of the piperidine with an aldehyde or a ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated piperidine.[5][6]

Consider using reductive amination when:

  • You are experiencing significant over-alkylation with direct alkylation.[5]

  • Your alkylating agent is sterically hindered, which can favor elimination side reactions in direct alkylation.[2]

  • You desire milder reaction conditions.[5]

A commonly used and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) due to its selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound.[5][6]

Troubleshooting Guide

This section provides a more in-depth analysis of specific problems you might encounter during the N-alkylation of piperidines, along with detailed solutions and the scientific rationale behind them.

Issue 1: Low Yield of the Desired N-Alkylated Piperidine

A low isolated yield can stem from a variety of issues, from incomplete reactions to product loss during workup.

Potential Cause Explanation Recommended Solution(s)
Significant Quaternary Salt Formation The desired tertiary amine product reacts further with the alkylating agent, forming a highly water-soluble quaternary ammonium salt that is lost during aqueous workup.[1]- Use an excess of piperidine (2-3 equivalents).- Add the alkylating agent slowly and at a controlled rate.- Employ a non-nucleophilic base like DIPEA.[2]- Lower the reaction temperature to improve selectivity.[4]
Incomplete Reaction The reaction has not proceeded to full conversion of the starting material.- Ensure an adequate base is present to neutralize the acid byproduct.[1]- Switch to a more reactive alkylating agent (iodide > bromide > chloride).[2]- Gently increase the reaction temperature and monitor progress by TLC or LC-MS.[1]
Product Loss During Workup The N-alkylated piperidine, especially if it has a low molecular weight, might have some solubility in the aqueous phase.- Perform multiple extractions (3-4 times) with an appropriate organic solvent.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.
Elimination Side Reaction If using a sterically hindered alkyl halide or a strong, non-hindered base, an elimination reaction (E2) can compete with the desired substitution (SN2), forming an alkene.[2]- Use a less sterically hindered alkylating agent if possible.- Employ a non-nucleophilic, sterically hindered base (e.g., DIPEA).- Keep the reaction temperature as low as feasible.
Issue 2: Formation of Multiple Unidentified Byproducts

The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram can be perplexing.

Potential Cause Explanation Recommended Solution(s)
Decomposition of Starting Material or Product The reaction conditions (e.g., high temperature, prolonged reaction time) might be too harsh, leading to the degradation of your compounds.- Lower the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if your compounds are sensitive to air or moisture.
Reactive Functional Groups on Substrates If your piperidine or alkylating agent contains other reactive functional groups, they may be participating in side reactions.- Protect sensitive functional groups before carrying out the N-alkylation.- Consider alternative synthetic routes, such as reductive amination, which often proceed under milder conditions.[5]
Impure Starting Materials Impurities in the starting piperidine or alkylating agent can lead to the formation of unexpected byproducts.- Purify starting materials before use if their purity is questionable.- Verify the identity and purity of starting materials by analytical techniques such as NMR or GC-MS.

Experimental Protocols

Here are detailed, step-by-step methodologies for the two primary approaches to N-alkylation of piperidines.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is a general procedure and may require optimization for your specific substrates.

Materials:

  • Piperidine (1.0 eq.)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 - 1.2 eq.)

  • Base (e.g., K₂CO₃ or DIPEA) (1.5 - 2.0 eq.)[5]

  • Anhydrous solvent (e.g., acetonitrile or DMF)[5]

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine and the anhydrous solvent.[5]

  • Add the base to the solution. If using a solid base like K₂CO₃, ensure it is finely powdered and dry.[5]

  • Slowly add the alkyl halide to the stirred mixture at room temperature. For highly reactive alkylating agents, consider cooling the reaction mixture to 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[5]

  • Upon completion, filter the reaction mixture if a solid base was used.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[5]

Protocol 2: N-Alkylation via Reductive Amination

This protocol is particularly useful for avoiding over-alkylation.

Materials:

  • Piperidine (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[5][6]

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), or acetonitrile)[5][6]

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine, the aldehyde or ketone, and the anhydrous solvent.[5]

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add the sodium triacetoxyborohydride to the reaction mixture. The reaction may be exothermic.[5]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[5]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5][6]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[5][6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

N_Alkylation_Pathways cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination Piperidine Piperidine (Secondary Amine) Tertiary_Amine N-Alkylated Piperidine (Tertiary Amine) Piperidine->Tertiary_Amine + R-X (Alkylation 1) Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Tertiary_Amine->Quaternary_Salt + R-X (Over-alkylation) Piperidine2 Piperidine Iminium Iminium Ion (Intermediate) Piperidine2->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Tertiary_Amine2 N-Alkylated Piperidine Iminium->Tertiary_Amine2 + [H] (Reduction) caption Figure 1. Comparison of Direct N-Alkylation and Reductive Amination Pathways.

Caption: Figure 1. Comparison of Direct N-Alkylation and Reductive Amination Pathways.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Completion Reaction Complete? Start->Check_Completion Check_Byproducts Major Byproducts? Check_Completion->Check_Byproducts Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent/Base - More Reactive Alkylating Agent Check_Completion->Optimize_Conditions No Quaternary_Salt Quaternary Salt Formation? Check_Byproducts->Quaternary_Salt Yes Workup_Loss Check Workup Procedure: - Multiple Extractions - Use Brine Check_Byproducts->Workup_Loss No Success Successful Optimization Optimize_Conditions->Success Elimination Elimination Product? Quaternary_Salt->Elimination No Optimize_Stoichiometry Optimize Stoichiometry: - Excess Piperidine - Slow Addition of R-X - Consider Reductive Amination Quaternary_Salt->Optimize_Stoichiometry Yes Change_Reagents Change Reagents: - Less Hindered R-X - Hindered, Non-nucleophilic Base Elimination->Change_Reagents Yes Elimination->Workup_Loss No Optimize_Stoichiometry->Success Change_Reagents->Success Workup_Loss->Success caption Figure 2. Troubleshooting workflow for N-alkylation of piperidines.

Caption: Figure 2. Troubleshooting workflow for N-alkylation of piperidines.

References

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters - ACS Publications. Retrieved from [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • N-Dealkylation of Amines. (2022). MDPI. Retrieved from [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). PMC. Retrieved from [Link]

  • N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. (n.d.). Retrieved from [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. Retrieved from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC. Retrieved from [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). PMC. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed. Retrieved from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Publishing. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.). Google Patents.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PMC - NIH. Retrieved from [Link]

  • A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
  • N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. Retrieved from [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. (2023). Books. Retrieved from [Link]

  • N-alkylation of an almost non nucleophilic substrate. (2025). Reddit. Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]

  • Alkylating Agents. (2016). Oncohema Key. Retrieved from [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. (2026). Retrieved from [Link]

  • Process for the purification of piperidine. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Preventing Over-Alkylation and Quaternary Ammonium Salt Formation in Amine Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing primary, secondary, or tertiary amines without triggering a runaway reaction that yields quaternary ammonium salts is a classic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing primary, secondary, or tertiary amines without triggering a runaway reaction that yields quaternary ammonium salts is a classic challenge in drug development and chemical research.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain absolute control over your amine alkylation workflows.

Core Mechanistic FAQs: Understanding the "Runaway Train" Effect

Q1: Why does direct alkylation of amines almost inevitably lead to quaternary ammonium salts? A1: The issue stems from the inductive effect of alkyl groups. When a primary amine is alkylated to form a secondary amine, the newly attached electron-donating alkyl group increases the electron density on the nitrogen atom. This makes the secondary amine more nucleophilic—and thus more reactive—than the starting primary amine[1]. This creates a cascade where the product outcompetes the starting material for the alkyl halide, rapidly progressing to a tertiary amine and ultimately a quaternary ammonium salt.

Q2: What is the most reliable alternative to direct alkylation for synthesizing secondary amines? A2: Reductive amination is the gold standard for controlled mono-alkylation[2]. By reacting a primary amine with an aldehyde or ketone, you form an intermediate imine. Because imine formation requires a primary amine and results in a double bond to nitrogen, it can only happen once per carbonyl equivalent. Reducing this imine yields the desired secondary amine without the risk of over-alkylation[3].

Q3: During reductive amination, I am still seeing tertiary amine byproducts. What is going wrong? A3: This typically occurs if your reducing agent is too aggressive or your stoichiometry is off. The newly formed secondary amine can react with another equivalent of the carbonyl to form an iminium ion, which is then reduced to a tertiary amine. To prevent this, use a milder reducing agent like Sodium Triacetoxyborohydride (STAB), which selectively reduces imines over the starting carbonyl, and ensure a slight stoichiometric excess of the primary amine[3].

Q4: Can I use protecting groups to force mono-alkylation? A4: Yes. The Fukuyama Amine Synthesis is highly effective here. It utilizes a 2-nitrobenzenesulfonyl (nosyl) protecting group. The electron-withdrawing nature of the nosyl group makes the N-H proton acidic enough to be alkylated under mild conditions (e.g., with an alkyl halide and a weak base) while simultaneously deactivating the nitrogen to prevent a second alkylation event[4].

Visual Troubleshooting: Synthesis Decision Pathways

To avoid quaternization, selecting the correct synthetic pathway based on your target amine is critical.

AmineSynthesis Start Target Amine Type? Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary Tertiary Tertiary Amine Start->Tertiary Gabriel Gabriel Synthesis (Phthalimide + R-X) Primary->Gabriel Alkyl Halide Route RedAm1 Reductive Amination (NH3 + Carbonyl) Primary->RedAm1 Carbonyl Route Fukuyama Fukuyama Synthesis (Ns-Amide Alkylation) Secondary->Fukuyama Alkyl Halide Route RedAm2 Reductive Amination (1° Amine + Carbonyl) Secondary->RedAm2 Carbonyl Route RedAm3 Reductive Amination (2° Amine + Carbonyl) Tertiary->RedAm3 Carbonyl Route QuatWarning Avoid Direct Alkylation (Prevents Quaternization) Gabriel->QuatWarning RedAm1->QuatWarning Fukuyama->QuatWarning RedAm2->QuatWarning RedAm3->QuatWarning

Logical decision tree for selecting amine synthesis routes to prevent over-alkylation.

ReactionPathways cluster_0 Direct Alkylation (Runaway Reaction) cluster_1 Reductive Amination (Controlled) A1 1° Amine A2 2° Amine (More Nucleophilic) A1->A2 + R-X A3 3° Amine (Highly Nucleophilic) A2->A3 + R-X A4 Quaternary Ammonium Salt A3->A4 + R-X B1 1° Amine B2 Imine Intermediate (Stable) B1->B2 + Carbonyl (-H2O) B3 2° Amine (Target Product) B2->B3 + Mild Hydride (e.g., STAB)

Comparison of direct alkylation cascade versus controlled reductive amination.

Data Presentation: Reagent Selection Guides

Choosing the correct reagents is the primary defense against over-alkylation. Use the tables below to optimize your reaction conditions.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentReactivitySelectivity (Imine vs. Carbonyl)Toxicity / ByproductsBest Use Case
NaBH₄ HighPoorLowWhen carbonyl reduction is not a competing risk (e.g., stepwise reduction of isolated imines).
NaBH₃CN ModerateHigh (at pH 4-5)High (Generates highly toxic HCN gas)Acid-stable iminium reductions where pH control is strictly maintained.
NaBH(OAc)₃ (STAB) MildVery HighLow (Generates benign acetic acid)One-pot direct reductive aminations; the industry standard for avoiding over-alkylation.
Table 2: Protecting Group Strategies to Prevent Over-Alkylation
StrategyTarget AmineReagentsDeprotectionKey Advantage
Gabriel Synthesis PrimaryPhthalimide + R-XHydrazine (N₂H₄)Completely prevents secondary/tertiary amine formation by acting as an ammonia surrogate.
Fukuyama Synthesis SecondaryNs-Cl, then R-XThiophenol + BaseNs group is easily removed under mild, non-acidic conditions via a Meisenheimer complex.
Boc Protection SecondaryBoc₂O, then R-XTFA or HClHighly stable intermediate; orthogonal to many other functional groups in complex syntheses.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks. By observing specific physical or chemical changes, you can validate the success of each step before proceeding, ensuring quaternary salts do not form.

Protocol A: Highly Selective One-Pot Reductive Amination

Objective: Synthesize a secondary amine from a primary amine and an aldehyde using STAB.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Imine Formation: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (using a ninhydrin stain). Do not proceed until the aldehyde spot completely disappears, confirming full conversion to the imine. This prevents the reducing agent from acting on the starting carbonyl.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise. The mild nature of STAB ensures that only the imine is reduced.

  • Quenching: After 4 hours of stirring, quench the reaction slowly with saturated aqueous NaHCO₃.

    • Self-Validation Check: The vigorous evolution of CO₂ gas confirms the neutralization of the acetic acid byproduct generated by the STAB reagent.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure secondary amine.

Protocol B: Fukuyama Amine Synthesis (Nosyl-Mediated Mono-alkylation)

Objective: Synthesize a secondary amine using a 2-nitrobenzenesulfonyl (nosyl) protecting group to strictly prevent over-alkylation.

  • Protection: React the primary amine (1.0 eq) with 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq) and triethylamine (1.2 eq) in DCM at 0 °C to form the Ns-amide.

  • Alkylation: Treat the isolated Ns-amide with an alkyl halide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 50 °C.

    • Mechanistic Note: The strongly electron-withdrawing Ns group makes the N-H proton acidic enough to be deprotonated by a weak base (K₂CO₃), while simultaneously rendering the nitrogen too electron-poor to undergo a second alkylation.

  • Deprotection: To the mono-alkylated Ns-amide dissolved in acetonitrile, add thiophenol (1.2 eq) and K₂CO₃ (2.0 eq).

    • Self-Validation Check: The solution will temporarily turn a striking bright yellow. This color change is the visual confirmation of the Meisenheimer complex intermediate forming, proving that the nucleophilic aromatic substitution (deprotection) is actively occurring.

  • Isolation: Filter off the solid residues, concentrate the filtrate, and purify via silica gel column chromatography to isolate the pure secondary amine.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • Fukuyama Amine Synthesis. Chem-Station Int. Ed. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven methodologies for handling (1-Methyl-pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven methodologies for handling (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride .

This compound is a critical bifunctional intermediate, widely utilized in the synthesis of pharmaceuticals, particularly in the development of G9a/GLP protein lysine methyltransferase inhibitors where the 1-methylpiperidin-4-ylamino moiety is crucial for maintaining target potency[1]. Because it contains both a basic piperidine ring and a secondary amine, it is supplied as a hydrochloride salt for stability and ease of handling[2]. However, this salt form introduces specific physicochemical challenges during experimental workflows.

Part 1: Physicochemical Data & Storage Guidelines

To ensure reproducibility in your assays and syntheses, it is critical to understand the baseline properties of the compound. The table below summarizes the core quantitative data and optimal storage conditions.

PropertyValue / Guideline
Chemical Name (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride
Free Base CAS Number 856437-58-6[2]
Molecular Formula (Free Base) C8H16N2O2[2]
Long-Term Storage -20°C, strictly desiccated
Working Storage (Short-Term) 2°C to 8°C, desiccated
Appearance Solid powder (Highly hygroscopic)
Solubility Soluble in Water, DMSO, DMF (Requires base neutralization for organic reactions)
Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound supplied as a hydrochloride salt rather than a free base? Causality: The free base of (1-Methyl-piperidin-4-ylamino)-acetic acid contains a highly nucleophilic secondary amine and a carboxylic acid. If left unprotonated, the molecule is highly susceptible to intermolecular self-condensation (forming oligomers) and oxidative degradation. The hydrochloride salt protonates the basic nitrogen centers, locking the molecule in a stable, non-reactive state until you intentionally liberate it in your reaction vessel[2].

Q2: My compound arrived as a free-flowing powder but has become a sticky paste after a few uses. Is it degraded? Causality: It is likely not degraded, but it has absorbed significant atmospheric moisture. Hydrochloride salts of piperidine derivatives are inherently deliquescent. The protonated amines and chloride counterions create a highly polar crystal lattice that acts as a thermodynamic sink for water molecules. Impact: This moisture absorption artificially increases the mass of the powder, leading to severe concentration errors (lower actual molarity) when preparing stock solutions for biochemical assays or stoichiometric calculations in synthesis.

Q3: How can I prevent moisture absorption during routine handling? Causality & Best Practice: Store the vial tightly sealed at -20°C inside a secondary container with an active desiccant (e.g., Drierite). Crucially , before opening the vial, you must allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial immediately exposes it to ambient humidity, causing instant condensation directly onto the cold powder.

Part 3: Troubleshooting Experimental Workflows
Issue: Low Yield or Complete Failure in Amide Coupling Reactions
  • Root Cause: Standard peptide coupling reagents (e.g., HATU, EDC, PyBOP) require the amine to act as a nucleophile to attack the activated carboxylic acid. Because your intermediate is an HCl salt, the amine is protonated ( NH2+​ ) and lacks the lone pair required for nucleophilic attack. Furthermore, the acidic salt can neutralize the basic catalysts in your reaction mixture.

  • Solution: You must perform an in situ "free-basing" step. Add a stoichiometric excess (typically 2.5 to 3.0 molar equivalents) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The first equivalent neutralizes the HCl, and the excess ensures the secondary amine is fully deprotonated and primed for coupling.

Issue: Inconsistent IC50 Results in G9a/GLP Inhibition Assays
  • Root Cause: When screening derivatives of this compound in enzyme-coupled SAH detection (ECSD) or chemiluminescence-based oxygen tunneling (CLOT) assays[3], inconsistent stock concentrations due to water weight will skew your dose-response curves. Additionally, unneutralized HCl dissolved directly into assay buffers can locally alter the pH, denaturing the methyltransferase or altering its kinetics.

  • Solution: Always dry the compound under high vacuum for 12 hours prior to preparing DMSO stock solutions. Verify the final pH of your assay buffer after adding the compound to ensure it remains at the physiological optimum for G9a/GLP activity.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Preparation and Free-Basing for Synthesis This protocol ensures the accurate handling and activation of the hygroscopic HCl salt for downstream drug development applications[2].

  • Step 1: Thermal Equilibration Remove the secondary desiccator containing the compound from -20°C storage. Allow it to sit at room temperature for 30–45 minutes.

    • Validation Checkpoint: Touch the exterior of the primary vial. It must be at ambient temperature with zero visible condensation on the glass before opening.

  • Step 2: Rapid Weighing Working in a low-humidity environment (or a glove box if humidity >40%), rapidly weigh the required mass into a dry reaction flask. Immediately flush the source vial with dry Argon or Nitrogen, seal, and return to storage.

  • Step 3: Dissolution Add your anhydrous, aprotic solvent (e.g., DMF or DCM) to the reaction flask. Stir for 5 minutes.

    • Validation Checkpoint: Inspect the solution against a dark background. Complete dissolution yields a transparent solution. Any cloudiness indicates water contamination or incomplete dissociation of the salt lattice.

  • Step 4: Neutralization (Free-Basing) Add 2.5 molar equivalents of DIPEA dropwise while stirring vigorously at 0°C to room temperature.

    • Validation Checkpoint: Spot 1 µL of the reaction mixture onto a water-wetted pH indicator strip. A pH reading of 8–9 confirms the complete neutralization of the HCl and the liberation of the nucleophilic free amine.

  • Step 5: Downstream Coupling Proceed immediately with the addition of your coupling reagent and the corresponding reaction partner.

Part 5: Process Visualization

The following diagram illustrates the self-validating workflow for handling hygroscopic hydrochloride salts to ensure maximum yield and assay accuracy.

G A 1. Storage (-20°C, Desiccated) B 2. Equilibrate to RT (Prevent Condensation) A->B C 3. Rapid Weighing (Low Humidity Environment) B->C D 4. Dissolution (Anhydrous DMF/DCM) C->D E 5. Neutralization (Add 2.5 eq DIPEA) D->E F 6. Validation Checkpoint (Confirm pH 8-9) E->F G 7. Downstream Reaction (Amide Coupling / Assay) F->G

Figure 1: Standard operating workflow for the handling and preparation of hygroscopic hydrochloride salts.

References
  • Buy (1-Methyl-piperidin-4-ylamino)-acetic acid (EVT-381871) | 856437-58-6 , EvitaChem. 2

  • Design, Synthesis, and Biological Evaluation of PROTACs Targeting G9a/GLP Methyltransferase , The University of Osaka Institutional Knowledge Archive. 1

  • Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines , PMC - National Institutes of Health.3

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride

Welcome to the Technical Support Center for the scale-up and manufacturing of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride . This guide is engineered for researchers, process chemists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride . This guide is engineered for researchers, process chemists, and drug development professionals transitioning this pharmaceutical intermediate from bench-scale synthesis to multikilogram production.

Rather than a generic overview, this center provides a self-validating protocol, mechanistic troubleshooting, and field-proven solutions to the most critical bottlenecks: chemoselectivity during reductive amination, exotherm control, and the notorious crystallization challenges associated with piperidine hydrochloride salts.

Process Overview & Synthetic Workflow

The most scalable and atom-economical route to (1-Methyl-piperidin-4-ylamino)-acetic acid involves the catalytic reductive amination of 1-methylpiperidin-4-one with glycine, followed by hydrochloride salt formation. Unlike bench-scale methods relying on toxic and moisture-sensitive borohydride reagents (e.g., NaBH3CN)[1], scale-up protocols utilize palladium-catalyzed hydrogenation to ensure high throughput, safety, and simplified workup[2].

G A 1-Methylpiperidin-4-one + Glycine (1.1 eq) B Imine Condensation (MeOH, 40°C, 2h) A->B C Catalytic Hydrogenation (5% Pd/C, H2 45 psi, 25°C) B->C H2 D Catalyst Filtration & Solvent Exchange C->D E Salt Formation (HCl in EtOH/EtOAc, 0°C) D->E HCl gas/solution F Crystallization & Drying (Target API Hydrochloride) E->F Anti-solvent addition

Figure 1: Scalable synthetic workflow for (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure causality between operational parameters and product quality.

Phase 1: Reductive Amination

  • Charge: To a clean, dry 50 L glass-lined reactor, charge 1-methylpiperidin-4-one (5.0 kg, 44.2 mol) and Methanol (25 L).

  • Amine Addition: Add Glycine (3.65 kg, 48.6 mol, 1.1 eq) in portions. Stir at 40°C for 2 hours to drive imine formation. Causality: Pre-forming the imine minimizes the direct reduction of the ketone to 1-methylpiperidin-4-ol, a common impurity.

  • Catalyst Loading: Cool to 20°C. Carefully charge 5% Pd/C (0.25 kg, 5 wt%) under a nitrogen blanket.

  • Hydrogenation: Purge the reactor with N2 (3x), then H2 (3x). Pressurize with H2 to 45 psi. Maintain temperature at 25°C–30°C. Monitor hydrogen uptake; the reaction is typically complete when pressure stabilizes (approx. 6–8 hours)[2].

  • Filtration: Vent H2 and purge with N2. Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the cake with Methanol (5 L).

Phase 2: Salt Formation and Crystallization 6. Concentration: Concentrate the filtrate under reduced pressure (≤45°C) to a minimal volume. 7. Solvent Exchange: Add Absolute Ethanol (15 L) and re-concentrate to remove residual water and methanol. Redissolve the free base in Absolute Ethanol (10 L). 8. Acidification: Cool the solution to 0°C–5°C. Slowly add a pre-titrated solution of HCl in Ethanol (approx. 1.05 eq of HCl) while maintaining the internal temperature below 10°C. Causality: Piperidine derivatives are prone to exothermic salt formation; strict thermal control prevents degradation and discoloration[3]. 9. Crystallization: Slowly add Ethyl Acetate (anti-solvent, 15 L) over 2 hours. Seed crystals can be introduced after 10% of the anti-solvent is added. Age the slurry at 0°C for 4 hours. 10. Isolation: Filter the product via a Nutsche filter, wash with cold Ethyl Acetate (5 L), and dry under vacuum at 40°C for 12 hours.

Troubleshooting & FAQs

Q1: During reductive amination, we are observing high levels of the dialkylated impurity (bis-substitution on the primary amine). How do we suppress this?

A: Dialkylation occurs when the newly formed secondary amine (the product) competes with the primary amine (glycine) for the unreacted ketone. To mitigate this:

  • Stoichiometry: Maintain a slight excess of glycine (1.1 to 1.2 eq).

  • Order of Addition: Ensure complete imine formation before introducing hydrogen gas. If reduction begins while free ketone is still abundant, the secondary amine product will readily react with it.

  • Dilution: Operating at a slightly lower concentration (e.g., 5-8 volumes of solvent instead of 3-4) thermodynamically favors the primary amine condensation over the sterically hindered secondary amine.

Q2: The hydrochloride salt is "oiling out" (separating as a viscous liquid) instead of forming filterable crystals. What causes this, and how can we induce proper crystallization?

A: "Oiling out" (liquid-liquid phase separation) is a notorious challenge in the crystallization of piperidine derivatives[4]. It occurs when the compound precipitates above its glass transition or melting point in the chosen solvent system, often exacerbated by trace water.

  • Solution: Transition to a binary solvent system using a "good" solvent (Ethanol) and a "poor" anti-solvent (Ethyl Acetate)[4].

  • Moisture Control: Piperidine HCl salts are highly hygroscopic[3]. Ensure the ethanol is absolute (<0.1% water). If oiling occurs, reheat the mixture until homogeneous, add 1-2% seed crystals at the cloud point, and cool at a strictly controlled rate (e.g., 0.1°C/min) to bypass the metastable oiling zone.

Q3: We are detecting 1-methylpiperidin-4-ol in the final mixture. Why is the ketone being reduced directly?

A: Direct reduction of the ketone bypasses the reductive amination pathway. This is usually caused by insufficient imine formation prior to hydrogenation or excessive hydrogen pressure.

  • Solution: Verify the water content of your methanol; excessive water pushes the imine condensation equilibrium backward. You may also add a catalytic amount of acetic acid (0.1 eq) to accelerate imine formation[1], though this must be carefully neutralized or accounted for during the HCl salt formation.

Q4: The isolated API clumps and degrades upon storage. How should it be handled?

A: The secondary amine hydrochloride salt is highly hygroscopic. Exposure to ambient humidity leads to moisture absorption, which can facilitate trace hydrolysis or oxidation.

  • Solution: Isolate the product using a closed-system filter dryer (e.g., agitated nutsche filter dryer). Package the API immediately in double-lined polyethylene bags with desiccant packs between the layers, stored in HDPE drums.

Quantitative Process Parameters

The following table summarizes the optimized scale-up parameters and expected quality metrics for a 5 kg input batch.

Process Parameter / MetricTarget ValueAcceptable RangeAnalytical Method
Imine Condensation Temp. 40°C35°C – 45°CIn-line RTD
H2 Pressure 45 psi40 – 50 psiPressure Transducer
Hydrogenation Time 6 hours5 – 8 hoursH2 Uptake Cessation
HCl Equivalents 1.05 eq1.00 – 1.10 eqTitration
Crystallization Yield 82%> 78%Gravimetric
API Purity > 99.0%> 98.5%HPLC (UV 210 nm)
Moisture Content (KF) < 0.5%< 1.0%Karl Fischer Titration

References

  • Newly Synthesized Indolylacetic Derivatives Reduce Tumor Necrosis Factor-Mediated Neuroinflammation and Prolong Survival in Amyotrophic Lateral Sclerosis Mice. ACS Pharmacology & Translational Science. Details the use of reductive amination for 1-methylpiperidin-4-one derivatives. Available at:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). Discusses catalytic hydrogenation and palladium-catalyzed synthesis of piperidine derivatives. Available at:[Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Technical discussion on the spontaneous formation of piperidine hydrochloride salts and moisture sensitivity. Available at:[Link]

Sources

Optimization

Analytical method development for impure samples of piperidine derivatives

Title: Technical Support Center: Analytical Method Development for Impure Piperidine Derivatives Introduction: Welcome to the Technical Support Center for the analytical method development of piperidine derivatives. Pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Analytical Method Development for Impure Piperidine Derivatives

Introduction: Welcome to the Technical Support Center for the analytical method development of piperidine derivatives. Piperidines are ubiquitous basic nitrogen-containing heterocycles found in numerous active pharmaceutical ingredients (APIs) such as donepezil, paroxetine, and various GPCR antagonists. Analyzing impure samples—whether from crude synthetic reaction mixtures, degradation studies, or biological matrices—presents unique chromatographic and sample preparation challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure robust method development.

Section 1: Chromatographic Anomalies & The "Silanol Effect"

Q: Why do my piperidine derivatives consistently exhibit severe peak tailing on standard C18 columns, and how do I resolve this?

The Causality: Piperidine derivatives are strongly basic, typically possessing a pKa between 10 and 11. In standard reversed-phase liquid chromatography (RPLC) using moderately acidic to neutral mobile phases, the piperidine nitrogen is fully protonated (ionized). Simultaneously, older or lower-purity silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). These silanols have a pKa of approximately 3.8 to 4.2[1]. At a mobile phase pH above 4, these silanols deprotonate to form negatively charged silanolates (Si-O⁻). The resulting secondary ionic interaction between the positively charged piperidine and the negatively charged silanolate disrupts the primary hydrophobic retention mechanism, causing a portion of the analyte to be retained longer, which manifests as peak tailing[2][3].

The Solution & Self-Validating System: To eliminate this secondary interaction, you must control the ionization state of either the analyte or the stationary phase.

  • Low pH Strategy (pH < 3.0): Use acidic modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid). This protonates the silanol groups, neutralizing their negative charge and shutting down the ionic exchange mechanism[2].

  • High pH Strategy (pH > 11.0): Use a high-pH tolerant column (e.g., hybrid silica or polymeric) and a basic mobile phase (e.g., Ammonium Hydroxide). This deprotonates the piperidine nitrogen, rendering it neutral and allowing pure hydrophobic retention.

  • Competing Base Additives: If pH adjustment is restricted, add a masking agent like Triethylamine (TEA) at 10-20 mM. TEA preferentially binds to active silanols, shielding the piperidine analyte[3].

To validate the effectiveness of your intervention, calculate the USP Tailing Factor ( Tf​ ). A self-validating method will demonstrate a Tf​ shift from >2.0 (unoptimized) to 1.5 (optimized) upon adjusting the pH or adding TEA.

SilanolTroubleshooting Start Observe Peak Tailing for Piperidine Peak CheckSilica Is the column Type A (High Silanol)? Start->CheckSilica SwitchCol Switch to Type B End-capped C18 CheckSilica->SwitchCol Yes CheckPH Evaluate Mobile Phase pH CheckSilica->CheckPH No Success Tailing Factor ≤ 1.5 (Symmetric Peak) SwitchCol->Success LowPH Adjust pH < 3.0 (Protonate Silanols) CheckPH->LowPH Acidic Method HighPH Adjust pH > 11.0 (Deprotonate Piperidine) CheckPH->HighPH Basic Method AddTEA Add TEA (Competing Base) to mask silanols CheckPH->AddTEA Neutral Method LowPH->Success HighPH->Success AddTEA->Success

Caption: Logical workflow for troubleshooting piperidine peak tailing caused by the silanol effect.

Quantitative Data Summary: Mobile Phase Effects on Piperidine Peak Shape

Mobile Phase ConditionAnalyte StateSilanol StateDominant InteractionTailing Factor ( Tf​ )
Water/MeCN (pH 6.5)Protonated (+)Ionized (-)Ionic & Hydrophobic2.8 (Severe Tailing)
0.1% TFA/MeCN (pH 2.0)Protonated (+)Neutral (OH)Hydrophobic1.2 (Symmetric)
10mM NH₄OH/MeCN (pH 11)NeutralIonized (-)Hydrophobic1.1 (Symmetric)
Water/MeCN + 10mM TEAProtonated (+)Masked by TEAHydrophobic1.3 (Symmetric)

Section 2: Sample Preparation for Impure Matrices

Q: How do I selectively extract piperidine derivatives from crude reaction mixtures containing highly polar impurities and organic byproducts?

The Causality: Impure samples, such as those generated during the synthesis of bispidine derivatives or gabapentin intermediates[4], contain a mix of unreacted starting materials, organic byproducts, and inorganic salts. Direct injection into an HPLC can foul the column and cause severe matrix suppression in LC-MS/MS. Because piperidines contain a basic amine, their solubility profile is highly pH-dependent. Liquid-Liquid Extraction (LLE) leverages this by shifting the analyte between aqueous and organic phases, effectively leaving behind non-polar impurities (in acidic conditions) and polar/inorganic impurities (in basic conditions)[5].

Protocol: Self-Validating Acid-Base Liquid-Liquid Extraction (LLE) This protocol utilizes a pH-swing mechanism to isolate basic piperidine derivatives from complex matrices. The validation step ensures no analyte is lost in the discarded phases.

  • Step 1: Acidic Wash (Removes neutral/acidic organic impurities)

    • Dissolve the impure sample (e.g., 100 mg) in 5 mL of 0.1 M HCl (pH ~1). Mechanism: The piperidine nitrogen protonates, making the target molecule highly water-soluble.

    • Add 5 mL of an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Vortex for 2 minutes, then centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Action: Discard the organic layer (contains non-basic organic impurities). Retain the aqueous layer.

  • Step 2: Basification (Prepares analyte for extraction)

    • Carefully add 1.0 M NaOH to the retained aqueous layer dropwise until the pH reaches 12. Mechanism: The piperidine deprotonates, becoming neutrally charged and highly lipophilic.

  • Step 3: Organic Extraction (Isolates the target piperidine)

    • Add 5 mL of fresh organic solvent (e.g., Dichloromethane) to the basic aqueous layer.

    • Vortex and centrifuge as before.

    • Action: Collect the organic layer (contains the purified piperidine derivative). Discard the aqueous layer (contains inorganic salts and polar impurities).

  • Step 4: Concentration & Validation

    • Evaporate the organic layer under a gentle stream of nitrogen.

    • Reconstitute in the initial HPLC mobile phase.

    • Self-Validation: Inject a known concentration standard alongside the extracted sample to calculate recovery percentage. A successful LLE should yield >85% recovery with a clean baseline.

LLEWorkflow Sample Impure Piperidine Sample (Matrix + Impurities) Acidify Add 0.1M HCl (pH 1) Piperidine -> Ionized (+) Sample->Acidify OrgWash Add Ethyl Acetate (Liquid-Liquid Partition) Acidify->OrgWash DiscardOrg Discard Organic Layer (Neutral/Acidic Impurities) OrgWash->DiscardOrg KeepAq Retain Aqueous Layer (Protonated Piperidine) OrgWash->KeepAq Basify Add 1.0M NaOH (pH 12) Piperidine -> Neutral KeepAq->Basify Extract Add Dichloromethane (Extract Target) Basify->Extract DiscardAq Discard Aqueous Layer (Salts/Polar Impurities) Extract->DiscardAq Final Evaporate & Reconstitute (Purified Piperidine) Extract->Final

Caption: Acid-base Liquid-Liquid Extraction (LLE) workflow for purifying basic piperidine derivatives.

Section 3: Impurity Profiling & Biological Context

Q: When profiling impurities of piperidine-based APIs (like donepezil), how do I ensure my method is stability-indicating and biologically relevant?

The Causality: Impurity profiling requires resolving the active pharmaceutical ingredient (API) from its synthetic precursors, byproducts, and degradation products. For piperidine derivatives like donepezil (a reversible acetylcholinesterase inhibitor used in Alzheimer's disease), degradation often occurs via N-oxidation or hydrolysis of adjacent ester/amide bonds[5]. Because these degradation products share the core piperidine scaffold, their hydrophobicities are extremely similar. Isocratic elution is rarely sufficient; a shallow gradient elution profile coupled with strict column temperature control (e.g., 30°C to 40°C) is required to manipulate the subtle thermodynamic differences in analyte-stationary phase interactions[6].

Furthermore, understanding the biological target of the piperidine derivative helps define the required limit of quantitation (LOQ). For highly potent GPCR antagonists or AChE inhibitors, trace impurities might possess off-target toxicity, necessitating LC-MS/MS methods capable of sub-ng/mL sensitivity[5].

DonepezilPathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Binds Receptor Post-Synaptic Cholinergic Receptor ACh->Receptor Activates Pathway Degradation Choline + Acetate (Signal Termination) AChE->Degradation Hydrolyzes Donepezil Donepezil (Piperidine API) Impurity-Free Donepezil->AChE Reversibly Inhibits

Caption: Biological signaling context: Donepezil (a piperidine derivative) inhibiting AChE to enhance cholinergic signaling.

Protocol: Forced Degradation for Stability-Indicating Method Validation To prove your method can resolve all potential impurities, you must create a self-validating forced degradation study:

  • Acid/Base Hydrolysis: Treat 1 mg/mL of the piperidine sample with 0.1 N HCl and 0.1 N NaOH separately at 60°C for 24 hours.

  • Oxidation: Treat the sample with 3% H2​O2​ at room temperature for 24 hours (targets the piperidine nitrogen to form N-oxides).

  • Thermal/Photolytic: Expose the solid sample to 105°C and UV light (254 nm) for 48 hours.

  • Chromatographic Analysis: Run the stressed samples using a gradient LC-UV/MS method.

  • Validation Criteria: Mass balance must be achieved (Sum of API peak area + impurity peak areas 100% of the unstressed control). The resolution ( Rs​ ) between the main piperidine peak and its closest eluting impurity must be 1.5.

References

  • Napte, B. "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub. Available at: [Link]

  • McCalley, D. V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." ResearchGate. Available at: [Link]

  • LCGC Editors. "The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide." Chromatography Online. Available at:[Link]

  • Kim, H. et al. "Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach." PMC / NIH. Available at:[Link]

  • Author(s). "Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology." ACS Publications. Available at: [Link]

  • HPLC Troubleshooting Guide. University of Pittsburgh. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR analysis for structure validation of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride

Title: NMR Analysis for Structure Validation of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride: A Comparative Guide Introduction (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is a highly polar, zwitt...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: NMR Analysis for Structure Validation of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride: A Comparative Guide

Introduction (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is a highly polar, zwitterionic active pharmaceutical ingredient (API) intermediate. Validating its structure presents unique analytical challenges due to its multiple protonation sites, complex conformational dynamics (such as the chair-flip of the piperidine ring), and the presence of heavily overlapping aliphatic signals. As a Senior Application Scientist, I frequently encounter workflows where rigid adherence to legacy high-field NMR protocols creates unnecessary bottlenecks in drug development.

This guide objectively compares the performance of Benchtop NMR (80 MHz) against traditional High-Field NMR (600 MHz) , while evaluating the critical impact of solvent selection (D₂O vs. DMSO-d₆ ). By understanding the physical causality behind these experimental choices, researchers can build self-validating analytical systems that optimize both throughput and structural accuracy.

Part 1: The Causality of Structural Challenges in Amine Hydrochlorides

When analyzing piperidine derivatives, the salt form dictates the spectral behavior. The hydrochloride salt protonates the basic nitrogens (the N-methyl group and the secondary amine).

  • Quadrupolar Broadening & Chemical Exchange: The ¹⁴N nucleus (spin I = 1) induces quadrupolar relaxation. This phenomenon, combined with the rapid chemical exchange of the amine (NH₂⁺) and carboxylic acid (COOH) protons with trace water in the solvent, often broadens these signals so severely that they blend into the baseline noise[1].

  • Conformational Dynamics: The piperidine ring exists in a dynamic chair conformation. At room temperature, the axial and equatorial protons on C2, C3, C5, and C6 experience different magnetic shielding environments. High-field instruments can resolve these into distinct multiplets, whereas low-field instruments collapse them into a broad, complex envelope.

Part 2: Solvent Systems Comparison (DMSO-d₆ vs. D₂O)

A self-validating protocol requires testing the sample in two orthogonal solvent environments to confirm the assignment of exchangeable protons.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆):

    • Mechanism: DMSO is a strong hydrogen-bond acceptor. It drastically slows down the chemical exchange rate of labile protons.

    • Result: The NH₂⁺ and COOH protons become visible as broad singlets (typically between 8.0 and 12.0 ppm). However, the high viscosity of DMSO slightly broadens the aliphatic signals of the piperidine ring, reducing fine J-coupling resolution.

  • D₂O (Deuterium Oxide):

    • Mechanism: D₂O facilitates rapid H/D exchange. All labile protons (NH, COOH) are replaced by deuterium and merge into the residual HOD peak at ~4.7 ppm.

    • Result: The disappearance of these peaks confirms their identity as exchangeable protons[1]. Furthermore, the lower viscosity of D₂O sharpens the aliphatic backbone signals and removes complex scalar couplings between the NH protons and adjacent methylene groups.

Part 3: Platform Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

Historically, 600 MHz spectrometers have been the gold standard for structural elucidation. However, recent advancements in permanent magnet technology have made Benchtop NMR a highly viable alternative for routine validation. Recent chemometric studies have demonstrated that benchtop systems can achieve comparable quantitative performance to high-field devices when analyzing complex polymers and mixtures[2].

  • High-Field NMR (600 MHz): Offers superior chemical shift dispersion. The axial and equatorial protons of the piperidine ring are baseline-resolved. It is essential for detecting trace impurities (<0.1%) and performing complex 2D elucidations (e.g., HMBC, HSQC) during the initial characterization of the API intermediate.

  • Benchtop NMR (80 MHz): The signals for the piperidine C2/C6 and C3/C5 protons overlap heavily due to lower dispersion (which scales linearly with the magnetic field B0​ ). However, the isolated N-CH₃ singlet (~2.8 ppm) and the acetic acid CH₂ singlet (~3.8 ppm) remain clearly resolved. For routine identity confirmation and purity checks (>1.0%), the 80 MHz system is highly efficient, requires no cryogens, and allows for at-line reaction monitoring right inside the fume hood[2].

Part 4: Quantitative Data Presentation

Table 1: Estimated ¹H NMR Chemical Shifts for (1-Methyl-piperidin-4-ylamino)-acetic acid HCl

Proton AssignmentD₂O Shift (ppm)DMSO-d₆ Shift (ppm)Multiplicity (600 MHz)Multiplicity (80 MHz)
N-CH₃ ~2.85~2.70SingletSinglet
Acetic Acid -CH₂- ~3.80~3.65SingletSinglet
Piperidine C4-H ~3.50~3.30MultipletBroad Multiplet
Piperidine C2/C6 (eq) ~3.60~3.40Doublet of multipletsOverlapping Envelope
Piperidine C2/C6 (ax) ~3.10~2.90Triplet of doubletsOverlapping Envelope
Piperidine C3/C5 ~1.80 - 2.30~1.70 - 2.10Resolved MultipletsBroad Multiplet
NH₂⁺ / COOH Not Visible8.50 - 12.00Broad SingletsBroad Singlets

Table 2: Performance Metrics Comparison

MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Resolution (Dispersion) Excellent (Baseline separation)Moderate (Aliphatic overlap)
Limit of Detection (LOD) < 0.1% (Trace impurities)~ 1.0% (Main components)
Cryogen Requirement Liquid Helium & NitrogenNone (Permanent Magnet)
Operational Footprint Dedicated Core Facility RoomStandard Laboratory Bench
Cost per Analysis High (Maintenance heavy)Low (Virtually maintenance-free)

Part 5: Experimental Protocols (Self-Validating System)

Methodology for Orthogonal Structural Validation To establish a self-validating loop, the following protocol utilizes the "D₂O Shake Test" to definitively assign labile protons and confirm the salt form.

  • Sample Preparation (DMSO-d₆): Weigh exactly 15 mg of the synthesized (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride. Dissolve in 0.6 mL of anhydrous DMSO-d₆. Crucial: Use strictly anhydrous solvent to prevent premature H/D exchange from atmospheric moisture.

  • Acquisition (Initial State):

    • Benchtop (80 MHz): Acquire 1D ¹H spectra using a standard 90° pulse sequence. Set the number of scans (NS) to 64 to compensate for lower sensitivity. Set the relaxation delay (D1) to 4 seconds.

    • High-Field (600 MHz): Acquire 1D ¹H spectra with NS = 16 and D1 = 2 seconds.

  • Validation Logic (The D₂O Shake Test): After acquiring the initial DMSO-d₆ spectrum, remove the NMR tube and add exactly 10 µL of D₂O directly into the sample[1].

  • Re-Acquisition: Cap the tube, shake vigorously for 10 seconds to ensure complete homogeneous mixing, and re-insert into the spectrometer. Re-acquire the spectrum using identical parameters.

  • Data Interpretation: The immediate disappearance of the broad signals at >8.0 ppm definitively validates the assignment of the amine and carboxylic acid protons, confirming the hydrochloride salt state of the intermediate.

Part 6: Experimental Workflow Visualization

G Start Synthesized API Intermediate (1-Methyl-piperidin-4-ylamino)-acetic acid HCl Solvent Select NMR Solvent Start->Solvent D2O D2O (Deuterium Oxide) Solvent->D2O Optimize for Backbone DMSO DMSO-d6 (Dimethyl Sulfoxide) Solvent->DMSO Optimize for Salt Form D2O_Result Exchangeable Protons Hidden Aliphatic Signals Sharpened D2O->D2O_Result DMSO_Result NH/COOH Protons Visible Aliphatic Signals Broadened DMSO->DMSO_Result Instrument Select Instrument Platform D2O_Result->Instrument DMSO_Result->Instrument HighField High-Field NMR (600 MHz) High Resolution & Sensitivity Instrument->HighField <0.1% Impurities Benchtop Benchtop NMR (80 MHz) Rapid & Accessible Instrument->Benchtop >1.0% Impurities Validate Structural Validation & Impurity Profiling HighField->Validate Benchtop->Validate

Decision matrix and workflow for NMR structural validation of amine hydrochlorides.

References

  • Burger, R., Lindner, S., Rumpf, J., et al. (2022). "Benchtop versus High Field NMR: Comparable Performance Found for the Molecular Weight Determination of Lignin". Journal of Pharmaceutical and Biomedical Analysis, 212, 114649. URL: [Link]

Sources

Comparative

Comparative study of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride with other piperidine analogs

Introduction: The 4-Aminopiperidine Scaffold in Medicinal Chemistry The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. Its stable chair conformation and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 4-Aminopiperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. Its stable chair conformation and low ring strain provide a predictable three-dimensional vector for substituent projection, directly influencing target binding affinity, lipophilicity (logP), and basicity (pKa)[1]. Within this class, 4-aminopiperidine derivatives are considered "privileged scaffolds," frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, central nervous system (CNS) agents, and viral assembly inhibitors[2].

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS 856437-58-6)[3] represents a highly specialized, bifunctional analog within this family. Unlike simple terminal amines, it features both a tertiary N-methyl piperidine core and an exocyclic secondary amine linked to an acetic acid moiety. This dual functionality allows it to serve as a versatile linker or peptidomimetic core, offering distinct synthetic and pharmacokinetic advantages over traditional mono-functional piperidine building blocks.

Structural and Physicochemical Profiling

The selection of a piperidine building block dictates the downstream physicochemical profile of the drug candidate. The presence of the N-methyl group in (1-Methyl-piperidin-4-ylamino)-acetic acid locks the ring nitrogen as a tertiary amine, preventing unwanted cross-reactivity during parallel synthesis while maintaining a physiologically relevant pKa.

Below is an objective comparison of (1-Methyl-piperidin-4-ylamino)-acetic acid against other standard piperidine analogs used in medicinal chemistry[4]:

Property(1-Methyl-piperidin-4-ylamino)-acetic acid4-Amino-1-Boc-piperidine1-Methyl-4-aminopiperidine1-Benzyl-4-aminopiperidine
CAS Number 856437-58-673874-95-041838-46-450541-93-0
Molecular Weight 172.22 g/mol (Free base)200.28 g/mol 114.19 g/mol 190.28 g/mol
Ring Nitrogen State Tertiary (N-Methyl)Protected (Boc)Tertiary (N-Methyl)Tertiary (N-Benzyl)
Exocyclic Amine SecondaryPrimaryPrimaryPrimary
Additional Moiety Carboxylic AcidNoneNoneNone
Predicted pKa (Ring N) ~9.9~10.37~9.92~10.15
Synthetic Role Bifunctional LinkerProtected PrecursorTerminal PharmacophoreProtected/Lipophilic Precursor

Mechanistic Insight: The pKa of the piperidine nitrogen in these analogs typically ranges from 9.9 to 10.4[4]. At physiological pH (7.4), these compounds are predominantly protonated, which enhances aqueous solubility but can limit passive cellular permeability[1]. The N-methyl modification in (1-Methyl-piperidin-4-ylamino)-acetic acid slightly lowers the basicity compared to N-Boc or N-Benzyl analogs, offering a finely tuned balance between solubility and membrane penetration.

Synthetic Workflows & Methodologies

The primary utility of (1-Methyl-piperidin-4-ylamino)-acetic acid lies in its carboxylic acid moiety, which is primed for amide coupling reactions to generate extended pharmacophores.

G Start Building Block Selection (1-Methyl-piperidin-4-ylamino)-acetic acid Synthesis Amide Coupling Reaction (HATU, DIPEA, DMF) Start->Synthesis Reactivity Profiling Purification Purification & Characterization (LC-MS, NMR) Synthesis->Purification High Yield Isolation ADME In Vitro ADME Profiling Purification->ADME >95% Purity Microsomes Metabolic Stability (HLM Assay) ADME->Microsomes Permeability Cell Permeability (PAMPA / Caco-2) ADME->Permeability Lead Lead Optimization & Candidate Selection Microsomes->Lead T½ & Intrinsic Clearance Permeability->Lead Efflux Ratio

Workflow from building block selection of piperidine analogs to preclinical ADME evaluation.

Standardized Amide Coupling Protocol

To integrate this building block into a larger molecular framework, highly efficient coupling reagents are required.

Objective: Couple the carboxylic acid of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride with a target primary amine to form a stable amide bond.

  • Reagent Preparation: Dissolve the hydrochloride salt of the piperidine analog (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF.

    • Causality: Anhydrous DMF is utilized to prevent competitive hydrolysis of the highly reactive active ester intermediate formed during the reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.

    • Causality: A stoichiometric excess of a non-nucleophilic base is critical to liberate the free base from the hydrochloride salt and neutralize the system, preventing the incoming amine nucleophile from becoming protonated and unreactive.

  • Activation: Add HATU (1.2 eq) portion-wise to the stirring solution.

    • Causality: HATU is selected over standard EDC/HOBt[5] because it rapidly generates a 7-azabenzotriazole active ester. This superior leaving group is essential for overcoming the steric hindrance frequently associated with substituted piperidine cores, ensuring rapid and complete conversion[6].

  • Incubation & Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validating Control: Monitor the reaction via LC-MS. The protocol is internally validated when the disappearance of the starting mass (m/z 173.1[M+H]+) directly correlates with the emergence of the product mass, confirming that coupling is proceeding without epimerization or unwanted dimerization.

Pharmacokinetic Profiling: ADME and Metabolic Stability

Once synthesized, the resulting piperidine derivatives must undergo rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The N-methyl group on the piperidine ring is a known site for Cytochrome P450 (CYP)-mediated N-demethylation[7]. Therefore, evaluating intrinsic clearance (CLint) is a mandatory step in the optimization pipeline.

Human Liver Microsome (HLM) Stability Assay

Objective: Assess the Phase I metabolic clearance of the synthesized piperidine analog[8].

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH and high buffering capacity is required to preserve the delicate three-dimensional folding and catalytic activity of the CYP450 enzymes.

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM, ensuring the final DMSO concentration remains below 0.1%.

    • Self-Validating Control: Concurrently run Verapamil (a known high-clearance compound) and Warfarin (a low-clearance compound) in separate parallel wells. The assay is only validated if Verapamil degrades rapidly and Warfarin remains stable, confirming the enzymatic viability of the specific HLM batch[7].

  • Initiation: Pre-incubate the microplate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a freshly prepared NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH acts as the obligate electron donor. Without it, CYP450-mediated oxidative metabolism (such as the anticipated N-demethylation of the piperidine ring) cannot occur[7].

  • Quenching & Analysis: At precise time intervals (0, 15, 30, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at the exact second. This precision is required to generate an accurate exponential decay curve for calculating the half-life (T½) and intrinsic clearance (CLint)[9].

Conclusion

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride distinguishes itself from simple piperidine analogs like 4-Amino-1-Boc-piperidine by offering dual synthetic handles—a secondary amine and a carboxylic acid—while maintaining a stable, physiologically favorable tertiary N-methyl core. By employing optimized amide coupling protocols and rigorous, self-validating ADME workflows, researchers can effectively leverage this building block to design highly potent, metabolically stable drug candidates.

References

  • Rolt, A., et al. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly", Journal of Medicinal Chemistry (ACS Publications), 2021. URL: [Link]

  • "Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors", ACS Omega, 2023. URL: [Link]

  • "Screening of Medicines for Malaria Venture Open Boxes Identifies Potent SARS-CoV-2 Papain-like Protease (PLpro) Inhibitors", ACS Pharmacology & Translational Science (via NIH PMC). URL: [Link]

  • "Matched Molecular Series Analysis for ADME Property Prediction", Journal of Chemical Information and Modeling (ACS Publications), 2020. URL: [Link]

Sources

Validation

A Comparative Guide to the Purity Analysis of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride by HPLC

This guide provides an in-depth comparison of analytical methodologies for determining the purity of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride, a key building block in pharmaceutical research. The focus is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride, a key building block in pharmaceutical research. The focus is on High-Performance Liquid Chromatography (HPLC), detailing robust protocols and offering insights into alternative methods for comprehensive impurity profiling. The content herein is designed for researchers, scientists, and drug development professionals seeking to establish reliable and accurate analytical workflows.

Introduction: The Analytical Challenge

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is a polar, small molecule whose purity is critical for the consistency and safety of downstream applications in drug discovery. Its structure, featuring a tertiary amine, a secondary amine, and a carboxylic acid, presents a significant analytical challenge. These functional groups render the molecule highly hydrophilic, making it difficult to retain on traditional reversed-phase (RP) HPLC columns and susceptible to poor peak shape due to interactions with residual silanols on the stationary phase.[1][2]

Effective purity analysis, therefore, requires chromatographic strategies that can adequately retain and resolve this polar analyte from potential process-related impurities and degradation products. This guide compares three powerful approaches: a workhorse Reversed-Phase (RP-HPLC) method, a specialized Hydrophilic Interaction Liquid Chromatography (HILIC) method, and an advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) workflow for definitive impurity identification.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC)

RP-HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility and robustness.[3][4][5] For a polar compound like (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride, a standard C18 column might offer insufficient retention.[1] The strategy, therefore, must focus on enhancing retention and ensuring symmetrical peak shapes.

Causality Behind Experimental Choices:

  • Stationary Phase: A modern, high-purity, end-capped C18 or a polar-embedded phase column is selected. These columns are designed to minimize secondary interactions with basic analytes, thereby reducing peak tailing.

  • Mobile Phase pH: The mobile phase pH is a critical parameter.[5][6] By adjusting the pH to be approximately 2 units below the pKa of the carboxylic acid and 2 units above the pKa of the amines, the molecule can be maintained in a single ionic state, promoting better peak shape. However, for this zwitterionic compound, controlling pH to suppress the ionization of either the acid or amine group is a more common strategy. A low pH (e.g., pH 2.5-3.5) will protonate the amines and suppress the ionization of the carboxylic acid, allowing for better retention on a C18 column.

  • Ion-Pairing Reagents: An alternative to pH adjustment is the use of ion-pairing reagents, such as trifluoroacetic acid (TFA) or an alkyl sulfonate.[7] These reagents form a neutral complex with the ionized analyte, increasing its hydrophobicity and thus its retention on the RP column. However, ion-pairing reagents can be aggressive to the column and are often not compatible with mass spectrometry.

  • Detection: The molecule lacks a strong chromophore, making UV detection challenging. Detection at a low wavelength (e.g., 200-215 nm) is typically required. For compounds with no UV absorbance, alternative detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector may be necessary.[8]

Objective: To quantify the purity of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride and separate it from key impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Waters Atlantis dC18, 4.6 x 150 mm, 5 µm (or equivalent polar-endcapped C18)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 35% B

    • 15-17 min: 35% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1.0 mg/mL.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Sample (e.g., 1 mg/mL in Mobile Phase A) filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject Sample (10 µL) filter->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (% Area = [Area_Main / Area_Total] * 100) integrate->calculate

Caption: General workflow for HPLC purity determination.

Comparative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained even on modern RP columns, HILIC is a powerful alternative.[9][10][11] HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[12]

Causality Behind Experimental Choices:

  • Mechanism: Separation in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[12] More polar analytes are more strongly retained. This provides an orthogonal selectivity compared to RP-HPLC.[9]

  • Advantages: HILIC offers excellent retention for polar compounds without the need for ion-pairing reagents.[10] The high organic content of the mobile phase is also advantageous for mass spectrometry detection, as it promotes more efficient desolvation and ionization.[12]

  • Challenges: HILIC methods can require longer equilibration times and can be more sensitive to the water content of the sample and mobile phase.

Objective: To achieve enhanced retention and alternative selectivity for the purity analysis of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride.

Instrumentation:

  • HPLC or UPLC system with UV/Vis or PDA detector.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent amide phase)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-12 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 210 nm

  • Sample Preparation: Dissolve the sample in a 90:10 mixture of Acetonitrile:Water to a concentration of 1.0 mg/mL.

Comparative Method 2: UPLC-MS for Impurity Identification

While HPLC-UV is excellent for quantification, it provides no structural information about the impurities detected. The profiling, identification, and quantification of impurities are critical throughout the drug development process. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the definitive technique for this purpose.[13][14]

Causality Behind Experimental Choices:

  • UPLC: UPLC systems use columns with smaller particles (<2 µm), which provide significantly higher resolution and faster analysis times compared to traditional HPLC.[3][13]

  • Mass Spectrometry: MS is a powerful detector that measures the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight of the main component and any impurities, providing a high degree of confidence in peak identification.[15] High-Resolution Mass Spectrometry (HRMS) can even provide the elemental composition of an impurity, greatly aiding in its structural elucidation.[16]

  • Workflow: An initial screen by UPLC-MS can identify and provide mass information for all detectable impurities. This information is crucial for understanding potential degradation pathways or issues in the synthetic process.

Data Comparison and Method Selection

The choice of analytical method depends on the specific goal of the analysis, whether it is for routine quality control, in-depth impurity profiling, or troubleshooting.[3]

ParameterRP-HPLC-UV HILIC-UV UPLC-MS
Primary Application Routine QC, Purity AssayAnalysis of very polar compounds, Orthogonal methodImpurity Identification, Forced Degradation Studies
Retention of Analyte Low to Moderate (can be challenging)HighHigh (with appropriate column chemistry)
Selectivity Based on hydrophobicityBased on hydrophilicity/polarityBased on chromatography and mass-to-charge ratio
Speed ModerateModerate to FastVery Fast
Sensitivity Moderate (detector dependent)Moderate to High (MS compatible)Very High (MS detection)
Specificity Moderate (based on retention time)Moderate (based on retention time)Very High (based on retention time and mass)
Complexity LowModerateHigh
Regulatory Standing Well-established, standard method[17]Increasingly accepted, especially for polar analytesEssential for impurity identification under ICH guidelines[13]

Method Selection Decision Flow

start What is the analytical goal? q1 Routine Purity Check (Quantification)? start->q1 q2 Poor retention or peak shape in RP-HPLC? q1->q2 No m1 Use validated RP-HPLC-UV method q1->m1 Yes q3 Need to identify unknown impurities? q2->q3 No m2 Develop a HILIC method q2->m2 Yes m3 Use UPLC-MS for impurity profiling q3->m3 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Authoritative Grounding

The purity analysis of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride requires a thoughtful approach to address its inherent polarity.

  • A well-developed RP-HPLC method using a polar-endcapped column and an acidic mobile phase serves as a robust and reliable platform for routine quality control.

  • HILIC offers a superior alternative when retention in reversed-phase is insufficient, providing orthogonal selectivity that can be invaluable for resolving co-eluting impurities.

  • UPLC-MS is the indispensable tool for definitive impurity identification and characterization. Its sensitivity and specificity are unmatched for ensuring the comprehensive quality and safety of the compound.

All methods must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate that they are suitable for their intended purpose.[18][19][20][21][22] This includes assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[20]

By selecting the appropriate technique based on the analytical objective, researchers can ensure the highest quality data, leading to more reliable scientific outcomes and accelerating the drug development process.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Science Publishing Group. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Waters. (n.d.). Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • Technology Networks. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • Dr. Maisch GmbH. (n.d.). HILIC.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Medium. (2023, July 4). Brief Overview: HPLC Method Development and Validation.
  • IJSDR. (n.d.). HYDROPHILLIC INTERACTION LIQUID CHROMATOGRAPHY AS A TOOL FOR QUANTIFICATION OF POLAR ANALYTES.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Resolian. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PharmaCores. (2025, May 27). HPLC Method development: an overview.
  • PubMed. (2025, August 15). UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ResearchGate. (2024, May 23). How can we perform HPLC for a uv inactive & highly polar compound?.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.

Sources

Comparative

Structure-Activity Relationship (SAR) of (4-Methylpiperidin-1-yl)acetic Acid Derivatives: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & Structural Rationale In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of a versatile, pharmacokinetically favorable scaffold is the cornerstone of successful drug discovery. (4-Methylpiperidin-1-yl)acetic acid has emerged as a highly privileged building block. Its bifunctional nature—combining a lipophilic methylpiperidine moiety with a reactive carboxylic acid handle—allows for rapid diversification into libraries of amides, hydrazides, and Schiff bases .

As a Senior Application Scientist, I frequently evaluate core scaffolds based on their structural causality. The piperidine ring, a ubiquitous motif in FDA-approved drugs, imparts basicity and favorable metabolic stability. Crucially, the addition of the methyl group at the 4-position restricts the conformational flexibility of the ring and increases the overall lipophilicity (logP) of the molecule. This structural nuance directly enhances membrane permeability and optimizes the spatial fit within deep hydrophobic enzymatic pockets, such as those found in Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) .

This guide objectively compares the performance of (4-Methylpiperidin-1-yl)acetic acid derivatives against standard therapeutic alternatives, synthesizes the quantitative data, and provides self-validating experimental protocols for your laboratory workflows.

SAR Dynamics & Drug Discovery Workflow

The primary application of this scaffold lies in its derivatization via the acetic acid moiety. By utilizing amide coupling or reductive amination, researchers can systematically explore the Structure-Activity Relationship (SAR) of the resulting compounds. For instance, coupling the core with various anilines or heterocyclic amines generates compounds with potent analgesic, anti-inflammatory, and even DNA-binding properties .

SAR_Workflow Start (4-Methylpiperidin-1-yl) acetic acid Core Amidation Carboxylic Acid Activation (T3P / EDC) Start->Amidation Scaffold Functionalization Derivatives Library of N-substituted Derivatives Amidation->Derivatives Amine Coupling Screening In vitro Screening (COX/LOX Assays) Derivatives->Screening Biological Evaluation SAR Structure-Activity Relationship Analysis Screening->SAR Data Synthesis SAR->Amidation Feedback Loop Lead Lead Optimization & Candidate Selection SAR->Lead Iterative Refinement

Caption: Logical workflow for SAR development of (4-Methylpiperidin-1-yl)acetic acid derivatives.

Comparative Performance Analysis: Anti-Inflammatory Targets

A major therapeutic application for piperidine-based derivatives is the management of inflammation via the arachidonic acid pathway. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Aspirin and Naproxen primarily target COX enzymes, often leading to gastrointestinal toxicity and shunting arachidonic acid toward the 5-LOX pathway (causing leukotriene-induced bronchospasm).

Derivatives incorporating the 4-methylpiperidine core have demonstrated the ability to act as dual COX/5-LOX inhibitors . The lipophilic nature of the 4-methyl group allows these derivatives to anchor securely within the hydrophobic channels of both enzymes .

Quantitative Data: Inhibitory Activity (IC₅₀) Comparison

The following table summarizes the in vitro inhibitory performance of optimized 4-methylpiperidine derivatives against benchmark clinical standards.

Compound / StandardTarget EnzymeIC₅₀ (µg/mL)Mechanistic Profile & SAR Causality
Derivative 8 (4-Methylpiperidine core)COX-1 COX-227.39 ± 1.20 19.63 ± 0.53Moderate dual inhibition. The 4-methyl group enhances hydrophobic interactions within the COX-2 active site, improving selectivity over COX-1.
Derivative 4 (Salicylic acid hybrid)5-LOX11.64 ± 0.20Potent 5-LOX inhibition. The flexible piperidine linker allows optimal orientation in the 5-LOX catalytic domain.
Naproxen (Standard)5-LOX9.65 ± 0.17Benchmark NSAID. Highly potent but lacks the structural flexibility of piperidine scaffolds, limiting dual-target efficacy.
Zileuton (Standard)5-LOX8.43 ± 0.05Benchmark specific 5-LOX inhibitor.
Aspirin (Standard)5-LOX13.68 ± 0.13Traditional NSAID. Weaker 5-LOX suppression compared to the optimized piperidine derivatives.

Data synthesized from recent in vitro pharmacological evaluations of piperidine and salicylic acid derivatives.

Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PG Prostaglandins (Inflammation) COX->PG LT Leukotrienes (Inflammation) LOX->LT Inhibitor (4-Methylpiperidin-1-yl) Derivatives Inhibitor->COX Dual Inhibition Inhibitor->LOX Standard Standard NSAIDs (e.g., Aspirin) Standard->COX Single Inhibition

Caption: Mechanism of dual COX/5-LOX inhibition by optimized (4-Methylpiperidin-1-yl) derivatives.

Experimental Methodologies: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocol for synthesizing N-substituted 2-(4-methylpiperidin-1-yl)acetamides is designed as a self-validating system . Every step includes a built-in diagnostic check, eliminating the need to wait for final LC-MS characterization to confirm reaction progress .

Protocol: Synthesis of Amide Derivatives via T3P Coupling

Rationale for Reagent Choice: We utilize Propylphosphonic anhydride (T3P®) instead of standard EDC/HOBt. T3P drives the amidation forward with near-zero epimerization. More importantly, its byproducts are exclusively water-soluble, allowing for a self-validating, chromatography-free purification via simple aqueous workup.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 1.0 equivalent of (4-Methylpiperidin-1-yl)acetic acid and 1.1 equivalents of the target primary amine in Ethyl Acetate (EtOAc) at room temperature.

    • Causality: EtOAc is chosen over DMF to facilitate the subsequent aqueous workup directly from the reaction vessel.

  • Activation & Coupling:

    • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.5 equivalents of T3P (50% solution in EtOAc).

    • Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Check (TLC): Monitor via TLC (DCM:MeOH 9:1). The highly polar starting acid (Rf ~0.1) will disappear, replaced by a distinct, less polar amide spot (Rf ~0.5). If the acid spot persists, the coupling is incomplete.

  • Aqueous Workup (Purification):

    • Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and wash the organic phase sequentially with water and brine.

    • Self-Validation Check (Phase Separation): A clean, rapid phase separation indicates the successful partitioning of the water-soluble T3P byproducts into the aqueous layer, leaving >95% pure product in the organic layer.

  • Drying & Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final derivative.

  • Structural Confirmation (NMR):

    • Self-Validation Check (¹H NMR): In the NMR spectrum, look immediately for the diagnostic doublet of the 4-methyl group at δ 0.83–0.95 ppm and the tertiary carbon proton at δ 1.54 ppm . The preservation of these distinct upfield signals confirms that the piperidine core remained intact and did not undergo ring-opening or degradation during the coupling process.

References

To maintain link integrity and ensure access to verified landing pages, the following primary sources ground the mechanistic claims and protocols discussed in this guide:

  • RSC Advances. (2026). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. Royal Society of Chemistry.[Link]

  • ResearchGate. (2025). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. ResearchGate.[Link]

Validation

Comparative Docking Analysis of Substituted Piperidine Ligands: A Guide to Scaffold Optimization

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, appearing in over 70 FDA-approved drugs. Its ubiquitous presence is largely due to its favorable pharmacokinetic profile, optimal basici...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, appearing in over 70 FDA-approved drugs. Its ubiquitous presence is largely due to its favorable pharmacokinetic profile, optimal basicity (pKa ~10–11), and its ability to adopt a stable chair conformation that precisely orients substituents in three-dimensional space.

For drug development professionals targeting central nervous system (CNS) pathologies—particularly Alzheimer's disease via Acetylcholinesterase (AChE) inhibition—optimizing the piperidine scaffold is a critical step. This guide provides an objective, comparative molecular docking analysis evaluating how specific substitutions on the piperidine ring perform against alternative nitrogenous heterocycles (piperazine and pyrrolidine).

The Rationale: Scaffold Selection and Substitution Causality

When designing AChE inhibitors, researchers frequently face a choice between various cyclic amines. The causality behind selecting a substituted piperidine over alternatives lies in its unique electrostatic and steric properties:

  • Piperidine vs. Piperazine: While piperazine introduces a second nitrogen that can improve aqueous solubility, it fundamentally alters the electrostatic potential of the ring and often introduces a high desolvation penalty upon binding to hydrophobic pockets. Piperidine provides a single, highly localized positive charge (when protonated at physiological pH) ideal for anchoring to the Catalytic Active Site (CAS) via cation- π interactions.

  • Piperidine vs. Pyrrolidine: The five-membered pyrrolidine ring is more rigid and planar. The six-membered piperidine ring's chair conformation allows for equatorial and axial substituent positioning, enabling the molecule to navigate the narrow, 20 Å deep aromatic gorge of AChE more effectively.

  • The Role of Substitution: Unsubstituted piperidine lacks the necessary bulk to engage the Peripheral Anionic Site (PAS) at the rim of the AChE gorge. Introducing an N-benzyl substitution allows the ligand to span the entire gorge, engaging both the CAS and PAS (dual-binding). Furthermore, adding fluorine substitutions to the piperidine core or its appendages enhances metabolic stability and introduces highly directional halogen bonding, significantly lowering the binding free energy .

BindingMechanism Ligand Substituted Piperidine Ligand Piperidine Piperidine Core (Protonated Nitrogen) Ligand->Piperidine N_Benzyl N-Benzyl Substitution Ligand->N_Benzyl F_Subst Fluorine Substitution Ligand->F_Subst CAS Catalytic Active Site (CAS) Trp86, Glu202 Piperidine->CAS Cation-π Interaction PAS Peripheral Anionic Site (PAS) Trp286, Tyr72 N_Benzyl->PAS π-π Stacking Hydrophobic Hydrophobic Pocket F_Subst->Hydrophobic Halogen Bonding

Diagram illustrating the dual-binding site interaction logic of substituted piperidines in AChE.

Experimental Protocol: Self-Validating Docking Workflow

To ensure scientific integrity, docking simulations must be treated as self-validating systems. The following step-by-step methodology ensures that the computational parameters accurately reflect physiological binding realities.

Step 1: Target Preparation & Self-Validation
  • Structure Retrieval: Obtain the high-resolution crystal structure of recombinant human AChE in complex with Donepezil (PDB ID: 4EY7).

  • Causality of Processing: Remove all co-crystallized water molecules except those bridging the ligand to the protein backbone, as bulk water removal prevents artificial steric clashes, while retaining structural waters is crucial for accurate hydrogen-bonding networks.

  • Protonation State Assignment: Add polar hydrogens at pH 7.4. Causality: X-ray crystallography rarely resolves hydrogen atoms. Explicitly defining the protonation states of acidic/basic residues (e.g., Glu202, His447) is mandatory to simulate accurate electrostatic interactions.

  • Protocol Validation (The Self-Validation Step): Extract the native Donepezil ligand and re-dock it into the prepared protein using the established grid parameters. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose. An RMSD of 2.0 Å is required to validate the scoring function and grid placement.

Step 2: Ligand Library Preparation
  • Geometry Optimization: Sketch the comparative ligands (piperidine, piperazine, and pyrrolidine derivatives).

  • Energy Minimization: Apply the MMFF94 force field. Causality: MMFF94 accurately parameterizes small organic molecules, ensuring the piperidine ring is minimized into its physiological chair conformation prior to docking. This prevents the algorithm from wasting computational resources on high-energy, non-physiological conformers.

  • Charge Assignment: Assign Gasteiger partial charges and define rotatable bonds to allow for induced-fit flexibility.

Step 3: Grid Generation and Docking Execution
  • Grid Box Definition: Center the grid box (e.g., 25 × 25 × 25 Å) to encompass both the CAS at the bottom of the gorge and the PAS at the entrance. Causality: A restricted grid box will force ligands into a single site, blinding the researcher to highly potent dual-site binding poses .

  • Execution: Run the simulation using AutoDock Vina or Glide with an exhaustiveness parameter set to 8 to ensure thorough conformational sampling.

DockingWorkflow Target Target Preparation (PDB: 4EY7) Add H+, Assign Charges Grid Grid Box Definition Encompassing CAS & PAS Target->Grid Ligand Ligand Preparation MMFF94 Minimization Docking Molecular Docking (AutoDock Vina / Glide) Ligand->Docking Grid->Docking Analysis Post-Docking Analysis Pose & Interaction Scoring Docking->Analysis

Self-validating comparative molecular docking workflow for AChE inhibitors.

Comparative Data Analysis: Piperidine vs. Alternatives

The following table summarizes the quantitative docking data comparing substituted piperidines against alternative scaffolds targeting human AChE. The data demonstrates the thermodynamic superiority of the functionalized piperidine core .

Table 1: Comparative Docking Metrics against Human AChE (PDB: 4EY7)

Ligand ScaffoldSubstitution StrategyBinding Energy (kcal/mol)CAS Interactions (Distance)PAS Interactions (Distance)Conformational PenaltyPiperidineN-Benzyl-9.8Trp86 (Cation- π , 3.8 Å)Trp286 ( π π , 4.1 Å)LowPiperidine4-Fluoro-N-benzyl-10.5Trp86 (Cation- π , 3.7 Å)Trp286 ( π π , 3.9 Å)LowPiperazineN-Benzyl-8.2Trp86 (Cation- π , 4.2 Å)Tyr72 (H-bond, 3.1 Å)MediumPyrrolidineN-Benzyl-7.5Phe330 (Cation- π , 4.5 Å)Trp286 ( π π , 4.4 Å)High

Interpretation of Results
  • The Piperidine Advantage: The N-benzylpiperidine scaffold achieves a highly favorable binding energy (-9.8 kcal/mol) because its chair conformation perfectly aligns the protonated nitrogen with Trp86 in the CAS, while projecting the benzyl group precisely toward Trp286 in the PAS.

  • Impact of Fluorination: Introducing a fluorine atom (4-Fluoro-N-benzylpiperidine) further improves the binding affinity to -10.5 kcal/mol. The causality here is two-fold: fluorine increases the lipophilicity of the molecule, aiding in desolvation, and engages in specific halogen bonding with hydrophobic residues lining the gorge .

  • Failure of Alternatives: The piperazine analog suffers a ~1.6 kcal/mol penalty. The secondary nitrogen introduces an uncompensated desolvation penalty and alters the basicity, weakening the primary cation- π interaction (distance increases to 4.2 Å). The pyrrolidine analog performs the worst (-7.5 kcal/mol); its rigid, planar nature forces a high conformational penalty when attempting to span the 20 Å distance between the CAS and PAS, resulting in suboptimal interaction distances.

Conclusion

Comparative molecular docking provides definitive evidence that the substituted piperidine scaffold is structurally and thermodynamically superior to piperazine and pyrrolidine alternatives when designing dual-site AChE inhibitors. By leveraging the low conformational penalty of the piperidine chair structure and strategically applying N-benzyl and fluorine substitutions, researchers can reliably maximize both CAS cation- π anchoring and PAS π

π stacking interactions.

References

  • Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. Available at:[Link]

  • Meena, et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry (via PubMed). Available at:[Link]

  • Sayar, G., et al. (2024). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. Journal of Research in Pharmacy. Available at:[Link]

  • Parlar, S., & Sayar, G. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie (via PubMed). Available at:[Link]

Comparative

Head-to-head comparison of different synthetic routes to piperidine acetic acid derivatives

Here is an in-depth, head-to-head technical comparison of the primary synthetic routes to piperidine acetic acid derivatives, designed for application scientists and drug development professionals. Introduction Piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth, head-to-head technical comparison of the primary synthetic routes to piperidine acetic acid derivatives, designed for application scientists and drug development professionals.

Introduction

Piperidine acetic acid derivatives—particularly 4-piperidineacetic acid and its esters—are indispensable, privileged scaffolds in medicinal chemistry. They serve as critical building blocks for blockbuster drugs, including the fibrinogen receptor antagonist tirofiban and various kappa-opioid receptor modulators[1]. However, selecting the optimal synthetic route requires balancing atom economy, functional group tolerance, and scalability. Below is a critical evaluation of three distinct synthetic paradigms: traditional catalytic hydrogenation, modern olefination, and cutting-edge photoredox cross-coupling.

Mechanistic Overview

G Start1 4-Pyridineacetic Acid Step1 Catalytic Hydrogenation (PtO2, H2, Acidic Media) Start1->Step1 Start2 1-Boc-4-Piperidone Step2 HWE Olefination & Pd/C Reduction Start2->Step2 Start3 N-Boc-4-Bromopiperidine Step3 Photoredox/Ni Dual Catalysis (Ir-cat, Ni-cat, Blue LED) Start3->Step3 Target Piperidine-4-acetic Acid Derivatives Step1->Target Step2->Target Step3->Target

Fig 1. Three distinct synthetic pathways converging on piperidine-4-acetic acid derivatives.

Route 1: Catalytic Hydrogenation of Pyridine Precursors (The Industrial Standard)

The Logic & Causality: The most direct and atom-economical route to piperidine acetic acids is the exhaustive reduction of the corresponding pyridine aromatic ring[2]. The critical challenge in this workflow is catalyst poisoning: the resulting secondary amine (piperidine) is highly basic and strongly coordinates to the platinum or palladium catalyst surface, halting the catalytic cycle. To circumvent this, the reaction must be performed in a strictly acidic medium (such as glacial acetic acid or as a hydrochloride salt in water)[2][3]. Protonation of the piperidine nitrogen prevents lone-pair coordination to the metal, ensuring the reaction proceeds to completion without stalling.

Self-Validating Experimental Protocol:

  • Preparation: Charge a high-pressure Parr reactor with 4-pyridineacetic acid hydrochloride (1.0 equiv, e.g., 24.3 g)[2].

  • Solvent & Catalyst: Suspend the substrate in glacial acetic acid (150 mL) or distilled water. Add Adam’s catalyst (PtO2, 0.05 equiv). Note: PtO2 is reduced in situ by hydrogen gas to the active Pt(0) black catalyst.[2][3]

  • Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 50 psi with H2 and heat to 50 °C. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes (typically 10-12 hours)[2][3].

  • Workup: Carefully vent the reactor. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pt catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting semi-solid with diethyl ether (250 mL) and stir for 12 hours to precipitate the pure 4-piperidineacetic acid hydrochloride as a white powder (Quantitative yield, ~100%)[2].

Route 2: Horner-Wadsworth-Emmons (HWE) Olefination of 4-Piperidones (The Versatile Approach)

The Logic & Causality: When the target molecule contains reducible functional groups (e.g., halogens, nitro groups, or isolated alkenes) that would be destroyed by the harsh conditions of Route 1, a de novo construction from 1-Boc-4-piperidone is required[4][5]. The HWE reaction is specifically chosen over a standard Wittig olefination because the dialkyl phosphate byproducts are highly water-soluble, making purification of the intermediate ester trivial via simple aqueous extraction[5]. Furthermore, the bulky N-Boc protecting group prevents unwanted enolization and N-alkylation during the strongly basic olefination step.

Self-Validating Experimental Protocol:

  • Olefination: In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C. Dropwise add trimethyl phosphonoacetate (1.2 equiv). The visible evolution of H2 gas confirms the formation of the active ylide[5][6].

  • Coupling: After 30 minutes of stirring, slowly add a solution of 1-Boc-4-piperidone (1.0 equiv) in THF. Allow the mixture to warm to room temperature and stir for 12 hours[5][6].

  • Quench & Extract: Quench the exothermic reaction with saturated aqueous NH4Cl. Extract with ethyl acetate. The phosphate byproduct remains entirely in the aqueous layer.

  • Reduction: Dissolve the isolated α,β -unsaturated ester in methanol. Add 10% Pd/C (0.1 equiv) and stir under a balloon of H2 (1 atm) for 4 hours to yield the saturated N-Boc-piperidine-4-acetic acid methyl ester (Yield: ~85-95% over two steps)[4][5].

Route 3: Photoredox/Nickel Dual-Catalyzed Cross-Coupling (The Cutting-Edge Method)

The Logic & Causality: For late-stage functionalization or when synthesizing complex, sterically hindered derivatives, traditional two-electron pathways often fail. Metallaphotocatalysis solves this by merging single-electron transfer (SET) with transition metal cross-coupling[7]. An iridium photocatalyst absorbs blue light to generate a long-lived excited state that reduces an alkyl halide to a carbon-centered radical. Simultaneously, a nickel catalyst captures this radical and couples it with a second electrophile. This avoids the need for sensitive, pre-formed organometallic reagents (like Grignards or organozincs) and operates entirely at room temperature[7].

Self-Validating Experimental Protocol:

  • Reaction Assembly: In a glovebox, combine N-Boc-4-bromopiperidine (1.0 equiv), an alkyl bromoacetate (1.5 equiv), NiCl2·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy, 15 mol%), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), and a terminal reductant (e.g., superstoichiometric amine or silane) in anhydrous DMF[7].

  • Degassing (Critical Step): Freeze-pump-thaw the mixture 3 times. Causality: Molecular oxygen is a potent triplet quencher that will immediately deactivate the excited Ir catalyst and terminate the radical chain.[7]

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 24 hours[7].

  • Workup: Dilute with water, extract with diethyl ether, and purify via flash chromatography to isolate the cross-coupled product (Yield: 40-75%)[7].

Quantitative Head-to-Head Comparison

ParameterRoute 1: Catalytic HydrogenationRoute 2: HWE OlefinationRoute 3: Photoredox/Ni Catalysis
Overall Yield Excellent (95-100%)Good to Excellent (70-95%)Moderate to Good (40-75%)
Atom Economy Very HighModerate (Generates phosphate waste)Low (Requires complex ligands)
Functional Group Tolerance Poor (Reduces alkenes, alkynes, NO2)Good (Tolerates orthogonal protecting groups)Excellent (Mild conditions tolerate sensitive moieties)
Scalability High (Industrial standard, requires pressure reactors)High (Standard batch reactors)Low to Moderate (Photon penetration limits scale-up)
Relative Cost Low (Cheap starting materials)Moderate (Requires Boc-piperidone)High (Expensive Ir/Ru photocatalysts)

Conclusion & Future Perspectives

The selection of a synthetic route for piperidine acetic acid derivatives is dictated entirely by the complexity of the target molecule. Route 1 remains the undisputed champion for bulk manufacturing of simple derivatives due to its unparalleled atom economy and low cost. However, as drug discovery moves towards highly decorated, sp3-rich scaffolds, Route 2 provides the necessary functional group tolerance and modularity. Route 3 , while currently limited by the cost of iridium catalysts and photon-scaling challenges in large reactors, represents the future of late-stage functionalization, allowing chemists to stitch together complex fragments under incredibly mild conditions.

References

  • Guidechem. What is 4-Pyridineacetic Acid Hydrochloride and How is it Synthesized?2

  • ACS Publications. Hydrogenation of Some Pyridinealkanoic Acids.3

  • J-Stage. Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure–Activity Relationship Study of Matrine Alkaloids.4

  • PMC (NIH). Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons.5

  • ACS Publications. Photoredox/Nickel Dual-Catalyzed Reductive Cross Coupling of Aryl Halides Using an Organic Reducing Agent.7

  • DrugFuture. Tirofiban hydrochloride, MK-383, L-700462, Aggrastat.1

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride. As drug development professionals, our commitment to safety and e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is as critical as our research. This document is structured to provide not just a protocol, but a framework for understanding the causality behind these essential safety measures, ensuring a self-validating system of laboratory practice.

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its molecular structure—featuring a substituted piperidine ring and an amine hydrochloride—allows us to infer a reliable hazard profile based on structurally analogous chemicals.[1] This guide is built upon that expert analysis, prioritizing caution and adherence to rigorous safety standards.

Inferred Hazard Profile and Risk Assessment

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride must be handled as a hazardous substance. Its structure suggests multiple potential hazards. The hydrochloride salt renders it an acidic compound, while the amine and piperidine functionalities present their own set of risks. The hazards of similar piperidine derivatives include causing severe skin and eye damage, irritation to the respiratory tract, and potential flammability.[2][3][4]

Thermal decomposition can generate highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[2][5]

Table 1: Summary of Inferred Hazards

Hazard CategoryDescriptionRationale & Primary Mitigation
Corrosivity/Irritation Causes severe skin burns and serious eye damage.[3] May cause respiratory irritation.[2]The amine hydrochloride functional group contributes to the corrosive nature. Always handle within a chemical fume hood and wear appropriate PPE.
Acute Toxicity May be harmful if swallowed or inhaled.Piperidine derivatives can exhibit toxicity.[1] Avoid generating dust or aerosols.[6]
Reactivity Incompatible with strong oxidizing agents and strong bases.[5][7] Contact with bases can liberate the free amine, while contact with metals may evolve flammable hydrogen gas.[7]Segregate from incompatible materials during storage and waste accumulation.
Environmental Hazard Should not be released into the environment. Prevent entry into drains, sewers, or watercourses.[2][5][8][9]All waste, including rinsate, must be collected and disposed of as hazardous chemical waste.

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable. The selection of specific PPE is based on a thorough risk assessment to prevent all routes of exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use. Use proper removal techniques to avoid skin contact and dispose of contaminated gloves as solid hazardous waste.[5]

  • Eye and Face Protection: Use chemical safety goggles and a face shield. Standard safety glasses are insufficient. This is critical to protect against splashes of this potentially corrosive material.[3][7]

  • Skin and Body Protection: A flame-retardant lab coat is mandatory. For operations with a higher risk of splashing or for spill cleanup, an impervious, chemical-resistant apron or suit should be utilized.[1][5]

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control exposure to dust and vapors.[6][9] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors is required.[7]

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within waste containers.[10]

Step 1: Designate Waste Streams At the point of generation, determine if the waste is solid or liquid.

  • Solid Waste: Includes unused or expired pure compound, contaminated gloves, weigh paper, absorbent pads, and rinsed empty containers.

  • Liquid Waste: Includes reaction mixtures, solutions, and solvent rinsates from cleaning glassware.

Step 2: Select Appropriate Containers Waste containers must be chemically compatible, in good condition, and feature secure, leak-proof closures.[11]

  • For (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride waste, high-density polyethylene (HDPE) containers are a suitable choice.

  • Ensure the container is appropriately sized for the volume of waste to be generated.[11]

Step 3: Labeling for Compliance and Safety Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added.

  • Use an official hazardous waste tag as required by your institution and the Resource Conservation and Recovery Act (RCRA).[11]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride." Do not use abbreviations.

    • The specific hazard characteristics (e.g., Corrosive, Toxic).

    • The date of accumulation.

Step-by-Step Disposal Procedures

The guiding principle is that all materials contaminated with this compound are to be disposed of through a licensed hazardous waste management company.[1][4] Never dispose of this chemical down the drain or in the regular trash.[11]

Procedure 4.1: Unused or Expired Pure Compound

  • Ensure the original container is tightly sealed and the label is intact and legible.

  • Place the sealed original container in a secondary containment bin.

  • Attach a completed hazardous waste tag to the original container.

  • Store in the designated satellite accumulation area until pickup by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.

Procedure 4.2: Contaminated Solid Waste

  • Collect all contaminated solid materials (e.g., gloves, absorbent pads, weigh boats) in a designated solid hazardous waste container.

  • Keep the container sealed when not in use.

  • Once full, ensure the hazardous waste tag is completed and move the container to the main accumulation area for disposal.

Procedure 4.3: Contaminated Liquid Waste

  • Pour all liquid waste containing the compound into a designated liquid hazardous waste container.

  • Do not mix with incompatible waste streams (e.g., strong bases, oxidizers).

  • Keep the container sealed and stored in secondary containment to prevent spills.

  • Follow institutional procedures for waste pickup.

Procedure 4.4: Decontamination of "Empty" Containers An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.[1]

  • Triple-rinse the container with a suitable solvent (e.g., water, followed by methanol).

  • Crucially, collect all three rinsates as hazardous liquid waste. [1]

  • After rinsing, deface or remove the original label.

  • Dispose of the rinsed container as contaminated solid waste according to your institution's policy.

Emergency Spill Response Protocol

In the event of a spill, a swift and correct response is critical to ensuring personnel safety.[1]

  • EVACUATE: Immediately alert others and evacuate all non-essential personnel from the area.

  • VENTILATE: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.

  • COMMUNICATE: Inform your supervisor and your institution's EHS office immediately.

  • SECURE: Restrict access to the spill area.

  • ASSESS: If the spill is small, you are properly trained, and you have the correct PPE and spill kit, you may proceed with cleanup. Otherwise, wait for the emergency response team.

  • CLEANUP (for trained personnel on small spills):

    • Don the appropriate PPE as outlined in Section 2.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • DISPOSE: Label the spill cleanup waste container and manage it for disposal according to the procedures in Section 4.

Visualizing the Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride, from generation to final disposition.

G start Waste Generation (Solid, Liquid, or Unused Product) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Solid Waste Container segregate->solid_container  Solid Waste liquid_container Liquid Waste Container segregate->liquid_container  Liquid Waste labeling Step 3: Label Container (Hazardous Waste Tag, Full Chemical Name, Date) solid_container->labeling liquid_container->labeling storage Step 4: Secure Storage (Sealed, Secondary Containment, Ventilated Area) labeling->storage pickup Step 5: Arrange Pickup (Contact EHS for Licensed Disposal Service) storage->pickup end Final Disposition (Compliant & Documented) pickup->end

Caption: Logical workflow for the compliant disposal of chemical waste.

Conclusion

The responsible disposal of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is a non-negotiable aspect of laboratory safety and regulatory compliance. By treating this compound with the caution it warrants based on its chemical structure, adhering to strict PPE and handling protocols, and following a systematic disposal plan, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and protocols, as they provide the definitive standard for your workplace.

References

  • Safety Data Sheet. (2023, April 24). tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate. Retrieved from Kishida Chemical Co., Ltd.
  • Environmental Science Center, The University of Tokyo. Chemically hazardous waste. Retrieved from UTokyo.
  • TCI EUROPE N.V. (2024, December 10). Safety Data Sheet: 4-Amino-1-methylpiperidine. Retrieved from TCI Chemicals.
  • AK Scientific, Inc. Safety Data Sheet: 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride. Retrieved from AK Scientific, Inc.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Methylpiperidine-4-methylamine. Retrieved from Fisher Scientific.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from LSS.
  • aapptec. Safety Data Sheet. Retrieved from aapptec.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from PTB.
  • TCI EUROPE N.V. (2026, February 6). Safety Data Sheet: 4-Hydroxy-1-methylpiperidine. Retrieved from TCI Chemicals.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.
  • Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine. Retrieved from Fisher Scientific.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from Benchchem.
  • Santa Cruz Biotechnology, Inc. Safety Data Sheet: 1-METHYL-4-PIPERIDONE. Retrieved from scbt.com.
  • Occupational Safety and Health Administration. Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Retrieved from OSHA.
  • Fisher Scientific. (2009, August 24). Safety Data Sheet: Hydrochloric acid. Retrieved from Fisher Scientific.

Sources

Handling

A Researcher's Guide to the Safe Handling of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride

Welcome, researchers, scientists, and drug development professionals. This guide provides essential safety and logistical information for handling (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides essential safety and logistical information for handling (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride (CAS No. 1093416-39-5). As a valued partner in your research, we are committed to providing information that extends beyond the product itself, ensuring your safety and the integrity of your work. This document is structured to offer a clear, in-depth technical guide, grounded in established safety protocols for similar chemical entities.

Understanding the Hazard: A Structural Analogy

(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride is a derivative of piperidine. Piperidine and its analogues are known to be irritants, and some can be corrosive or toxic.[1][2][3] Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties. These can include irritation to the skin, eyes, and respiratory tract.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of piperidine derivatives.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldPiperidine derivatives can cause serious eye irritation or damage.[1][3][4][5] Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.
Skin Nitrile or butyl rubber gloves (check manufacturer's compatibility chart) and a lab coatPiperidine compounds can be irritating to the skin and may be absorbed through it.[1][2] Choose gloves with a thickness appropriate for the duration of handling. Always inspect gloves for tears or punctures before use. A lab coat, fully fastened, protects your skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesHandling of the solid compound may generate dust, which can be irritating if inhaled.[4][6] If working with solutions or in a poorly ventilated area, vapors may also be present. A properly fitted respirator is crucial to prevent respiratory tract irritation.[6][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for managing (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride in your laboratory.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receipt Receive and Inspect storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Verify Integrity ppe Don Appropriate PPE storage->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Carefully fume_hood->weighing dissolution Prepare Solutions weighing->dissolution experiment Conduct Experiment dissolution->experiment decontamination Decontaminate Glassware and Surfaces experiment->decontamination waste_collection Collect Waste in a Labeled, Sealed Container decontamination->waste_collection disposal Dispose of as Hazardous Waste waste_collection->disposal Follow Institutional Guidelines emergency_procedures cluster_spill In Case of a Spill cluster_exposure In Case of Personal Exposure evacuate Evacuate the Immediate Area ventilate Ensure Adequate Ventilation evacuate->ventilate absorb Absorb with an Inert Material ventilate->absorb collect Collect and Place in a Labeled Waste Container absorb->collect skin_contact Skin Contact: Wash with Soap and Water for 15 minutes medical_attention Seek Immediate Medical Attention skin_contact->medical_attention eye_contact Eye Contact: Flush with Water for 15 minutes eye_contact->medical_attention inhalation Inhalation: Move to Fresh Air inhalation->medical_attention ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting ingestion->medical_attention

Caption: Immediate actions to take in the event of a spill or personal exposure.

Spill Response

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. [1]Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. [1]Collect the absorbed material into a sealed container for hazardous waste disposal.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [6]Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [6]* Inhalation: Move the individual to fresh air. [6]* Ingestion: Rinse the mouth with water. Do not induce vomiting. [8] In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible. [8][9]

Conclusion: A Culture of Safety

The safe handling of (1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride, as with any chemical, relies on a foundation of knowledge, preparation, and a commitment to a culture of safety. By understanding the potential hazards and adhering to the guidelines outlined in this document, you can minimize risks and ensure a safe and productive research environment.

References

  • Penta. (2024, May 7).
  • Cambridge Isotope Labor
  • New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
  • AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)
  • Thermo Fisher Scientific. (2023, March 16).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2025, December 22).
  • TCI EUROPE N.V. (2024, December 10).
  • KISHIDA CHEMICAL CO., LTD. (2023, April 24). tert-Butyl 4-(3-aminopyridin-2-ylamino)
  • Fisher Scientific. (2025, December 20).
  • Thermo Fisher Scientific. (2018, January 18).
  • AK Scientific, Inc. (n.d.).
  • Sigma-Aldrich. (2025, November 28).
  • BLD Pharmatech. (n.d.). 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)
  • Fisher Scientific. (2007, September 18).
  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride.
  • TCI Chemicals. (2025, May 21).
  • Cole-Parmer. (2006, March 22).
  • FUJIFILM Wako Chemicals. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride
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(1-Methyl-piperidin-4-ylamino)-acetic acid hydrochloride
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